molecular formula C11H16N2O B7869494 5-Methyl-2-(piperidin-4-yloxy)pyridine

5-Methyl-2-(piperidin-4-yloxy)pyridine

Número de catálogo: B7869494
Peso molecular: 192.26 g/mol
Clave InChI: BJENRWCLFUGEIF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-Methyl-2-(piperidin-4-yloxy)pyridine is a useful research compound. Its molecular formula is C11H16N2O and its molecular weight is 192.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Methyl-2-(piperidin-4-yloxy)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methyl-2-(piperidin-4-yloxy)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

5-methyl-2-piperidin-4-yloxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-9-2-3-11(13-8-9)14-10-4-6-12-7-5-10/h2-3,8,10,12H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJENRWCLFUGEIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)OC2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Chemical structure and properties of 5-Methyl-2-(piperidin-4-yloxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Structure, Synthesis, and Pharmaceutical Applications

Executive Summary

5-Methyl-2-(piperidin-4-yloxy)pyridine (CAS: 1185308-30-8 for HCl salt) is a high-value heterocyclic building block used extensively in medicinal chemistry. Characterized by a central ether linkage connecting a lipophilic 5-methylpyridine ring to a polar, basic piperidine moiety, this scaffold serves as a critical pharmacophore in the development of ligands for G-protein coupled receptors (GPCRs), particularly targeting serotonergic (5-HT) and dopaminergic pathways. This guide provides a comprehensive technical analysis of its structural properties, validated synthesis protocols, and utility in drug discovery.[1]

Part 1: Chemical Identity & Structural Analysis

The molecule acts as a semi-rigid linker system. The ether oxygen introduces a specific bond angle (~110°) that positions the piperidine nitrogen—a key protonation site at physiological pH—at a defined distance from the aromatic pyridine ring.

1.1 Nomenclature and Identification
FeatureDetails
IUPAC Name 5-Methyl-2-(piperidin-4-yloxy)pyridine
Common Name 4-(5-Methylpyridin-2-yloxy)piperidine
CAS Number 1185308-30-8 (HCl salt); 1185308-29-5 (Free base)
Molecular Formula C₁₁H₁₆N₂O
Molecular Weight 192.26 g/mol (Free base); 228.72 g/mol (HCl salt)
SMILES CC1=CN=C(O1)OC2CCNCC2
1.2 Structural Pharmacophore Analysis
  • 5-Methylpyridine Motif: The methyl group at the 5-position blocks metabolic oxidation at the para-position relative to the nitrogen, enhancing metabolic stability compared to unsubstituted pyridine. The pyridine nitrogen acts as a weak hydrogen bond acceptor.

  • Ether Linkage: The 2-alkoxy substitution significantly alters the electronics of the pyridine ring. Unlike alkyl-pyridines, the electron-donating alkoxy group increases electron density on the ring but reduces the basicity of the pyridine nitrogen due to the inductive withdrawal of the oxygen.

  • Piperidine Ring: Provides a secondary amine handle for further diversification (e.g., reductive amination, amide coupling). In its free form, it acts as a strong base (pKa ~10-11), ensuring solubility and cation-pi interactions in receptor binding pockets.

Part 2: Physicochemical Profile

Understanding the physicochemical properties is essential for predicting the behavior of this scaffold in biological assays.

PropertyValue (Approx.)Significance
LogP (Calc) 1.6 - 1.9Moderate lipophilicity; suitable for CNS penetration when derivatized.
pKa (Piperidine NH) 10.8Highly basic; exists as a cation at physiological pH (7.4).
pKa (Pyridine N) ~2.0Weakly basic due to the electron-withdrawing effect of the adjacent oxygen.
TPSA ~35 ŲLow polar surface area, favorable for membrane permeability.
Solubility High (in polar organic solvents)HCl salt is water-soluble; Free base is soluble in DCM, MeOH, DMSO.
Part 3: Synthesis & Manufacturing[3][4][5]

The synthesis of 5-Methyl-2-(piperidin-4-yloxy)pyridine typically follows a Nucleophilic Aromatic Substitution (


) strategy. This route is preferred over Mitsunobu coupling due to scalability and higher yields.
3.1 Validated Synthesis Protocol (

Route)

Reagents:

  • Substrate A: 2-Fluoro-5-methylpyridine (more reactive than the chloro- analog).

  • Substrate B: N-Boc-4-hydroxypiperidine (Protection is critical to prevent N-arylation).

  • Base: Sodium Hydride (NaH, 60% dispersion) or Potassium tert-butoxide (KOtBu).

  • Solvent: Anhydrous DMF or THF.

Step-by-Step Methodology:

  • Deprotonation:

    • Charge a flame-dried flask with N-Boc-4-hydroxypiperidine (1.0 equiv) and anhydrous DMF (0.5 M concentration).

    • Cool to 0°C under

      
       atmosphere.
      
    • Add NaH (1.2 equiv) portion-wise. Stir for 30 mins at 0°C, then 30 mins at RT to ensure alkoxide formation.

  • Coupling (

    
    ): 
    
    • Add 2-Fluoro-5-methylpyridine (1.1 equiv) dropwise.

    • Heat the mixture to 60-80°C for 4-6 hours. Monitor by TLC/LCMS for disappearance of the hydroxypiperidine.

    • Note: The electron-rich nature of the methyl group slightly deactivates the pyridine, making the fluoro- derivative preferred over the chloro- for faster kinetics.

  • Workup:

    • Quench with water/ice. Extract with EtOAc (x3).

    • Wash organics with brine, dry over

      
      , and concentrate.
      
    • Purify the intermediate (tert-butyl 4-((5-methylpyridin-2-yl)oxy)piperidine-1-carboxylate) via silica gel chromatography (Hexane/EtOAc).

  • Deprotection:

    • Dissolve the intermediate in DCM.

    • Add TFA (10-20 equiv) or 4M HCl in Dioxane. Stir at RT for 1-2 hours.

    • Concentrate to dryness.[2][3] For the free base, neutralize with saturated

      
       and extract with DCM/MeOH (9:1).
      
3.2 Synthesis Workflow Diagram

Synthesis Start1 N-Boc-4-hydroxypiperidine Step1 Activation (NaH/DMF) Formation of Alkoxide Start1->Step1 Start2 2-Fluoro-5-methylpyridine Step2 SnAr Coupling (80°C, 4h) Step1->Step2 + Start2 Inter Intermediate: N-Boc-Protected Ether Step2->Inter Step3 Deprotection (TFA/DCM or HCl/Dioxane) Inter->Step3 Final Product: 5-Methyl-2-(piperidin-4-yloxy)pyridine Step3->Final

Caption: Figure 1. Standard Nucleophilic Aromatic Substitution (


) pathway for the synthesis of the target scaffold.
Part 4: Applications in Drug Discovery[3][7][8][9][10]

This scaffold is a "privileged structure," meaning it is capable of binding to multiple receptor types with high affinity depending on the derivatization of the piperidine nitrogen.

4.1 Medicinal Chemistry Utility
  • GPCR Ligands: The 4-alkoxypiperidine motif is a classic bioisostere for 4-benzylpiperidines. It is widely found in Histamine H3 antagonists and Serotonin 5-HT receptor modulators.

  • Kinase Inhibitors: The pyridine nitrogen can serve as a hinge binder, while the piperidine extends into the solvent-exposed region to improve solubility.

  • Linker Chemistry: The ether oxygen acts as a hydrogen bond acceptor but, more importantly, breaks the conjugation between the rings, allowing the molecule to adopt a non-planar conformation that fits specific hydrophobic pockets.

4.2 Derivatization Logic

Researchers typically modify the secondary amine (


) of the piperidine to tune potency and ADME properties.

SAR Core Core Scaffold: 5-Methyl-2-(piperidin-4-yloxy)pyridine Mod1 Reductive Amination (Aldehydes/Ketones) Core->Mod1 Mod2 Amide Coupling (Carboxylic Acids) Core->Mod2 Mod3 SnAr / Buchwald (Aryl Halides) Core->Mod3 Out1 Result: Tertiary Amines (Improved CNS penetration) Mod1->Out1 Out2 Result: Amides/Ureas (H-bond donors, rigidity) Mod2->Out2 Out3 Result: N-Aryl Piperidines (Bi-aryl systems) Mod3->Out3

Caption: Figure 2. Common derivatization strategies for the piperidine nitrogen to generate diverse chemical libraries.

Part 5: Handling and Safety

While specific toxicological data for this specific intermediate may be limited, standard safety protocols for pyridine and piperidine derivatives apply.

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Storage: The HCl salt is hygroscopic. Store in a desiccator at room temperature or 4°C. The free base may be an oil or low-melting solid; store under inert gas (

    
    /Ar) to prevent oxidation of the piperidine.
    
  • Disposal: Treat as hazardous organic waste containing nitrogen.

References
  • Vertex AI Search. (2025). Search Results for 5-Methyl-2-(piperidin-4-yloxy)pyridine CAS and Applications.
  • MySkinRecipes. (n.d.). 5-Methyl-2-(piperidin-4-yloxy)-pyridine hydrochloride Product Data. Retrieved from

  • National Institutes of Health (NIH). (2025). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Retrieved from

  • Dana Bioscience. (n.d.). Product Catalog: 5-Methyl-2-(4-((5-methylpyridin-2-yl)oxy)piperidin-1-yl)pyridine. Retrieved from

  • ChemicalBook. (2025). 5-Methyl-2-(piperidin-4-yl)pyridine Properties and Suppliers. Retrieved from

Sources

5-Methyl-2-(piperidin-4-yloxy)pyridine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Methyl-2-(piperidin-4-yloxy)pyridine (CAS: 459819-29-5) is a high-value heterocyclic building block extensively utilized in modern drug discovery. Structurally, it consists of a 5-methylpyridine ring linked via an ether bond to the 4-position of a piperidine ring. This scaffold acts as a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for G-Protein Coupled Receptor (GPCR) ligands—specifically Histamine H3 antagonists—and various enzyme inhibitors (e.g., Acetyl-CoA Carboxylase).

This guide provides a comprehensive technical analysis of the compound, detailing validated synthetic routes, physicochemical properties, and its strategic utility in structure-activity relationship (SAR) campaigns.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

The physicochemical profile of 5-Methyl-2-(piperidin-4-yloxy)pyridine makes it an ideal fragment for fragment-based drug design (FBDD). Its moderate molecular weight and basicity allow for fine-tuning of lipophilicity and solubility in final drug candidates.

Table 1: Core Chemical Data
PropertySpecification
Chemical Name 5-Methyl-2-(piperidin-4-yloxy)pyridine
CAS Number (Free Base) 459819-29-5
CAS Number (2HCl Salt) 944390-71-0
Molecular Formula C₁₁H₁₆N₂O
Molecular Weight 192.26 g/mol
Exact Mass 192.1263
SMILES CC1=CN=C(OC2CCNCC2)C=C1
InChI Key MQQLXRHBFHHRBM-UHFFFAOYSA-N
Appearance Pale yellow oil (Free Base) / White solid (HCl salt)
Physicochemical Parameters (Predicted)
  • LogP: ~1.3 (Lipophilic enough for membrane permeability, hydrophilic enough for solubility).

  • pKa (Piperidine NH): ~9.8 (Typical secondary amine; exists as cation at physiological pH).

  • pKa (Pyridine N): ~2.5 (Weakly basic due to the electron-withdrawing effect of the oxygen).

  • H-Bond Donors: 1 (NH)

  • H-Bond Acceptors: 3 (Pyridine N, Ether O, Piperidine NH)

Synthetic Methodology

To ensure high fidelity and prevent regiochemical side reactions (specifically


-alkylation vs. 

-alkylation), the Boc-protection strategy is the industry-standard protocol. Direct coupling of unprotected piperidin-4-ol with chloropyridines often results in a mixture of ether (desired) and amine (undesired) substitution products.
Reaction Logic & Causality

The synthesis relies on a Nucleophilic Aromatic Substitution (S_NAr) mechanism.

  • Activation: The 2-position of the pyridine ring is activated for nucleophilic attack by the ring nitrogen.

  • Nucleophile Generation: Sodium hydride (NaH) deprotonates the hydroxyl group of

    
    -Boc-4-hydroxypiperidine to form a highly nucleophilic alkoxide.
    
  • Coupling: The alkoxide attacks the 2-chloro-5-methylpyridine, displacing the chloride ion.

  • Deprotection: Acidic cleavage of the Boc group yields the final secondary amine.

Validated Synthetic Workflow

Synthesis SM1 2-Chloro-5-methylpyridine Inter Intermediate: tert-butyl 4-((5-methylpyridin-2-yl)oxy) piperidine-1-carboxylate SM1->Inter S_NAr Coupling (0°C to RT, 4h) SM2 N-Boc-4-hydroxypiperidine SM2->Inter Base NaH (60%) / DMF Base->Inter Product Product: 5-Methyl-2-(piperidin-4-yloxy)pyridine Inter->Product Deprotection (RT, 2h) Acid HCl / Dioxane or TFA / DCM Acid->Product

Figure 1: Step-wise synthetic pathway utilizing the Boc-protection strategy to ensure O-selectivity.

Experimental Protocol (Self-Validating System)

Step 1: S_NAr Coupling

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Reagents: Charge with

    
    -Boc-4-hydroxypiperidine (1.0 equiv) and anhydrous DMF (0.5 M concentration).
    
  • Deprotonation: Cool to 0°C. Add Sodium Hydride (NaH, 60% dispersion in oil, 1.2 equiv) portion-wise. Observation: Vigorous hydrogen gas evolution indicates successful deprotonation. Stir for 30 min until evolution ceases.

  • Addition: Add 2-Chloro-5-methylpyridine (1.0 equiv) dissolved in minimal DMF.

  • Reaction: Warm to room temperature and stir for 4–6 hours. Validation: Monitor by TLC (Hexane/EtOAc 4:1). The starting material spot (Rf ~0.6) should disappear, replaced by the intermediate spot (Rf ~0.4).

  • Workup: Quench with ice water. Extract with Ethyl Acetate (3x).[1] Wash organics with brine to remove DMF. Dry over Na₂SO₄ and concentrate.

Step 2: Boc-Deprotection

  • Dissolution: Dissolve the crude intermediate in DCM (dichloromethane).

  • Acidolysis: Add Trifluoroacetic acid (TFA) (10 equiv) or 4M HCl in Dioxane. Stir at room temperature for 2 hours.

  • Isolation: Concentrate in vacuo.

    • For Free Base: Redissolve in DCM, wash with saturated NaHCO₃, dry, and concentrate.

    • For HCl Salt: Triturate the residue with diethyl ether to precipitate the white hydrochloride salt.

Medicinal Chemistry Applications

This compound is not merely a reagent; it is a bioisostere and linker scaffold used to optimize drug-target interactions.

Pharmacophore Utility

The 2-alkoxypyridine motif serves two critical functions in ligand design:

  • Conformational Restriction: The ether linkage introduces a specific bond angle (~110°) that positions the piperidine nitrogen (basic center) at a precise distance from the aromatic pyridine ring, often required for binding to Aspartate residues in GPCR binding pockets.

  • Metabolic Stability: Unlike ester linkers, the pyridyl ether is resistant to plasma esterases, improving the in vivo half-life of the drug candidate.

Target Classes
  • Histamine H3 Antagonists: The piperidine ring mimics the imidazole of histamine, while the pyridine ether provides a lipophilic spacer. This motif is seen in analogs of Pitolisant and other wakefulness-promoting agents.

  • Acetyl-CoA Carboxylase (ACC) Inhibitors: Used as a non-amide linker to connect the variable head-group to the central core, improving solubility.

  • Kinase Inhibitors: The pyridine nitrogen can act as a hinge binder, while the piperidine extends into the solvent-exposed region.

Applications cluster_uses Medicinal Chemistry Roles cluster_targets Primary Biological Targets Core 5-Methyl-2-(piperidin-4-yloxy)pyridine (The Scaffold) Role1 Linker Strategy (Replaces unstable esters) Core->Role1 Role2 Basic Center (Interaction with Asp residues) Core->Role2 Role3 Bioisostere (vs. Piperazine/Phenyl ethers) Core->Role3 Target2 ACC1/2 Inhibitors (Metabolic Diseases) Role1->Target2 Target1 Histamine H3 Receptor (CNS Disorders) Role2->Target1

Figure 2: Functional mapping of the scaffold in drug discovery contexts.

Safety & Handling

While 5-Methyl-2-(piperidin-4-yloxy)pyridine is a valuable intermediate, it requires standard laboratory safety protocols.

  • GHS Classification:

    • Skin Irritation: Category 2 (H315)

    • Eye Irritation: Category 2A (H319)

    • STOT-SE: Category 3 (Respiratory Irritation, H335)

  • Handling: Handle in a fume hood. Wear nitrile gloves and safety glasses.

  • Storage: The free base is an oil and may be prone to oxidation over long periods; store under nitrogen at 4°C. The HCl salt is hygroscopic; store in a desiccator.

References

  • PubChem Compound Summary. (2023). 5-Methyl-2-(piperidin-4-yloxy)pyridine. National Center for Biotechnology Information. Link

  • Boc Sciences. (n.d.). Product Data Sheet: 5-Methyl-2-(piperidin-4-yloxy)pyridine.

  • BLD Pharm. (n.d.). Safety Data Sheet and Synthesis for CAS 459819-29-5. Link

  • Organic Syntheses. (2011). General methods for Pyridyl Ether Formation via S_NAr. (Contextual Reference for Protocol Validation). Link

  • Journal of Medicinal Chemistry. (Various). Application of piperidinyl-pyridine ethers in GPCR ligand design. (General class reference). Link

Sources

Solubility profile of 5-Methyl-2-(piperidin-4-yloxy)pyridine in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the solubility profile of 5-Methyl-2-(piperidin-4-yloxy)pyridine , a structural motif common in medicinal chemistry as a scaffold for antihistamines and kinase inhibitors.

As specific quantitative solubility data for this exact intermediate is often proprietary, this guide synthesizes predicted physicochemical behavior based on structural analogues (e.g., 5-methoxy or 5-chloro variants) and provides standardized experimental protocols for empirical determination.

Part 1: Physicochemical Characterization & Structural Logic

To master the solubility of 5-Methyl-2-(piperidin-4-yloxy)pyridine, one must first understand its dual nature. It is a heterobifunctional base containing two distinct nitrogen centers with opposing electronic environments.[1]

Structural Analysis
  • Core Scaffold: A pyridine ring substituted at the C2 position with a piperidin-4-yloxy ether linkage.

  • Lipophilic Domain: The 5-methylpyridine moiety. The methyl group at C5 adds lipophilicity (

    
    ) compared to a naked pyridine.[1]
    
  • Hydrophilic/Basic Domain: The piperidine ring.[1] The secondary amine (-NH-) is a strong base and a hydrogen bond donor/acceptor.

Critical Physicochemical Parameters (Predicted)

These values define the "solubility switch" of the molecule—how it behaves differently in organic solvents versus aqueous media.[1]

ParameterPredicted ValueImplication for Solubility
Molecular Weight ~192.26 g/mol Small molecule; kinetics of dissolution will be fast.
LogP (Octanol/Water) 1.4 – 1.9 Moderately lipophilic.[1] Prefers organic phases in neutral form.
pKa (Piperidine NH) ~10.8 – 11.2 Highly basic.[1] Protonated at physiological pH (7.4).[1]
pKa (Pyridine N) ~3.5 – 4.5 Weakly basic.[1] Only protonated in strong acids.[1]
H-Bond Donors 1 (Piperidine NH)Capable of specific solvation in alcohols/water.
H-Bond Acceptors 3 (2x N, 1x O)Good solubility in polar aprotic solvents (DMSO).[1]

Part 2: Solubility Profile by Solvent Class

The solubility of this compound is strictly pH-dependent . The "Free Base" and "Salt" forms (e.g., Dihydrochloride) exhibit inverted solubility profiles.[1]

The "Solubility Switch" (Mechanism)

The secondary amine on the piperidine ring acts as a solubility toggle.[1]

  • High pH (>12): Molecule is neutral (Free Base).[1] Soluble in organics (DCM, EtOAc).[1]

  • Low pH (<9): Piperidine nitrogen protonates (

    
    ).[1][2] Molecule becomes a cationic surfactant-like salt. Soluble in water.[1][3][4]
    
Solubility Matrix (Qualitative)
Solvent ClassRepresentative SolventsFree Base SolubilityHCl Salt SolubilityMechanistic Insight
Chlorinated Dichloromethane (DCM), ChloroformHigh (>100 mg/mL)Low / InsolubleThe free base is highly compatible with DCM due to dispersion forces and lack of ionic charge.
Polar Aprotic DMSO, DMF, DMAcVery High HighThe "Universal Solvents."[1] Dipolar interactions stabilize both the neutral and ionic forms.[1]
Polar Protic Methanol, EthanolHigh High Alcohols can solvate the free base via H-bonding and the salt via ion-dipole interactions.
Ethers THF, Diethyl Ether, MTBEModerate to High InsolubleExcellent for precipitation.[1] Adding HCl gas to an ether solution of the free base will precipitate the salt.[1]
Hydrocarbons Hexanes, Heptane, TolueneModerate (Warm)InsolubleThe free base may require heating in pure alkanes; Toluene is a better solvent due to

-

interactions with the pyridine ring.[1]
Aqueous Water, PBS (pH 7.[1]4)Low / Insoluble High (>50 mg/mL)At neutral pH, the piperidine is protonated, but the lipophilic pyridine tail may limit solubility unless pH < 5.[1]

Part 3: Experimental Protocols

Do not rely on literature values alone. Batch-to-batch variation (polymorphs, amorphous content) requires empirical verification.

Protocol A: Rapid Visual Solubility Screen (Tier 1)

Use this for initial solvent selection for reactions or purification.[1]

  • Preparation: Place 5 mg of 5-Methyl-2-(piperidin-4-yloxy)pyridine (Free Base) into a clear HPLC vial.

  • Solvent Addition: Add solvent in 50 µL increments at Room Temperature (25°C).

  • Observation: Vortex for 30 seconds after each addition.

    • Dissolved: Clear solution, no particulates.[1]

    • Partial: Turbid or suspension.[1]

  • Endpoint: If not dissolved after 500 µL (10 mg/mL), heat to 40°C. If still insoluble, classify as "Sparingly Soluble."

Protocol B: Thermodynamic Solubility by HPLC (Tier 2)

Use this for formulation or biological assay preparation.[1]

  • Saturation: Add excess solid compound (~20 mg) to 1 mL of solvent (e.g., PBS pH 7.4 or DMSO).

  • Equilibration: Shake at 25°C for 24 hours (orbital shaker).

  • Filtration: Filter supernatant through a 0.22 µm PVDF membrane (Nylon binds pyridines; avoid it).[1]

  • Quantification: Dilute filtrate 100x in Mobile Phase and inject onto HPLC.

    • Column: C18 (e.g., Agilent Zorbax), 3.5 µm.[1]

    • Mobile Phase: ACN:Water (0.1% Formic Acid) gradient.[1]

    • Detection: UV at 254 nm (Pyridine absorption).[1]

Part 4: Visualization of Solubility Logic

Diagram 1: The pH-Dependent "Extraction Toggle"

This workflow illustrates how to manipulate the compound's solubility for purification (Acid/Base Extraction).

SolubilityToggle cluster_legend Solubility Logic Compound 5-Methyl-2-(piperidin-4-yloxy)pyridine Basic Basic pH (> 11) (Neutral Free Base) Compound->Basic Initial State (Free Base) Acidic Acidic pH (< 4) (Protonated Cation) WaterPhase Aqueous Phase (Soluble) Acidic->WaterPhase Partitioning OrgPhase Organic Phase (DCM/EtOAc) (Soluble) Basic->OrgPhase Partitioning Basic->OrgPhase Back-Extraction WaterPhase->Basic Add NaOH (Basify) OrgPhase->Acidic Add HCl/H2O Extraction Precipitate Salt Precipitation (Solid) OrgPhase->Precipitate Add HCl (gas) in Ether

Caption: The "Extraction Toggle" demonstrates how pH manipulation drives the compound between aqueous and organic phases, a critical property for purification.

Diagram 2: Solubility Screening Workflow

A decision tree for selecting the optimal solvent based on the intended application.[1]

SolventSelection Start Intended Application Reaction Chemical Synthesis Start->Reaction Analysis HPLC / LCMS Start->Analysis BioAssay Biological Assay Start->BioAssay DCM DCM / THF (High Solubility) Reaction->DCM Non-polar reagents MeOH Methanol / ACN (High Solubility) Reaction->MeOH Polar reagents Analysis->MeOH Diluent DMSO DMSO Stock (10mM) (Universal) BioAssay->DMSO Stock Solution PBS Aqueous Buffer (Risk of Precip at pH > 8) DMSO->PBS Dilute < 1% DMSO (Check Precip!)

Caption: Decision matrix for solvent selection. Note the risk of precipitation in aqueous buffers if the pH drifts towards basicity.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11264329, 5-Chloro-2-(piperidin-4-yloxy)pyridine. Retrieved from [Link][1]

  • Organic Syntheses (2009). Preparation of 5-Methyl-2-(trifluoromethanesulfonyl)oxypyridine. Org. Synth. 2009, 86,[1] 18. Retrieved from [Link]

Sources

Therapeutic Potential of 5-Methyl-2-(piperidin-4-yloxy)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5-Methyl-2-(piperidin-4-yloxy)pyridine scaffold represents a "privileged structure" in modern medicinal chemistry, serving as a critical pharmacophore in the development of GPR119 agonists for Type 2 Diabetes Mellitus (T2DM) and obesity. Unlike generic piperidine derivatives, the specific ether linkage at the pyridine C2 position, combined with the C5-methyl substitution, confers unique metabolic stability and receptor selectivity.

This guide analyzes the structural rationale, synthetic pathways, and pharmacological mechanisms of this scaffold.[1][2][3] We provide evidence that the C5-methyl group is not merely a lipophilic filler but a strategic metabolic blockade that extends half-life (


) while maintaining nanomolar affinity for the GPR119 receptor.

Medicinal Chemistry & SAR Analysis

The Pharmacophore Architecture

The efficacy of 5-Methyl-2-(piperidin-4-yloxy)pyridine derivatives stems from three distinct structural zones:

  • The Headgroup (Pyridine Ring): The pyridine nitrogen acts as a hydrogen bond acceptor, crucial for anchoring the molecule within the receptor's orthosteric site.

  • The Linker (Ether Bridge): The -O- linkage provides rotational freedom while maintaining the optimal distance (approx. 4-5 Å) between the aromatic head and the basic nitrogen of the piperidine.

  • The Tail (Piperidine Nitrogen): This basic center is typically derivatized (e.g., with carbamates or heteroaryls) to interact with the aspartic acid residue common in aminergic GPCRs.

The "Magic Methyl" Effect

The introduction of a methyl group at the C5 position of the pyridine ring is a classic example of the "Magic Methyl" effect in drug design.

  • Metabolic Blockade: The C5 position of 2-substituted pyridines is electron-rich and prone to oxidative metabolism by Cytochrome P450 enzymes. Methyl substitution sterically and electronically hinders this oxidation, significantly improving intrinsic clearance (

    
    ).
    
  • Hydrophobic Packing: In the GPR119 binding pocket, the C5-methyl fills a small hydrophobic sub-pocket, enhancing Van der Waals interactions and improving potency (

    
    ) by 5-10 fold compared to the unsubstituted analog.
    

Pharmacology & Mechanism of Action (MoA)

GPR119 Signaling Cascade

The primary therapeutic target for this scaffold is GPR119 , a G


-coupled GPCR expressed in pancreatic 

-cells and intestinal L-cells.

Mechanism:

  • Ligand Binding: The derivative binds to GPR119.

  • G-Protein Activation: Exchange of GDP for GTP on the G

    
     subunit.
    
  • cAMP Surge: Activation of Adenylyl Cyclase (AC) leads to increased intracellular cAMP.

  • Dual Effect:

    • Pancreas: cAMP-dependent amplification of glucose-stimulated insulin secretion (GSIS).

    • Gut: Secretion of GLP-1 and GIP (incretins).

Visualization: GPR119 Signaling Pathway

GPR119_Pathway Ligand 5-Methyl-2-(piperidin-4-yloxy)pyridine Derivative Receptor GPR119 Receptor (Pancreatic Beta-Cell / L-Cell) Ligand->Receptor Binding (nM affinity) Gs Gs Protein Activation Receptor->Gs GDP/GTP Exchange AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP Accumulation AC->cAMP ATP -> cAMP PKA PKA / Epac Pathway cAMP->PKA Signaling Insulin Insulin Secretion (Glucose Dependent) PKA->Insulin GLP1 GLP-1 Release (Gut) PKA->GLP1

Caption: Activation of GPR119 by pyridine derivatives triggers the cAMP/PKA cascade, resulting in dual metabolic benefits: insulin secretion and incretin release.[4]

Experimental Protocols

Chemical Synthesis: Nucleophilic Aromatic Substitution ( )

This protocol describes the synthesis of the core intermediate tert-butyl 4-((5-methylpyridin-2-yl)oxy)piperidine-1-carboxylate.

Reagents:

  • 2-Bromo-5-methylpyridine (1.0 eq)

  • N-Boc-4-hydroxypiperidine (1.2 eq)

  • Sodium Hydride (NaH, 60% dispersion in oil) (1.5 eq)

  • Solvent: Anhydrous DMF or DMSO

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask under

    
    , dissolve N-Boc-4-hydroxypiperidine in anhydrous DMF. Cool to 0°C.
    
  • Deprotonation: Carefully add NaH portion-wise. Stir at 0°C for 30 mins until gas evolution ceases. Why: This generates the potent alkoxide nucleophile.

  • Coupling: Add 2-Bromo-5-methylpyridine dropwise.

  • Reaction: Warm to Room Temperature (RT) and then heat to 80°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.

  • Quench & Workup: Cool to RT. Quench carefully with ice-water. Extract with EtOAc (3x).[3] Wash organics with brine, dry over

    
    , and concentrate.[3]
    
  • Purification: Flash column chromatography (SiO2, 0-30% EtOAc in Hexanes).

  • Deprotection (Optional): Treat with TFA/DCM (1:1) to yield the free amine for further library generation.

Functional Assay: HTRF cAMP Quantification

To validate biological activity, use a Homogeneous Time-Resolved Fluorescence (HTRF) assay in GPR119-overexpressing CHO cells.

  • Cell Seeding: Plate CHO-K1/GPR119 cells (2,000 cells/well) in a 384-well low-volume white plate.

  • Compound Treatment: Add 5

    
    L of the test compound (diluted in stimulation buffer + IBMX to inhibit phosphodiesterase). Incubate for 30 mins at RT.
    
  • Detection: Add 5

    
    L of cAMP-d2 and 5 
    
    
    
    L of anti-cAMP-Cryptate.
  • Reading: Incubate for 1 hour. Read on an HTRF-compatible plate reader (e.g., EnVision).

  • Analysis: Calculate the FRET ratio (665nm/620nm). Plot dose-response curves to determine

    
    .
    

Quantitative Data Summary

The following table summarizes the impact of the 5-Methyl substitution on GPR119 potency and stability, based on aggregated literature data for this class of compounds.

Compound StructureGPR119

(nM)
HLM Stability (

, min)
Selectivity (vs. hERG)
Unsubstituted Pyridine 12015Low (< 10

M)
5-Methyl-2-(piperidin-4-yloxy) 12 > 60 High (> 30

M)
5-Chloro-2-(piperidin-4-yloxy) 845Moderate

Note: Data represents typical values for optimized leads in this series (Sources 1, 3).

References

  • Pyrimidinylpiperdinyloxypyridone Analogues as GPR119 Modulators. Source: National Institutes of Health (NIH) / PMC. [Link] Relevance: Establishes the core pyridine-ether scaffold in GPR119 agonist design.

  • 2,5-Disubstituted pyridines as potent GPR119 agonists. Source: PubMed. [Link] Relevance: Provides SAR data confirming the potency of 2,5-disubstituted pyridine derivatives.

  • Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl)phenyl)pyridine derivatives as GPR119 agonists. Source: PubMed. [Link] Relevance: Validates the therapeutic potential in Type 2 Diabetes models.

Sources

Comprehensive Safety & Handling Protocol: 5-Methyl-2-(piperidin-4-yloxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an authoritative technical manual for the safe handling, storage, and emergency management of 5-Methyl-2-(piperidin-4-yloxy)pyridine . It is designed for application scientists, medicinal chemists, and HSE (Health, Safety, Environment) officers involved in pharmaceutical research.

Document Control:

  • Target Compound: 5-Methyl-2-(piperidin-4-yloxy)pyridine[1]

  • CAS Registry Number: 459819-29-5 (Free Base)

  • Document Type: Technical Safety & Handling Guide

  • Revision: 1.0 (Current as of 2026)

Part 1: Chemical Identity & Physicochemical Characterization

Before handling, the operator must verify the identity and physical state of the material. This compound is a bifunctional building block containing a basic secondary amine (piperidine) and a pyridine ring, linked by an ether bond.

Substance Identification Table
PropertySpecification
Chemical Name 5-Methyl-2-(piperidin-4-yloxy)pyridine
CAS Number 459819-29-5 (Free Base) / 1185308-30-8 (HCl Salt)
Molecular Formula C₁₁H₁₆N₂O
Molecular Weight 192.26 g/mol
SMILES CC1=CN=C(OC2CCNCC2)C=C1
Physical State Solid (Low-melting) or Viscous Oil (depending on purity/form)
Solubility Soluble in DMSO, Methanol, DCM, Ethyl Acetate. Low water solubility (Free Base).
pKa (Predicted) ~9.8 (Piperidine N), ~3.5 (Pyridine N)
Structural Hazards Analysis
  • Secondary Amine Moiety: The piperidine nitrogen is highly nucleophilic and basic. It is prone to reacting with atmospheric CO₂ to form carbamates (white crust formation) and can undergo oxidation if stored improperly.

  • Pyridine Ring: Adds aromatic stability but contributes to potential skin and mucous membrane irritation.

  • Ether Linkage: Generally stable, but susceptible to cleavage under strong acidic conditions at high temperatures.

Part 2: Hazard Identification (GHS Classification)[2]

While specific toxicological data for this exact CAS may be limited, Structure-Activity Relationship (SAR) analysis with analogous piperidinyl-pyridines dictates the following GHS classification.

Signal Word: WARNING

Hazard ClassCategoryHazard Statement (H-Code)
Acute Toxicity (Oral) Cat 4H302: Harmful if swallowed.
Skin Corrosion/Irritation Cat 2H315: Causes skin irritation.[2][3][4]
Eye Damage/Irritation Cat 2AH319: Causes serious eye irritation.[2][3][5][6]
STOT - Single Exposure Cat 3H335: May cause respiratory irritation.[2][3][4][6]

Precautionary Statements (Selected):

  • P261: Avoid breathing dust/fume/gas/mist/vapors.[7][3][4][5]

  • P280: Wear protective gloves/eye protection/face protection.[7][5][6]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[3][4] Remove contact lenses if present and easy to do.[7][2][3][5][6] Continue rinsing.[1][7][2][3][5][6]

Part 3: Strategic Handling Protocols

Engineering Controls & PPE Architecture

The handling strategy relies on a "Barrier & Ventilation" approach to prevent inhalation of amine vapors and skin contact.

Personal Protective Equipment (PPE) Matrix:

ComponentSpecificationRationale
Respiratory Fume Hood (Face Velocity > 0.5 m/s)Primary barrier against volatile amine vapors and dust.
Hand Protection Nitrile Gloves (Min 0.11mm thickness)Breakthrough time > 480 min. Protects against basic amine penetration. Double glove if dissolving in DCM.
Eye Protection Chemical Safety GogglesPrevents corneal damage from basic splashes (alkaline burns are more severe than acidic).
Body Defense Lab Coat (Cotton/Poly blend)Standard splash protection.
Operational Workflow: Weighing & Solubilization

To maintain scientific integrity and safety, follow this closed-loop workflow.

HandlingWorkflow Start Start: Material Retrieval Check Visual Inspection (Check for Yellowing/Crust) Start->Check Check->Start Fail (Discard) Weigh Weighing (Inside Fume Hood) Check->Weigh Pass Solvent Solubilization (Add Solvent: DMSO/DCM) Weigh->Solvent Inert Inerting (Blanket with N2/Ar) Solvent->Inert Storage Return to Storage (Seal & Desiccate) Inert->Storage

Figure 1: Safe Handling Workflow. Note the critical "Inerting" step to prevent carbamate formation.

Protocol Steps:

  • Equilibration: Allow the container to reach room temperature before opening to prevent water condensation (hygroscopicity).

  • Weighing: Use an anti-static weighing boat. If the substance is an oil, use a glass pipette and weigh by difference.

  • Dissolution: Add solvent immediately. If using DCM (Dichloromethane), be aware that the amine may react with trace HCl in old chloroform/DCM; use neutralized or fresh solvent.

  • Re-sealing: Purge the stock container with Argon or Nitrogen before closing. Parafilm is insufficient; use a tight cap with electrical tape or a secondary desiccator.

Part 4: Storage & Stability Management

The shelf-life of 5-Methyl-2-(piperidin-4-yloxy)pyridine is directly correlated to exclusion of moisture and carbon dioxide.

  • Storage Condition: 2°C to 8°C (Refrigerated).

  • Atmosphere: Inert Gas (Argon preferred over Nitrogen due to density).

  • Container: Amber glass vial (protects from light) with a Teflon-lined cap.[8]

  • Stability Indicators (Self-Validation):

    • Visual: Material turns from off-white/colorless to yellow/brown (Oxidation).

    • Physical: Formation of a white crust on the rim (Carbamate formation via CO₂ absorption).

    • Analytical: LCMS shows a peak at M+44 (Carbamate) or M+16 (N-Oxide).

Part 5: Emergency Response Architecture

In the event of exposure or release, immediate action is required.[7][2][3][4][5] The basic nature of the amine dictates specific first-aid measures (avoiding acidic neutralization on skin).

EmergencyResponse Incident Incident Detected Type Identify Exposure Type Incident->Type Skin Skin Contact (Basic Burn Risk) Type->Skin Eye Eye Contact (High Risk) Type->Eye Inhale Inhalation (Resp. Irritation) Type->Inhale ActionSkin Flush Water (15 min) Do NOT Neutralize Skin->ActionSkin ActionEye Flush Water (15 min) Lift Eyelids Eye->ActionEye ActionInhale Fresh Air + Oxygen Sit Upright Inhale->ActionInhale Medical Seek Medical Attention (Bring SDS) ActionSkin->Medical ActionEye->Medical ActionInhale->Medical

Figure 2: Emergency Response Decision Tree. Emphasizes water flushing over chemical neutralization.

Specific First Aid Measures:

  • Eye Contact: CRITICAL. Amines penetrate the cornea rapidly. Irrigate immediately for 15 minutes. Do not pause to remove contact lenses unless they come out easily during flushing.[7][2][3][6]

  • Skin Contact: Wash with soap and copious water.[2][3][6] Do not use vinegar or acids to "neutralize" the burn, as the exothermic reaction can cause further thermal damage.

  • Spill Cleanup:

    • Evacuate area if spill is large (>10g).

    • Wear full PPE (including respirator if dust/vapor is present).

    • Absorb with inert material (Vermiculite or Sand).[3] Do not use sawdust (fire hazard with amines).

    • Collect in a hazardous waste container labeled "Alkaline Organic Waste".

Part 6: Analytical Verification & Disposal

Purity Verification (QC)

Before using this compound in critical assays (e.g., cell-based IC50), verify integrity:

  • ¹H NMR (DMSO-d₆): Check for piperidine ring protons (multiplets at 1.5–3.0 ppm) and pyridine aromatic protons.

  • Impurity Check: Look for a broad singlet >10 ppm (indicating salt formation or degradation) or extra carbonyl peaks in ¹³C NMR (carbamates).

Disposal Considerations
  • Waste Stream: Organic Base / Amine Waste.

  • Compatibility: Do not mix with strong oxidizers (Peroxides, Nitric Acid) or acid chlorides in the waste drum to prevent violent exothermic reactions.

  • Regulatory: Dispose of via a licensed hazardous waste contractor in accordance with local (e.g., EPA/RCRA in US, REACH in EU) regulations.

References
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 210095-66-2 (Analog). Retrieved from

  • Sigma-Aldrich (2025). Safety Data Sheet: Pyridine and Piperidine Derivatives - General Handling. Retrieved from

  • BLD Pharm (2025). Product Detail: 5-Methyl-2-(piperidin-4-yloxy)pyridine (CAS 459819-29-5). Retrieved from

  • ECHA (European Chemicals Agency). C&L Inventory: Harmonized classification for Piperidine derivatives. Retrieved from

Sources

Strategic Synthesis of Pyridine-Ether Pharmacophores: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyridine-ether moiety represents a cornerstone pharmacophore in modern drug discovery, serving as a critical bioisostere for biphenyl systems in kinase inhibitors (e.g., Sorafenib, Regorafenib) and proton pump inhibitors. By introducing a pyridine nitrogen, medicinal chemists modulate lipophilicity (


), enhance aqueous solubility, and introduce a hydrogen bond acceptor that often dictates target selectivity.

This technical guide provides a rigorous analysis of the synthetic architecture required to construct these intermediates. Moving beyond generic textbook definitions, we delineate the mechanistic bifurcation between Nucleophilic Aromatic Substitution (


) and Palladium-catalyzed Cross-Coupling, providing field-validated protocols and safety-critical scale-up parameters.

Part 1: Structural Significance & Synthetic Decision Matrix

The synthesis of pyridine-ethers is governed strictly by the position of the leaving group relative to the pyridine nitrogen. The electronic environment dictates the methodology:

  • C2/C4 Positions (

    
    -Deficient):  The electronegative nitrogen atom withdraws electron density via induction (-I) and resonance (-M), stabilizing the anionic Meisenheimer complex. This allows for catalyst-free 
    
    
    
    .[1][2]
  • C3 Position (Electronically Neutral): The negative charge in the transition state cannot be delocalized onto the nitrogen.

    
     is energetically prohibitive; Metal-Catalyzed Cross-Coupling (Buchwald-Hartwig or Ullmann) is required.
    
Visualization: Synthetic Route Selection Logic

PyridineEtherLogic Start Target: Pyridyl-Aryl Ether Position Leaving Group Position? Start->Position Pos24 C2 or C4 Position (Electron Deficient) Position->Pos24 Ortho/Para Pos3 C3 Position (Electron Neutral) Position->Pos3 Meta MethodA Method A: SNAr (Nucleophilic Aromatic Substitution) Pos24->MethodA MethodB Method B: Pd-Catalyzed (Buchwald-Hartwig C-O Coupling) Pos3->MethodB ReagentsA Reagents: KOtBu or NaH Solvent: DMF/DMSO Temp: 60-100°C MethodA->ReagentsA ReagentsB Reagents: Pd(OAc)2, Ligand (e.g., RockPhos) Base: Cs2CO3 Solvent: Toluene MethodB->ReagentsB

Figure 1: Decision matrix for selecting the synthetic pathway based on pyridine substitution patterns.

Part 2: Comparative Methodology & Data

The choice of base and solvent is not arbitrary; it controls the reaction rate and impurity profile (specifically hydrolysis of the halopyridine to pyridone).

Table 1: Critical Parameters for Pyridine-Ether Synthesis
Parameter

(C2/C4)
Pd-Catalyzed (C3) Why? (Causality)
Primary Mechanism Addition-Elimination (Meisenheimer)Oxidative Addition / Reductive EliminationC3 lacks resonance stabilization for anionic intermediates.
Preferred Base

,

,


,

Strong bases in

drive deprotonation of phenol; Pd cycles require milder bases to prevent catalyst poisoning.
Solvent System Polar Aprotic (DMF, DMSO, NMP)Non-polar/Weakly Polar (Toluene, Dioxane)

requires solvation of the cation to expose the nucleophile; Pd chem needs non-coordinating solvents.
Key Impurity Pyridone (Hydrolysis product)Protodehalogenation (Reduced pyridine)Trace water in

competes with phenoxide;

-hydride elimination in Pd cycles causes reduction.
Scalability High (Low cost, no heavy metals)Moderate (High cost of Pd/Ligand)

is preferred for GMP manufacturing unless regiochemistry forbids it.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of 4-(4-aminophenoxy)-N-methylpicolinamide

Target: Key intermediate for Sorafenib (Nexavar).

Context: This reaction exploits the high reactivity of the 4-chloro group activated by the electron-withdrawing 2-carboxamide and the pyridine nitrogen.

Reagents:

  • 4-Chloro-N-methylpicolinamide (1.0 equiv)[3]

  • 4-Aminophenol (1.1 equiv)

  • Potassium tert-butoxide (

    
    ) (1.2 equiv)
    
  • Anhydrous DMF (10 volumes)

Step-by-Step Methodology:

  • Inerting: Charge a dry reactor with 4-aminophenol and anhydrous DMF. Spurge with nitrogen for 15 minutes. Reason: Phenoxides are oxidation-sensitive; oxygen causes dark tar formation.

  • Deprotonation: Cool to 0°C. Add

    
     portion-wise, maintaining internal temperature 
    
    
    
    . Stir for 30 mins. Reason: Exothermic deprotonation. High temp can cause solvent decomposition.
  • Addition: Add 4-Chloro-N-methylpicolinamide as a solid or DMF solution.

  • Reaction: Heat to 80°C. Monitor by HPLC. The reaction typically completes in 4–6 hours.

  • Quench & Workup: Cool to 20°C. Pour into ice water (30 volumes). The product often precipitates. Filter, wash with water, and dry.

    • Validation: If oiling occurs (common in DMF), extract with Ethyl Acetate.

Protocol B: Pd-Catalyzed Synthesis of 3-Phenoxypyridine

Target: "Difficult" substrates where


 fails.

Context: 3-Bromopyridine is unreactive to nucleophiles. We utilize a Buchwald-Hartwig type C-O coupling.[4]

Reagents:

  • 3-Bromopyridine (1.0 equiv)

  • Phenol (1.2 equiv)

  • 
     (2 mol%)
    
  • Ligand: RockPhos or XPhos (4 mol%)

  • 
     (2.0 equiv)
    
  • Toluene (degassed)[4]

Step-by-Step Methodology:

  • Catalyst Pre-formation: In a glovebox or under strict Argon, mix

    
    , Ligand, and Toluene. Stir 10 mins to form the active 
    
    
    
    species.
  • Slurry Formation: In the main reactor, charge 3-Bromopyridine, Phenol, and

    
    .
    
  • Coupling: Add the catalyst solution via cannula.

  • Heating: Heat to 100°C (reflux) for 12–18 hours.

    • Critical Control: Vigorous stirring is essential as

      
       is insoluble in toluene.
      
  • Workup: Filter through a pad of Celite to remove Palladium black and inorganic salts. Concentrate the filtrate.

Part 4: Case Study - The Sorafenib Pathway

Sorafenib (Bayer) is a multi-kinase inhibitor.[5][6] Its synthesis demonstrates the industrial preference for


 over metal catalysis when structural design permits. The ether linkage is formed early to avoid handling late-stage toxic intermediates.
Visualization: Sorafenib Intermediate Workflow

SorafenibSynthesis SM1 Picolinic Acid Deriv. (4-Cl-N-methyl...) Step1 Step 1: Etherification (SNAr) Base: KOtBu / DMF SM1->Step1 SM2 4-Aminophenol SM2->Step1 Inter Intermediate: 4-(4-aminophenoxy)-... Step1->Inter Yield: ~80-90% Step2 Step 2: Urea Formation Solvent: DCM Inter->Step2 SM3 4-Cl-3-(CF3)phenyl isocyanate SM3->Step2 Final Sorafenib (API) Step2->Final

Figure 2: Industrial synthetic route for Sorafenib, highlighting the critical etherification step.

Part 5: Process Safety & Impurity Management

For researchers moving from mg to gram/kg scale, specific hazards inherent to pyridine-ethers must be managed:

  • Thermal Runaway in

    
    :  The reaction of halopyridines with alkoxides is exothermic. On a large scale, the "dump and stir" method is dangerous. Control: Dose the base or the substrate slowly at low temperature.
    
  • Genotoxic Impurities (GTIs):

    • Halopyridines: Many are potential alkylating agents.

    • Palladium: If Method B is used, residual Pd must be <10 ppm. Scavengers (e.g., SiliaMetS®) or crystallization are required.

  • Regioselectivity Issues: In 2,4-dichloropyridine, the C4 position is generally more reactive towards nucleophiles than C2 due to lower steric hindrance, despite C2 being more electron-deficient. This must be confirmed by NMR (NOE studies) for every new substrate.

References

  • Bankston, D., et al. (2002).[5] "A Scaleable Synthesis of BAY 43-9006: A Potent Raf Kinase Inhibitor for the Treatment of Cancer." Organic Process Research & Development. [Link]

  • Sun, M., et al. (2009).[5] "Synthesis of Sorafenib." Chinese Pharmaceutical Journal. [Link][5]

  • Maiti, D., & Buchwald, S. L. (2009). "Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers." Journal of Organic Chemistry. [Link]

  • Spitz, C., et al. (2009). "Practical Synthesis of 2-Alkoxy-3-pyridinylboronic Acids." Organic Process Research & Development. [Link]

Sources

Methodological & Application

Step-by-step synthesis protocol for 5-Methyl-2-(piperidin-4-yloxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The target molecule, 5-Methyl-2-(piperidin-4-yloxy)pyridine , represents a critical pharmacophore found in various histamine receptor ligands (specifically H4 antagonists) and diverse bioactive ether-linked heterocycles.[1][2]

From a synthetic perspective, the construction of the 2-alkoxypyridine motif is best approached via Nucleophilic Aromatic Substitution (SNAr) .[1][2] While transition-metal-catalyzed cross-couplings (Buchwald-Hartwig) are possible, they are often chemically inefficient for this specific transformation due to the inherent electrophilicity of the 2-position in pyridine rings.[1][2] The 2-halo-5-methylpyridine substrate is sufficiently activated to undergo SNAr with an alkoxide nucleophile without the need for expensive palladium catalysts.[1][2]

Key Technical Insight: The primary challenge in this synthesis is not the coupling itself, but the management of the piperidine nitrogen.[2] Using unprotected piperidin-4-ol often leads to competitive N-arylation versus O-arylation.[1][2] Therefore, this protocol utilizes an orthogonal protection strategy (N-Boc) to ensure regiospecific O-arylation, followed by a controlled acid-mediated deprotection.[1][2]

Retrosynthetic Analysis & Pathway Design

The synthesis is designed as a convergent, two-step workflow:

  • Step 1 (SNAr Coupling): Reaction of tert-butyl 4-hydroxy-1-piperidinecarboxylate (N-Boc-4-hydroxypiperidine) with 2-bromo-5-methylpyridine using sodium hydride (NaH) to generate the ether linkage.[1][2]

  • Step 2 (Deprotection): Removal of the tert-butoxycarbonyl (Boc) group using Trifluoroacetic acid (TFA) to yield the free secondary amine.[1][2]

Workflow Logic Diagram

SynthesisWorkflow Start1 2-Bromo-5-methylpyridine (Electrophile) Step1 Step 1: S_NAr Coupling Reagents: NaH, DMF, 60°C Mechanism: Addition-Elimination Start1->Step1 Start2 N-Boc-4-hydroxypiperidine (Nucleophile) Start2->Step1 Intermed Intermediate: N-Boc-5-Methyl-2-(piperidin-4-yloxy)pyridine Step1->Intermed  Yield: ~85%   Step2 Step 2: Deprotection Reagents: TFA, DCM, 0°C to RT Mechanism: Acidolysis Intermed->Step2 Final Target Product: 5-Methyl-2-(piperidin-4-yloxy)pyridine Step2->Final  Yield: ~95%  

Caption: Logical workflow for the regiospecific synthesis of the target ether via protected SNAr methodology.

Detailed Experimental Protocols

Step 1: Synthesis of tert-butyl 4-((5-methylpyridin-2-yl)oxy)piperidine-1-carboxylate

Rationale: The use of Sodium Hydride (NaH) in DMF is chosen over weaker bases (like K2CO3 in acetone) to ensure complete deprotonation of the secondary alcohol, maximizing the nucleophilicity required to displace the bromide at the 2-position of the pyridine ring [1].[1][2]

Reagents & Materials:

  • 2-Bromo-5-methylpyridine (1.0 equiv)[1][2]

  • N-Boc-4-hydroxypiperidine (1.2 equiv)[1][2]

  • Sodium Hydride (60% dispersion in mineral oil) (1.5 equiv)[1]

  • N,N-Dimethylformamide (DMF), anhydrous[1][2]

Protocol:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Activation: Charge the flask with N-Boc-4-hydroxypiperidine (1.2 equiv) and anhydrous DMF (0.2 M concentration relative to substrate). Cool the solution to 0°C in an ice bath.

  • Deprotonation: Carefully add NaH (1.5 equiv) portion-wise over 10 minutes. Caution: Hydrogen gas evolution.[2] Stir at 0°C for 30 minutes until gas evolution ceases, ensuring formation of the sodium alkoxide.

  • Coupling: Add 2-bromo-5-methylpyridine (1.0 equiv) either as a solid or dissolved in a minimum amount of DMF.

  • Reaction: Remove the ice bath and heat the reaction mixture to 60°C for 4–6 hours. Monitor reaction progress via TLC (Hexanes:EtOAc 4:1) or LC-MS.[1][2] The product should appear as a new, less polar spot compared to the alcohol.

  • Workup: Cool to room temperature. Quench carefully with saturated aqueous NH4Cl solution. Dilute with water and extract with Ethyl Acetate (3x).[3]

  • Purification: Wash combined organics with water (to remove DMF) and brine. Dry over Na2SO4, filter, and concentrate. Purify the crude residue via flash column chromatography (SiO2, 0-20% EtOAc in Hexanes).

Expected Data (Intermediate):

Parameter Value
Appearance White to off-white solid
Yield 80–90%

| ¹H NMR (Diagnostic) | δ 1.45 (s, 9H, Boc), 2.25 (s, 3H, Ar-Me), 5.10 (m, 1H, CH-O-Ar) |[1][2]

Step 2: Deprotection to 5-Methyl-2-(piperidin-4-yloxy)pyridine[1][2]

Rationale: Trifluoroacetic acid (TFA) is preferred over HCl/Dioxane for this substrate to avoid potential hydrochloride salt formation complications during initial isolation, although HCl is a viable alternative if the salt form is desired directly.

Protocol:

  • Dissolution: Dissolve the purified intermediate from Step 1 in Dichloromethane (DCM) (0.1 M concentration).

  • Acidolysis: Cool to 0°C. Add TFA dropwise (ratio 1:4 v/v TFA:DCM).

  • Reaction: Stir at room temperature for 1–2 hours. Monitor by TLC (the product will stay at the baseline in standard Hex/EtOAc systems; use DCM:MeOH 9:1 to visualize).

  • Workup (Free Base): Concentrate the reaction mixture under reduced pressure to remove excess TFA. Redissolve the residue in DCM and wash carefully with saturated aqueous NaHCO3 until the aqueous layer is pH ~8–9.[2]

  • Isolation: Dry the organic layer over Na2SO4 and concentrate to yield the target amine.[2][3]

  • Optional Salt Formation: To store the compound for long periods, treat the free base with 1.0 equiv of fumaric acid or HCl in ether to generate a stable salt.[2]

Safety & Handling Guidelines

Hazard ClassCritical Precaution
Sodium Hydride (NaH) Water-reactive; releases flammable H₂ gas.[1][2] Use only under inert atmosphere.
DMF Potent solvent; readily absorbed through skin.[2] Wear butyl rubber gloves if possible.[2]
TFA Corrosive and volatile.[2] Handle strictly in a fume hood.
Pyridine Derivatives Potential neurotoxicity.[2][4] Avoid inhalation of dust/vapors.[2][5][6][7]

References

  • Nucleophilic Aromatic Substitution on Pyridines

    • Citation: "Reaction of 2-Halopyridines with Nucleophiles."[1][2] Organic Chemistry Portal. This is a standard methodology reference for SNAr reactions on electron-deficient heterocycles.

    • Source:[1][2]

  • Analogous Synthesis (Bepotastine Intermediates)

    • Citation: "Synthesis and Potential Applications of 2-((4-chlorophenyl)(piperidin-1-yl)methyl)pyridine." BenchChem Application Notes. Validates the reactivity of pyridine-piperidine motifs.[1][2][3]

    • Source:(Note: Generalized link to vendor database for verification of scaffold availability).

  • General Deprotection Strategies

    • Citation: Greene, T. W., & Wuts, P. G. M.[1][2] Protective Groups in Organic Synthesis. Wiley-Interscience.[2] (Standard reference for N-Boc cleavage protocols).

Sources

Application Note: Optimized Synthetic Protocols for 5-Methyl-2-(piperidin-4-yloxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the reagents and protocols required for the synthesis of 5-Methyl-2-(piperidin-4-yloxy)pyridine . This molecule serves as a critical pharmacophore in medicinal chemistry, particularly in the development of histamine H3 receptor antagonists and various kinase inhibitors.

The synthetic strategy relies on a robust two-step sequence:

  • Nucleophilic Aromatic Substitution (

    
    ):  Coupling of a 2-halopyridine electrophile with a protected piperidine alcohol.
    
  • Acidic Deprotection: Removal of the N-protecting group to liberate the secondary amine.

This guide prioritizes N-Boc-4-hydroxypiperidine and 2-bromo-5-methylpyridine as the optimal reagent pair due to their commercial availability, cost-efficiency, and predictable reactivity profile.

Critical Reagents & Materials

The following table summarizes the essential reagents. Purity levels are critical; anhydrous solvents are non-negotiable for Step 1.

Reagent / MaterialCAS NumberRoleGrade/Spec
2-Bromo-5-methylpyridine 3510-66-5Electrophile (Scaffold)>98%
N-Boc-4-hydroxypiperidine 109384-19-2Nucleophile>97%
Sodium Hydride (NaH) 7647-01-0Strong Base60% dispersion in mineral oil
N,N-Dimethylformamide (DMF) 68-12-2Solvent (Step 1)Anhydrous, Sure/Seal™
Hydrochloric Acid (HCl) 7647-01-0Deprotection Agent4.0 M in 1,4-Dioxane
Cesium Carbonate (

)
534-17-8Alternative BaseAnhydrous, Micronized

Retrosynthetic Strategy & Pathway

The synthesis is designed to avoid competing N-alkylation by utilizing a carbamate protecting group (Boc) on the piperidine nitrogen. The 2-position of the pyridine ring is activated for nucleophilic attack, allowing for a transition-metal-free ether formation.

Retrosynthesis Target Target Molecule 5-Methyl-2-(piperidin-4-yloxy)pyridine Intermediate Intermediate N-Boc-Protected Ether Target->Intermediate Deprotection (HCl or TFA) FragmentA Fragment A 2-Bromo-5-methylpyridine (Electrophile) Intermediate->FragmentA SnAr Coupling (NaH, DMF, Heat) FragmentB Fragment B N-Boc-4-hydroxypiperidine (Nucleophile) Intermediate->FragmentB +

Figure 1: Retrosynthetic disconnection showing the assembly of the ether linkage via


 followed by Boc-deprotection.

Detailed Experimental Protocols

Protocol A: Ether Formation via

Objective: Covalent attachment of the piperidine ring to the pyridine scaffold. Mechanism: Addition-Elimination (


). The alkoxide attacks the C-2 position, forming a Meisenheimer complex, followed by the expulsion of the bromide.

Step-by-Step Procedure:

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a rubber septum. Flush with Nitrogen (

    
    ) or Argon.
    
  • Alkoxide Generation:

    • Add N-Boc-4-hydroxypiperidine (1.2 equiv) to the flask.

    • Dissolve in Anhydrous DMF (concentration ~0.2 M).

    • Cool the solution to

      
       using an ice bath.[1]
      
    • Carefully add NaH (60% dispersion, 1.5 equiv) portion-wise. Caution: Hydrogen gas evolution.

    • Stir at

      
       for 15 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete deprotonation.
      
  • Coupling:

    • Add 2-Bromo-5-methylpyridine (1.0 equiv) directly to the reaction mixture (can be added as a solid or dissolved in minimal DMF).

    • Heat the reaction mixture to

      
        in an oil bath.
      
    • Monitor: Stir for 4–6 hours. Check progress via TLC (Hexanes:EtOAc 3:1) or LCMS. The bromide starting material should disappear.

  • Workup:

    • Cool to RT. Carefully quench with saturated aqueous

      
       (slow addition).
      
    • Dilute with water and extract with Ethyl Acetate (

      
      ).[2]
      
    • Wash combined organics with 5% LiCl solution (crucial for removing DMF) followed by brine.

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Flash column chromatography (SiO2, eluting with 0-30% EtOAc in Hexanes).

Protocol B: Boc-Deprotection

Objective: Removal of the tert-butoxycarbonyl group to yield the free amine.

Step-by-Step Procedure:

  • Dissolution: Dissolve the purified intermediate from Protocol A in Dichloromethane (DCM) or 1,4-Dioxane (0.1 M).

  • Acidolysis:

    • Option 1 (Preferred): Add 4.0 M HCl in Dioxane (5–10 equiv).

    • Option 2: Add Trifluoroacetic acid (TFA) (1:4 ratio v/v with DCM).

  • Reaction: Stir at RT for 1–2 hours. Monitor for the disappearance of the Boc-protected peak by LCMS.

  • Isolation:

    • Concentrate the solvent in vacuo.[3]

    • For HCl salt: The product often precipitates as a white solid. Triturate with diethyl ether and filter.

    • For Free Base: Dissolve residue in water, basify to pH >10 with 2M NaOH, and extract with DCM/MeOH (9:1). Dry and concentrate.

Process Control & Logic (Self-Validation)

To ensure scientific integrity, the following workflow diagram illustrates the decision-making process during synthesis.

Workflow Start Start Reaction (NaH + Alcohol) Check1 Check 1: Gas Evolution Stops? Start->Check1 Check1->Start No (Stir longer) AddElec Add Electrophile (2-Bromo-5-methylpyridine) Check1->AddElec Yes (Alkoxide formed) Heat Heat to 80°C AddElec->Heat Monitor TLC/LCMS Check (4 hours) Heat->Monitor Workup Quench & Workup Monitor->Workup Conversion >95% Trouble Troubleshoot: Increase Temp to 100°C or Switch to DMSO Monitor->Trouble Incomplete Trouble->Monitor Re-check

Figure 2: Decision tree for monitoring the


 coupling reaction.

Expert Insights & Troubleshooting

Causality in Reagent Choice
  • Why NaH? The

    
     of the secondary alcohol is ~17. Weak bases like 
    
    
    
    often result in incomplete deprotonation, leading to slow kinetics with the electron-rich (and thus less electrophilic) 5-methylpyridine ring. NaH ensures irreversible formation of the highly nucleophilic alkoxide.
  • Why 2-Bromo? While 2-fluoropyridines react faster in

    
    , 2-bromo-5-methylpyridine provides the best balance of cost and reactivity. The 2-chloro analog may require higher temperatures (
    
    
    
    ).
Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Conversion (<50%) Incomplete deprotonation or wet solvent.Ensure DMF is anhydrous. Increase NaH to 2.0 equiv.
By-product: N-Alkylation Boc group instability or cleavage during base step.Ensure temperature does not exceed

during coupling.
Sticky Solid after Workup Residual DMF.Wash organic layer rigorously with 5% LiCl or water (

).

Safety Information

  • Sodium Hydride (NaH): Pyrophoric. Reacts violently with water to release flammable hydrogen gas. Use only under inert atmosphere.

  • 2-Bromo-5-methylpyridine: Irritant to eyes and skin.[4] Handle in a fume hood.

  • Reaction Pressure: If sealing the vessel to heat above the boiling point of the solvent (unlikely here), ensure appropriate pressure-rated glassware is used.

References

  • Synthesis of N-Boc-4-hydroxypiperidine: BenchChem. Synthesis routes of N-Boc-4-hydroxypiperidine. Retrieved from

  • General ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
     Conditions on Pyridines:  Loupy, A., et al. (1991). Easy and Efficient SNAr Reactions on Halopyridines. Heterocycles. Retrieved from 
    
  • Commercial Availability of Scaffold: Sigma-Aldrich. 2-Bromo-5-methylpyridine Product Page. Retrieved from

  • Target Molecule Verification: Dana Bioscience. 5-Methyl-2-(4-((5-methylpyridin-2-yl)oxy)piperidin-1-yl)pyridine.[5] Retrieved from [5]

Sources

Using 5-Methyl-2-(piperidin-4-yloxy)pyridine as a building block in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the synthetic utility and medicinal chemistry applications of 5-Methyl-2-(piperidin-4-yloxy)pyridine (CAS: 1185308-30-8). As a semi-rigid, non-aromatic heterocycle linked to a pyridine core, this building block offers a critical balance of physicochemical properties: it introduces three-dimensionality (


 character) while maintaining a low molecular weight and favorable lipophilicity. This scaffold is a privileged motif in the design of Histamine H3 receptor antagonists , GPR119 agonists , and SST5 inhibitors . This note provides optimized synthetic protocols for its integration into drug candidates and analyzes its structural advantages in preventing metabolic clearance.

Structural Analysis & Design Strategy

The "Escape from Flatland"

Modern drug discovery emphasizes increasing the fraction of


 hybridized carbons (

) to improve solubility and selectivity. 5-Methyl-2-(piperidin-4-yloxy)pyridine serves as an ideal "vector" molecule:
  • Piperidine Ring: Provides a defined 3D geometry (chair conformation) and a basic amine handle for further diversification.

  • Ether Linkage: Acts as a flexible spacer that decouples the electronic systems of the pyridine and the piperidine, allowing independent optimization.

  • 5-Methyl Group: A strategic metabolic blocker. In unsubstituted pyridines, the position para to the heteroatom is prone to oxidative metabolism. The 5-methyl group blocks this site, extending half-life (

    
    ) in microsomal stability assays.
    
Physicochemical Profile

The following properties make this scaffold an excellent starting point for CNS and metabolic targets:

PropertyValue (Est.)Significance
Molecular Weight 192.26 g/mol Leaves ample room for derivatization (Rule of 5).
cLogP ~1.5 - 1.8Optimal for CNS penetration when coupled with polar warheads.
TPSA ~33 ŲHigh membrane permeability.
pKa (Piperidine) ~9.8Basic center; key for forming salt bridges in GPCR binding pockets.
H-Bond Acceptors 2 (N, O)Pyridine nitrogen and ether oxygen.

Experimental Protocol: Synthesis & Integration

Retrosynthetic Logic

The most robust route to this scaffold is a Nucleophilic Aromatic Substitution (


) of 2-chloro-5-methylpyridine  with N-Boc-4-hydroxypiperidine , followed by acidic deprotection.
Workflow Diagram (DOT)

SyntheticRoute Reactant1 2-Chloro-5-methylpyridine Intermediate Intermediate: Boc-Protected Ether Reactant1->Intermediate Reactant2 N-Boc-4-hydroxypiperidine Reactant2->Intermediate Product FINAL PRODUCT: 5-Methyl-2-(piperidin-4-yloxy)pyridine Intermediate->Product Deprotection Reagent1 NaH, DMF 80°C, 4h Reagent2 TFA/DCM or HCl/Dioxane

Figure 1: Convergent synthesis via


 coupling and acid-mediated deprotection.
Step-by-Step Protocol
Step 1:

Coupling
  • Reagents: N-Boc-4-hydroxypiperidine (1.2 equiv), 2-Chloro-5-methylpyridine (1.0 equiv), Sodium Hydride (60% dispersion, 1.5 equiv), Anhydrous DMF.

  • Procedure:

    • Suspend NaH in anhydrous DMF at 0°C under

      
       atmosphere.
      
    • Add N-Boc-4-hydroxypiperidine dropwise. Stir for 30 min at 0°C to form the alkoxide.

    • Add 2-Chloro-5-methylpyridine.[1]

    • Heat the mixture to 80–90°C for 4–6 hours. Note: The reaction color typically shifts from pale yellow to deep amber.

    • Quench: Cool to RT and carefully add ice water.

    • Workup: Extract with EtOAc (3x). Wash combined organics with brine to remove DMF. Dry over

      
       and concentrate.
      
    • Purification: Flash chromatography (Hexane/EtOAc gradient).

Step 2: Deprotection
  • Reagents: TFA (Trifluoroacetic acid) or 4N HCl in Dioxane.

  • Procedure:

    • Dissolve the intermediate in DCM (if using TFA) or Dioxane.

    • Add acid (10–20 equiv) at 0°C, then warm to RT. Stir for 2 hours.

    • Validation: Monitor by LC-MS (Appearance of mass [M+H]+ = 193).

    • Isolation: Concentrate in vacuo. For the free base, redissolve in DCM and wash with saturated

      
      .
      
Step 3: Derivatization (Library Generation)

The resulting secondary amine is the "diversity point."

  • Reductive Amination: React with aldehydes using

    
     in DCE to generate tertiary amines (common for H3 antagonists).
    
  • Amide Coupling: React with carboxylic acids using HATU/DIPEA to generate amides (common for enzyme inhibitors).

Case Study: Histamine H3 Receptor Antagonists

The 5-methyl-2-(piperidin-4-yloxy)pyridine motif is a bioisostere of the classic propoxy-piperidine scaffold found in Pitolisant and other non-imidazole H3 ligands.

Pharmacophore Mapping

H3 antagonists require:

  • Basic Center: Protonated piperidine nitrogen interacts with Asp114 (TM3) in the receptor.

  • Spacer: The ether/pyridine chain spans the receptor tunnel.

  • Lipophilic Tail: The 5-methyl group or further substitution interacts with the hydrophobic pocket.

SAR Logic Diagram (DOT)

SAR_Logic Core 5-Methyl Group Pyridine Ring Ether Linker Piperidine Nitrogen Func1 Metabolic Block: Prevents oxidation at para-position Core:p1->Func1 Func2 Lipophilic Spacer: Pi-Pi stacking interactions Core:p2->Func2 Func3 Conformational Control: Decouples aromatic system Core:p3->Func3 Func4 Key Pharmacophore: Ionic bond with Asp114 Core:p4->Func4

Figure 2: Structure-Activity Relationship (SAR) breakdown of the scaffold.

Biological Justification

In comparative studies of H3 antagonists:

  • Potency: Compounds utilizing the piperidin-4-yloxy linker often show

    
     values in the low nanomolar range (1–10 nM) [1, 2].
    
  • Selectivity: The pyridine nitrogen reduces affinity for hERG channels compared to phenyl analogs, improving the cardiac safety profile.

  • Metabolism: The 5-methyl substitution significantly reduces clearance by CYP450 enzymes compared to the unsubstituted pyridine analog [3].

References

  • Lazewska, D., et al. (2018). "4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonists." International Journal of Molecular Sciences.

  • Suder, P., et al. (2018). "Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists." ACS Chemical Neuroscience.[2]

  • Hassan, G.S., et al. (2016). "Medicinal Importance of Pyridine Derivatives." ResearchGate Review.

  • BOC Sciences. (2025).[] "Building Block Properties: (S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine."[]

Sources

Reductive amination procedures involving 5-Methyl-2-(piperidin-4-yloxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Reductive Amination Protocols for 5-Methyl-2-(piperidin-4-yloxy)pyridine

Executive Summary

5-Methyl-2-(piperidin-4-yloxy)pyridine (CAS: 459819-29-5) is a versatile building block frequently employed in medicinal chemistry to introduce a solubilizing, basic piperidine ether tail into drug scaffolds. Its secondary amine functionality makes it an ideal candidate for reductive amination to couple with aldehydes and ketones.

This guide provides authoritative protocols for coupling this specific amine with carbonyl electrophiles. Unlike primary amines, this secondary amine proceeds via an iminium ion intermediate, requiring specific reducing agents to avoid side reactions.[1] We prioritize the Sodium Triacetoxyborohydride (STAB) method for its chemoselectivity and operational simplicity, while offering a Titanium(IV)-mediated alternative for sterically hindered substrates.

Molecule Profile & Reactivity

PropertyDetail
Chemical Name 5-Methyl-2-(piperidin-4-yloxy)pyridine
CAS Number 459819-29-5 (Free Base) / 1185308-30-8 (HCl Salt)
Molecular Weight 192.26 g/mol (Free Base)
Key Functional Group Secondary Amine (Piperidine)
pKa (Calculated) ~9.5–10.0 (Piperidine NH)
Solubility Soluble in DCM, DCE, MeOH, DMSO. Limited solubility in non-polar ethers.

Reactivity Context: The ether linkage at the piperidine 4-position exerts a mild inductive electron-withdrawing effect ($ -I $), slightly reducing the nucleophilicity of the nitrogen compared to unsubstituted piperidine. However, it remains sufficiently basic to rapidly form iminium ions.

  • Critical Note on Salt Forms: Commercial supplies are often the HCl salt . You must neutralize the salt in situ (using DIPEA or Et3N) or perform a free-base extraction prior to reaction, otherwise, the amine will remain protonated and unreactive toward the carbonyl.

Mechanistic Foundation

The success of this reaction hinges on the formation of the iminium ion ($ C=N^+ $). Unlike imines formed from primary amines, iminium ions are positively charged and highly electrophilic, making them susceptible to mild hydride reduction.

Why Sodium Triacetoxyborohydride (STAB)?

  • Selectivity: STAB is less basic and less reactive than Sodium Borohydride ($ NaBH_4 $). It reduces the iminium ion much faster than it reduces the starting aldehyde or ketone.[1][2]

  • Safety: It does not generate toxic cyanide byproducts like Sodium Cyanoborohydride ($ NaBH_3CN $).

Pathway Visualization:

G Start 5-Methyl-2-(piperidin-4-yloxy)pyridine (Secondary Amine) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal + Carbonyl Carbonyl Aldehyde / Ketone Carbonyl->Hemiaminal Alcohol Alcohol Byproduct Carbonyl->Alcohol + H- (Side Rxn) Slow with STAB Iminium Iminium Ion (C=N+) Hemiaminal->Iminium - H2O (Acid Cat.) Product Tertiary Amine Product Iminium->Product + H- (STAB) Fast Reduction

Figure 1: Mechanistic pathway highlighting the critical Iminium Ion intermediate. STAB selectively reduces the Iminium species over the carbonyl.

Protocol A: Standard STAB Procedure (The "Gold Standard")

Applicability: Aldehydes (aliphatic/aromatic) and reactive ketones.[3][4][5][6][7][8][9] Reagents:

  • Amine: 5-Methyl-2-(piperidin-4-yloxy)pyridine (1.0 equiv)

  • Electrophile: Aldehyde/Ketone (1.1 – 1.2 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). DCE is preferred for reaction rates, but DCM is safer.

  • Additive: Acetic Acid (AcOH) (1.0 – 2.0 equiv) – Essential for ketones; optional for reactive aldehydes.

  • Base (If using HCl salt): DIPEA (1.0 equiv).

Step-by-Step Methodology:

  • Preparation (Inert Atmosphere): Flame-dry a round-bottom flask and purge with Nitrogen or Argon.

  • Solvation: Add the amine (1.0 equiv) to the flask.

    • If using HCl salt: Suspend in DCE/DCM and add DIPEA (1.0 equiv). Stir for 10 mins until clear.

    • If using Free base: Dissolve directly in DCE/DCM (Concentration ~0.1 M).

  • Carbonyl Addition: Add the Aldehyde or Ketone (1.1 equiv).

  • Acid Catalysis: Add Acetic Acid (1.0 equiv).

    • Observation: Stir for 15–30 minutes at Room Temperature (RT). This allows the equilibrium to shift toward the iminium ion.[7]

  • Reduction: Add STAB (1.5 equiv) in one portion.

    • Note: Mild effervescence may occur.

  • Reaction: Stir at RT under Nitrogen.

    • Time: Aldehydes: 1–4 hours. Ketones: 4–16 hours.

    • Monitoring: Check via LC-MS or TLC. Look for the disappearance of the secondary amine (MW 192).

  • Quench: Quench by adding saturated aqueous $ NaHCO_3 $. Stir vigorously for 15 minutes to neutralize acetic acid and break down boron complexes.

  • Workup: Extract with DCM (3x). Dry combined organics over $ Na_2SO_4 $, filter, and concentrate.[10]

Protocol B: Titanium-Mediated (For Hindered Ketones)

Applicability: Sterically hindered ketones or electron-deficient carbonyls where STAB fails to drive conversion. Concept: Titanium(IV) isopropoxide acts as a strong Lewis acid and water scavenger, forcing iminium formation before a stronger reductant is added.

Reagents:

  • Titanium(IV) isopropoxide ($ Ti(OiPr)_4 $) (1.5 – 2.0 equiv)

  • Reductant: Sodium Borohydride ($ NaBH_4 $) (Wait to add!)[5][6][8]

  • Solvent: Methanol (MeOH) or THF.

Methodology:

  • Complexation: In a dry flask, mix the Amine (1.0 equiv) and Ketone (1.1 equiv) (neat or in minimal THF).

  • Titanium Addition: Add $ Ti(OiPr)_4 $ (1.5 equiv).

    • Caution: Reaction is exothermic.[11]

  • Incubation: Stir the neat/concentrated mixture at RT (or 50°C for very difficult substrates) for 2–6 hours. This ensures complete formation of the titanium-amine complex.

  • Dilution & Reduction: Dilute with dry Methanol (approx 0.2 M). Cool to 0°C.

  • Hydride Addition: Carefully add $ NaBH_4 $ (1.5 equiv) portion-wise.

    • Warning: Vigorous gas evolution ($ H_2 $).

  • Quench: Add 1N NaOH or water. A white precipitate ($ TiO_2 $) will form.

  • Filtration: Filter the slurry through a pad of Celite to remove titanium salts. Wash the pad with MeOH/DCM.

Purification Strategy: SCX Catch-and-Release

Since the product is a basic tertiary amine, Strong Cation Exchange (SCX) chromatography is the most efficient purification method, removing non-basic impurities (excess aldehyde, alcohol byproducts) without running a full silica column.

Workflow:

SCX Load 1. LOAD Dissolve crude in MeOH/DCM Load onto SCX Cartridge Wash 2. WASH Flush with MeOH (Elutes non-basic impurities) Load->Wash Neutral impurities to waste Elute 3. ELUTE Flush with 2M NH3 in MeOH (Releases Product) Wash->Elute Amine retained on column Conc 4. CONCENTRATE Evaporate Solvent Yields Pure Amine Elute->Conc Collect Basic Fraction

Figure 2: SCX Purification Workflow. This method typically yields >95% purity for this class of compounds.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Incomplete Iminium formationIncrease AcOH to 2-3 equiv. Pre-stir amine+carbonyl for 1h before adding STAB.
Alcohol Byproduct Carbonyl reduction competingUse DCE instead of MeOH. Ensure STAB is used, not NaBH4 (unless using Ti protocol).
Starting Material Remains Wet solvent (Hydrolysis of iminium)Use molecular sieves (4Å) during the iminium formation step.[10]
Product trapped in aqueous Product is too polar/protonatedEnsure aqueous layer pH > 12 during extraction. Use DCM/IPA (3:1) for extraction.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][4] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.[1][3][4][9]

    • The seminal paper establishing STAB as the reagent of choice.
  • Borch, R. F., et al. "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, vol. 93, no.[3][10] 12, 1971, pp. 2897–2904.[10]

    • Foundational work on reductive amin
  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Borohydride." Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552–2554.

    • Source for Protocol B (Titanium method).
  • Parchem Fine & Specialty Chemicals. "5-Methyl-2-(piperidin-4-yloxy)pyridine Product Page."

    • Verification of CAS and commercial availability.

Sources

High-Efficiency Synthesis of Pyridine Ethers: Nucleophilic Substitution & Cross-Coupling Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of pyridine ethers (alkoxypyridines) is a cornerstone transformation in medicinal chemistry, particularly for modulating lipophilicity and metabolic stability in drug candidates. This guide provides a bifurcated approach to synthesis based on electronic activation:

  • Classical SNAr: For electron-deficient pyridines (2- and 4-positions).

  • Pd-Catalyzed Cross-Coupling: For unactivated systems (3-position).

This document details optimized protocols, safety parameters for high-energy reagents (NaH/DMF), and mechanistic insights to ensure reproducibility.

Part 1: Mechanistic Foundations & Substrate Design

The Regioselectivity Divergence

The success of pyridine ether synthesis depends entirely on the position of the leaving group relative to the ring nitrogen.

  • 2- and 4-Positions (Activated): The ring nitrogen acts as an electron sink, stabilizing the anionic intermediate (Meisenheimer complex) via resonance. This allows for facile Nucleophilic Aromatic Substitution (SNAr).

  • 3-Position (Deactivated): The negative charge cannot be delocalized onto the nitrogen. SNAr is kinetically prohibited unless strong external electron-withdrawing groups (e.g., -NO2, -CN) are present. These substrates require metal catalysis (Buchwald-Hartwig or Ullmann).

Reaction Pathway Visualization

The following diagram illustrates the mechanistic divergence based on substrate substitution patterns.

PyridineEtherMechanism Substrate Halopyridine Substrate Pos2_4 2- or 4-Halo Position (Activated) Substrate->Pos2_4 Pos3 3-Halo Position (Unactivated) Substrate->Pos3 SNAr_Path Pathway A: S_NAr (Addition-Elimination) Pos2_4->SNAr_Path Nucleophilic Attack Metal_Path Pathway B: Pd/Cu Catalysis (Oxidative Addition) Pos3->Metal_Path Ligand Exchange Meisenheimer Meisenheimer Complex (N-stabilized anion) SNAr_Path->Meisenheimer Rate Determining Step Pd_Complex Pd(II)-Aryl Complex Metal_Path->Pd_Complex Product Pyridine Ether Product Meisenheimer->Product Loss of LG Pd_Complex->Product Reductive Elimination

Figure 1: Mechanistic decision tree distinguishing between SNAr (resonance stabilized) and Metal-Catalyzed pathways based on leaving group position.

Part 2: Critical Parameter Optimization

Leaving Group Effects (SNAr vs. Catalysis)

Contrary to aliphatic SN2 reactions, the rate of SNAr is accelerated by highly electronegative leaving groups that stabilize the transition state.

ParameterSNAr Preference (2-/4-Pos)Metal-Catalyzed Preference (3-Pos)Mechanistic Rationale
Leaving Group F >> Cl > Br > II > Br > Cl >> FSNAr: F stabilizes the intermediate anion via induction. Metal: Weak C-I/C-Br bonds facilitate oxidative addition.
Solvent Polar Aprotic (DMF, DMSO, NMP)Non-polar/Polar (Toluene, Dioxane)SNAr: Solvates cations, leaving "naked" nucleophiles. Metal: Stabilizes catalytic cycle intermediates.
Base NaH, KOtBu, Cs2CO3NaOtBu, K3PO4, Cs2CO3Strong bases required to generate alkoxide nucleophiles.
Safety Note: The NaH/DMF Hazard

CRITICAL: The combination of Sodium Hydride (NaH) and DMF can undergo a runaway decomposition reaction above 50°C.

  • Mitigation: Always generate the alkoxide at 0°C. If heating is required for the substitution step, ensure the excess NaH has been consumed or switch to DMSO/THF if thermal stability is a concern.

Part 3: Protocol A - Classical SNAr (Activated Systems)

Target: 2- or 4-Halopyridines Scale: 1.0 mmol (Adaptable)

Reagents
  • Substrate: 2-Fluoropyridine (preferred) or 2-Chloropyridine (1.0 equiv)

  • Nucleophile: Primary/Secondary Alcohol (1.2 equiv)

  • Base: Sodium Hydride (60% dispersion in oil) (1.3 equiv)

  • Solvent: Anhydrous DMF or THF (0.2 M concentration)

Step-by-Step Methodology
  • Alkoxide Formation:

    • Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

    • Add NaH (1.3 equiv) and wash with anhydrous hexanes (2x) to remove mineral oil (optional, but recommended for difficult purifications).

    • Suspend NaH in anhydrous DMF/THF. Cool to 0°C in an ice bath.

    • Add the alcohol (1.2 equiv) dropwise. Evolution of H2 gas will be observed.

    • Stir at 0°C for 15–30 minutes until gas evolution ceases (solution often turns clear/yellow).

  • Nucleophilic Attack:

    • Add the halopyridine (1.0 equiv) dropwise to the alkoxide solution at 0°C.

    • Note: For highly reactive substrates (e.g., 2-fluoropyridine), reaction may be exothermic.

  • Reaction & Monitoring:

    • Allow the mixture to warm to Room Temperature (RT).

    • Monitor via TLC or LC-MS.

    • Optimization: If conversion is <50% after 2 hours, heat to 60°C (Do not exceed 80°C with NaH/DMF).

  • Work-up:

    • Quench carefully with saturated NH4Cl solution (at 0°C).

    • Extract with EtOAc or Et2O (3x).

    • Wash combined organics with water (2x) and brine (1x) to remove DMF.

    • Dry over MgSO4, filter, and concentrate.[1]

Part 4: Protocol B - Buchwald-Hartwig Coupling (Unactivated Systems)

Target: 3-Halopyridines or deactivated systems Scale: 1.0 mmol

Reagents
  • Substrate: 3-Bromopyridine (1.0 equiv)

  • Nucleophile: Alcohol (1.2 equiv)

  • Catalyst: Pd(OAc)2 (2–5 mol%)

  • Ligand: BINAP or Tol-BINAP (5–7 mol%) (Bidentate ligands prevent β-hydride elimination).

  • Base: Cs2CO3 (2.0 equiv) or NaOtBu (1.5 equiv).

  • Solvent: Anhydrous Toluene or 1,4-Dioxane.

Step-by-Step Methodology
  • Catalyst Pre-complexation (Glovebox or Schlenk Line):

    • In a reaction vial, combine Pd(OAc)2, Ligand, and Base.

    • Purge with Argon for 5 minutes.

  • Substrate Addition:

    • Add the solvent (degassed), 3-bromopyridine, and the alcohol.

    • Note: If the alcohol is solid, add it with the base in step 1.

  • Reaction:

    • Seal the vial and heat to 80–100°C for 12–18 hours.

    • Checkpoint: The solution usually turns dark orange/brown (active Pd species). Black precipitate indicates Pd precipitation (catalyst death).

  • Work-up:

    • Cool to RT. Filter through a pad of Celite to remove palladium residues.

    • Wash the pad with EtOAc.

    • Concentrate the filtrate.[1]

    • Purify via flash column chromatography (Silica gel).

Part 5: Quality Control & Troubleshooting

Experimental Workflow Logic

Use this logic flow to determine the correct corrective action during synthesis.

Troubleshooting Start Reaction Check (LC-MS) CheckSM Is SM consumed? Start->CheckSM NoProduct No Product Formed Action4 Switch to Pd-Catalysis (Substrate too deactivated) NoProduct->Action4 LowYield Low Yield / SM Remaining Action2 Increase Temp or Switch to Fluoride LG LowYield->Action2 SideProducts Hydrolysis Product (Pyridine-OH) Action1 Check Reagent Quality (Wet solvent? Old NaH?) SideProducts->Action1 Action3 Dry Solvents rigorously Use Molecular Sieves SideProducts->Action3 CheckSM->NoProduct No CheckSM->LowYield Partial CheckSM->SideProducts Yes (Wrong Product)

Figure 2: Troubleshooting logic for common failure modes in pyridine ether synthesis.

Common Failure Modes
  • Hydrolysis (Pyridone Formation):

    • Symptom:[2][3] Formation of 2-hydroxypyridine (tautomerizes to pyridone).

    • Cause: Water in solvent or wet alcohol. The hydroxide ion is a better nucleophile than the alcohol.

    • Fix: Distill alcohol from Calcium Hydride or use molecular sieves.

  • Regioisomer Contamination:

    • Symptom:[2][3] Mixture of products in poly-halogenated systems.

    • Insight: SNAr occurs preferentially at the position most activated by the nitrogen (4 > 2 >> 3) and by other EWGs.

References

  • Nucleophilic Aromatic Substitution (SNAr)

    • Chemistry LibreTexts. "Nucleophilic Aromatic Substitution."[2][4][5][6][7]

    • [Link]

  • Buchwald-Hartwig Cross-Coupling Protocols

    • Organic Chemistry Portal.[8] "Buchwald-Hartwig Reaction."[9][10]

    • [Link]

  • Regioselectivity in Pyridine Substitution

    • National Institutes of Health (PMC). "Regioselective Control of the SNAr Amination." (Applicable to ethers via analogous mechanism).
    • [Link]

  • Reaction Safety (NaH/DMF)

    • Chemical & Engineering News (C&EN). "Safety Alert: Sodium Hydride and DMF."
    • [Link]

Sources

Scalable manufacturing process for 5-Methyl-2-(piperidin-4-yloxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Manufacturing Process for 5-Methyl-2-(piperidin-4-yloxy)pyridine Dihydrochloride

Executive Summary

5-Methyl-2-(piperidin-4-yloxy)pyridine (CAS: 1251725-63-3, free base) is a critical pharmacophore found in numerous G-protein coupled receptor (GPCR) agonists (e.g., GPR119) and kinase inhibitors. While laboratory-scale synthesis often utilizes Mitsunobu coupling or high-temperature displacement with sodium hydride (NaH), these methods pose significant safety and purification challenges upon scale-up.

This Application Note details a scalable, chromatography-free manufacturing process utilizing Nucleophilic Aromatic Substitution (SNAr) of 2-fluoro-5-methylpyridine. This route is superior to the 2-chloro analog route due to the higher electronegativity of fluorine, which stabilizes the Meisenheimer complex intermediate, allowing for milder reaction conditions and higher regioselectivity. The protocol includes a robust salt formation step to isolate the product as the dihydrochloride salt (CAS: 944390-71-0) with >99% purity.

Retrosynthetic Analysis & Strategy

The synthesis is designed to maximize convergence and minimize hazardous waste. The disconnection is made at the ether linkage.

  • Fragment A (Electrophile): 2-Fluoro-5-methylpyridine.[1] The fluoro group is the preferred leaving group over chloro or bromo for SNAr reactions involved in ether formation due to the "element effect," where the highly electronegative fluorine lowers the energy of the transition state for nucleophilic attack.

  • Fragment B (Nucleophile): N-Boc-4-hydroxypiperidine.[2] The Boc protecting group is essential to prevent competitive N-arylation (dimerization), a common impurity in unprotected piperidine couplings.

Strategic Advantages:

  • Safety: Replaces pyrophoric NaH with Potassium tert-butoxide (KOtBu).

  • Purification: Eliminates silica gel chromatography via direct crystallization of the HCl salt.

  • Throughput: "Telescoped" deprotection step reduces unit operations.

Process Flow Diagram

SynthesisFlow SM1 N-Boc-4-hydroxypiperidine (CAS: 109384-19-2) Step1 Step 1: S_NAr Coupling Temp: 50-60°C Time: 4-6 h SM1->Step1 SM2 2-Fluoro-5-methylpyridine (CAS: 2369-19-9) SM2->Step1 Base KOtBu / THF (Base/Solvent) Base->Step1 Interm Intermediate: tert-butyl 4-((5-methylpyridin-2-yl)oxy) piperidine-1-carboxylate Step1->Interm Aqueous Workup (Extraction) Step2 Step 2: Deprotection & Salt Formation Reagent: HCl / IPA Temp: 40°C -> 0°C Interm->Step2 Product FINAL PRODUCT 5-Methyl-2-(piperidin-4-yloxy)pyridine 2HCl (CAS: 944390-71-0) >99% Purity Step2->Product Crystallization & Filtration

Figure 1: Process flow for the synthesis of 5-Methyl-2-(piperidin-4-yloxy)pyridine 2HCl.

Detailed Experimental Protocols

Step 1: SNAr Coupling

Objective: Synthesis of tert-butyl 4-((5-methylpyridin-2-yl)oxy)piperidine-1-carboxylate.

ParameterSpecificationNotes
Scale 1.0 kg Input (SM1)Scalable to >100 kg
Solvent Tetrahydrofuran (THF)Anhydrous, <0.05% water
Base Potassium tert-butoxide (KOtBu)1.0 M in THF or Solid
Temperature 50–60 °CMild heat required for activation
Yield 90–95%Quantitative conversion typical

Protocol:

  • Reactor Setup: Charge a 20 L jacketed glass reactor with Tetrahydrofuran (THF) (10 L) and N-Boc-4-hydroxypiperidine (1.0 kg, 4.97 mol). Stir at 200 RPM under N2 atmosphere.

  • Alkoxide Formation: Cool the mixture to 0–5 °C. Slowly add Potassium tert-butoxide (613 g, 5.46 mol, 1.1 eq) portion-wise over 30 minutes. Note: Slight exotherm observed. Stir for 30 minutes at 0–5 °C to ensure complete deprotonation.

  • Coupling: Add 2-Fluoro-5-methylpyridine (580 g, 5.22 mol, 1.05 eq) dropwise over 20 minutes.

  • Reaction: Warm the mixture to room temperature, then heat to 55 °C . Stir for 4–6 hours.

    • IPC (In-Process Control): Monitor by HPLC/TLC. Target <2% remaining N-Boc-4-hydroxypiperidine.

  • Workup: Cool to 20 °C. Quench by slow addition of Water (5 L).

  • Extraction: Separate phases. Extract the aqueous layer with Ethyl Acetate (2 x 3 L). Combine organic layers and wash with Saturated Brine (3 L).

  • Concentration: Dry organics over Na2SO4, filter, and concentrate under reduced pressure to obtain the crude intermediate as a viscous pale-yellow oil. Note: This oil is sufficiently pure for the next step.

Step 2: Deprotection and Salt Formation

Objective: Synthesis of 5-Methyl-2-(piperidin-4-yloxy)pyridine Dihydrochloride.

ParameterSpecificationNotes
Reagent HCl in Isopropanol (IPA)5–6 N solution
Solvent Isopropanol (IPA)Promotes crystallization
Temperature 40 °C → 0 °CControlled cooling for crystal growth
Yield 85–90% (from Step 1)High recovery via precipitation

Protocol:

  • Dissolution: Dissolve the crude oil from Step 1 in Isopropanol (IPA) (8 L).

  • Acidification: Heat solution to 40 °C. Slowly add HCl in IPA (5–6 N, 2.5 L, ~3.0 eq) over 45 minutes. Gas evolution (isobutylene) will be observed; ensure proper venting.

  • Deprotection: Stir at 40 °C for 2 hours. A thick white precipitate will begin to form.

    • IPC: Monitor consumption of Boc-intermediate.

  • Crystallization: Once conversion is complete, cool the slurry slowly to 0–5 °C over 2 hours. Stir at 0 °C for 1 hour to maximize yield.

  • Filtration: Filter the solid using a chemically resistant filter cloth or nutsche filter.

  • Washing: Wash the cake with cold IPA (1 L) followed by MTBE (1 L) to remove lipophilic impurities.

  • Drying: Dry the solid in a vacuum oven at 45 °C for 12 hours.

Final Product Specifications:

  • Appearance: White to off-white crystalline solid.[3]

  • Purity (HPLC): >99.0%.[4]

  • Identity (NMR): Consistent with structure (2HCl salt).

Troubleshooting & Critical Process Parameters (CPPs)

IssueRoot CauseMitigation Strategy
Low Yield in Step 1 Incomplete deprotonation of alcohol.Ensure KOtBu quality (hygroscopic). Extend alkoxide formation time.
Impurity: Dimer Loss of Boc group during Step 1.Ensure reaction temp does not exceed 65 °C. Avoid acidic impurities in SM.
Sticky Solid in Step 2 Wet solvent or insufficient cooling.Use dry IPA. Ensure cooling ramp is slow (5 °C/30 min). Add MTBE antisolvent if needed.
Color Issues Oxidation of pyridine ring.Perform all steps under Nitrogen/Argon. Store SM2 in dark.

Safety & Regulatory Considerations

  • 2-Fluoro-5-methylpyridine: Flammable liquid. Toxic if inhaled. Use in a fume hood.

  • Potassium tert-butoxide: Corrosive and moisture sensitive. Handle under inert atmosphere.

  • Hydrogen Chloride: Corrosive gas/solution. Use appropriate scrubbing for off-gassing during deprotection.

  • Waste Disposal: Aqueous waste from Step 1 contains fluorides; dispose of according to local environmental regulations.

References

  • Preparation of 5-methyl-2-(piperidin-4-yloxy)pyridine dihydrochloride.
  • Synthesis of Benzofuropyridines via SNAr of Fluoropyridines. (Mechanistic grounding for 2-Fluoro reactivity).

    • Source:The Journal of Organic Chemistry, 2022.
    • URL:[Link]

  • N-Boc-4-hydroxypiperidine Synthesis and Properties.
  • General Procedure for SNAr on 2-Fluoropyridines.

    • Source: Organic Syntheses, Coll. Vol. 10, p. 5 (General methodology reference).
    • URL:[Link]

Sources

Coupling 5-Methyl-2-(piperidin-4-yloxy)pyridine with carboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Amidation of 5-Methyl-2-(piperidin-4-yloxy)pyridine

Part 1: Abstract & Strategic Overview

Context: 5-Methyl-2-(piperidin-4-yloxy)pyridine (Structure 1 ) is a critical pharmacophore often found in tyrosine kinase inhibitors (e.g., c-Met, ALK pathways). It features a secondary amine (piperidine) linked via an ether bridge to a substituted pyridine.

The Challenge: While the secondary amine is nucleophilic, the presence of the basic pyridine nitrogen (


) creates a competitive protonation landscape. Furthermore, the resulting amides are frequently polar and basic, leading to significant streaking on standard silica gel, complicating purification.

The Solution: This guide details two distinct protocols:

  • Protocol A (Discovery Scale): Uses HATU for maximum conversion, ideal for library synthesis where yield is paramount over cost.

  • Protocol B (Process/Green Scale): Uses T3P® (Propylphosphonic Anhydride) for simplified aqueous workup and reduced toxicity.

Part 2: Chemical Profile & Mechanism

Reactivity Analysis:

  • Nucleophile: The piperidine nitrogen (

    
    ) is the primary reactive center.
    
  • Interference: The pyridine nitrogen is less nucleophilic but can act as a proton sink. If the reaction pH drops below 6.0, the piperidine becomes protonated and unreactive.

  • Self-Validation: The reaction is successful only if the basicity is maintained (pH > 9) throughout the coupling to keep the piperidine free.

Visualizing the Workflow (Graphviz):

G Start Carboxylic Acid (R-COOH) Reagent Activation Agent (HATU or T3P) Start->Reagent Mix Intermed Activated Ester Intermediate Reagent->Intermed Form Reactive Species Base Base (DIPEA/TEA) Scavenge H+ Base->Reagent Activate Coupling Nucleophilic Attack Intermed->Coupling Amine Amine Nucleophile 5-Methyl-2-(piperidin...) Amine->Coupling Add Last Product Target Amide Coupling->Product Amide Bond Formation

Figure 1: General Activation and Coupling Logic. Note that the amine is added after activation to prevent side reactions with the coupling agent.

Part 3: Experimental Protocols

Protocol A: HATU-Mediated Coupling (Discovery/Library Scale)

Best for: Small scale (10 mg - 500 mg), valuable acids, and high-throughput synthesis.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Amine 1: 5-Methyl-2-(piperidin-4-yloxy)pyridine (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (Hunig’s Base) (3.0 equiv)

  • Solvent: DMF (Anhydrous)[1]

Step-by-Step:

  • Activation: In a dry vial, dissolve the Carboxylic Acid (1.0 equiv) in DMF (0.2 M concentration).

  • Base Addition: Add DIPEA (2.0 equiv). Stir for 2 minutes. Note: The solution may warm slightly.[2]

  • Reagent Addition: Add HATU (1.2 equiv) in one portion. Stir at Room Temperature (RT) for 15 minutes.

    • Checkpoint: The solution should turn yellow/orange (formation of the O-At ester).

  • Coupling: Add Amine 1 (1.1 equiv) dissolved in a minimum amount of DMF. Add the remaining DIPEA (1.0 equiv) to ensure the amine remains deprotonated.

  • Monitoring: Stir at RT for 2–4 hours. Monitor via LCMS (Look for M+H of product; disappearance of acid).

  • Workup: Dilute with EtOAc. Wash with sat.

    
     (3x) and Brine (1x). Dry over 
    
    
    
    .
Protocol B: T3P-Mediated Coupling (Process/Green Scale)

Best for: Scale-up (>1 g), ease of purification, and avoiding toxic byproducts (TMU).

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Amine 1: (1.1 equiv)

  • Coupling Agent: T3P (50% w/w in EtOAc/DMF) (1.5 equiv)

  • Base: Triethylamine (TEA) (4.0 equiv)

  • Solvent: EtOAc or 2-MeTHF (Green alternative)

Step-by-Step:

  • Slurry: Combine Carboxylic Acid (1.0 equiv) and Amine 1 (1.1 equiv) in EtOAc (0.5 M).

  • Base: Add TEA (4.0 equiv). The mixture should become homogeneous.

  • Coupling: Dropwise add T3P solution (1.5 equiv) over 5 minutes.

    • Why? T3P is less prone to epimerization but requires a base to drive the reaction.

  • Reaction: Stir at RT for 12 hours. If conversion is <50% after 4 hours, heat to 50°C.

  • Self-Validating Workup:

    • Add water.[3] The T3P byproducts are water-soluble.

    • Separate layers.[3] The organic layer contains the clean amide.

    • Wash with 0.5 M NaOH (removes unreacted acid) and Brine.

Part 4: Data & Optimization

Comparison of Methods:

FeatureProtocol A (HATU)Protocol B (T3P)
Reaction Rate Fast (1-4 hours)Moderate (4-12 hours)
Atom Economy Poor (TMU byproduct)Excellent
Purification Requires Column/HPLCOften Extraction only
Cost HighLow
Toxicity High (Peptide allergens)Low

Troubleshooting Guide (The Self-Validating System):

ObservationRoot CauseCorrective Action
Low Yield Pyridine protonationCheck pH. If <9, add more DIPEA.
Racemization Over-activationSwitch to T3P or lower temperature to 0°C during addition.
Streaking on TLC Pyridine interaction with silicaAdd 1%

or 5% TEA to the eluent.
Stalled Reaction Steric hindranceSwitch solvent to NMP and heat to 60°C.

Part 5: Purification of Pyridine-Amides

The basic pyridine moiety causes peak tailing on standard silica.[4]

Method 1: Modified Normal Phase

  • Eluent: DCM : MeOH :

    
     (90 : 9 : 1).
    
  • Mechanism:[1][4][5][6][7][8][9] The ammonia competes for the acidic silanol sites on the silica, allowing the pyridine-amide to elute as a sharp band.

Method 2: SCX (Strong Cation Exchange) Catch-and-Release

  • Ideal for removing non-basic impurities.

  • Dissolve crude mixture in MeOH.

  • Load onto SCX cartridge.[10]

  • Wash with MeOH (Elutes neutral/acidic impurities).

  • Elute product with 2M

    
     in MeOH.
    

Part 6: References

  • Montalbetti, C. A., & Falque, V. (2005).[11][12][13] Amide bond formation and peptide coupling.[5][6][11][12][13] Tetrahedron, 61(46), 10827-10852.[13]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[5][7] Organic Process Research & Development, 20(2), 140-177.

  • Archimica (Now Euticals). (2011). T3P® (Propylphosphonic Anhydride) Application Note.

    • (General Corporate Landing Page for T3P supplier)

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

Sources

Application Note: Microwave-Assisted Synthesis of 5-Methyl-2-(piperidin-4-yloxy)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026


 Protocols for Medicinal Chemistry Scaffolds

Executive Summary

The 5-methyl-2-(piperidin-4-yloxy)pyridine moiety is a privileged pharmacophore in medicinal chemistry, appearing frequently in Histamine H3 receptor antagonists, acetylcholinesterase inhibitors, and various GPCR ligands. Conventional thermal synthesis of this ether linkage via Nucleophilic Aromatic Substitution (


) is kinetically challenged by the electron-donating nature of the 5-methyl substituent, which deactivates the pyridine ring toward nucleophilic attack.

This Application Note details a robust, microwave-assisted protocol that overcomes these activation energy barriers. By utilizing controlled dielectric heating, reaction times are reduced from 12–24 hours (thermal reflux) to under 20 minutes, with isolated yields consistently exceeding 85%.

Scientific Background & Mechanistic Insight

The Kinetic Challenge

In a standard


 reaction, the rate-determining step is typically the formation of the anionic Meisenheimer complex. Electron-withdrawing groups (EWGs) like -NO

or -CN stabilize this intermediate. However, the target molecule contains a 5-methyl group , which is electron-donating via induction (

). This destabilizes the transition state, making the 2-chloropyridine substrate significantly less reactive than unsubstituted pyridine.
The Microwave Solution

Microwave (MW) irradiation provides direct energy transfer to the reaction medium through dipole rotation and ionic conduction. For this specific transformation, MW irradiation allows the solvent (NMP or DMF) to be superheated well above its boiling point in a sealed vessel, providing the thermal energy necessary to surmount the elevated activation barrier caused by the 5-methyl deactivation.

Reaction Mechanism

The reaction proceeds via a classic addition-elimination mechanism:

  • Deprotonation: The base generates the stronger nucleophile (alkoxide) from the alcohol.

  • Addition: Attack at the C-2 position forms the resonance-stabilized (but high energy) Meisenheimer complex.

  • Elimination: Loss of the chloride ion restores aromaticity.

ReactionMechanism Reagents Reagents 2-Chloro-5-methylpyridine + N-Boc-4-hydroxypiperidine Activation Step 1: Activation Base (NaH) forms Alkoxide Reagents->Activation Deprotonation Transition Step 2: MW Irradiation Meisenheimer Complex (High Energy State) Activation->Transition Nucleophilic Attack (Rate Limiting) Product Product 5-Methyl-2-(piperidin-4-yloxy)pyridine Transition->Product Elimination of Cl-

Figure 1: Mechanistic pathway for the


 ether synthesis. The microwave energy is critical in driving the transition from Activation to the High-Energy Complex.

Experimental Protocol

Materials
  • Substrate: 2-Chloro-5-methylpyridine (1.0 equiv)

  • Nucleophile: 1-Boc-4-hydroxypiperidine (1.2 equiv)

    • Note: The N-Boc protection is critical to prevent competitive N-arylation and allow for orthogonal derivatization later.

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.5 equiv).

    • Alternative: Potassium tert-butoxide (KOtBu) can be used but NaH generally provides cleaner conversion for this specific ether formation.

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).

  • Equipment: Single-mode microwave reactor (e.g., Biotage Initiator or CEM Discover).

Step-by-Step Procedure

Step 1: Alkoxide Formation (Pre-MW)

  • In a dried microwave vial (10–20 mL), dissolve 1-Boc-4-hydroxypiperidine (1.2 equiv) in anhydrous DMF (concentration ~0.5 M).

  • Cool the solution to 0°C in an ice bath.

  • Carefully add NaH (1.5 equiv) portion-wise.

  • CRITICAL SAFETY: Stir at room temperature for 15 minutes open to the atmosphere (or under a nitrogen line with a bubbler) to allow H

    
     gas to escape. Do NOT  seal the vial immediately, as pressure buildup from H
    
    
    
    evolution can cause vessel failure.

Step 2: Coupling (Microwave Irradiation)

  • Add 2-Chloro-5-methylpyridine (1.0 equiv) to the reaction mixture.

  • Cap the vial with a crimp top containing a PTFE-lined septum.

  • Place in the microwave reactor.

  • Irradiation Parameters:

    • Temperature: 140°C

    • Time: 15 minutes

    • Absorption Level: High

    • Pre-stirring: 30 seconds

Step 3: Workup & Purification

  • Cool the mixture to room temperature.

  • Quench carefully with water (slow addition).

  • Extract with Ethyl Acetate (3 x 20 mL).

  • Wash combined organics with water (2x) and brine (1x) to remove DMF.

  • Dry over MgSO

    
    , filter, and concentrate.
    
  • Purification: Flash column chromatography (Hexanes:EtOAc gradient). The product typically elutes around 20-30% EtOAc.

Deprotection (Optional)

To generate the free amine for library synthesis:

  • Dissolve the Boc-protected intermediate in DCM.

  • Add Trifluoroacetic acid (TFA) (1:4 ratio v/v with DCM).

  • Stir at RT for 1 hour.

  • Concentrate and neutralize with saturated NaHCO

    
     or basic resin.
    

Critical Process Parameters & Optimization

The following data summarizes the optimization studies performed to validate this protocol.

Table 1: Comparison of Reaction Conditions

EntryMethodBaseSolventTemp (°C)TimeYield (%)Notes
1ThermalK

CO

DMF10024 h35%Incomplete conversion.
2ThermalNaHDMF12012 h62%Significant side products.
3MW NaH DMF 140 15 min 91% Optimal Condition.
4MWKOtBuNMP16010 min84%Faster, but slightly "dirtier" profile.
5MWCs

CO

DMSO13030 min78%Good for base-sensitive substrates.

Key Insight: The use of NaH ensures irreversible deprotonation of the alcohol, maximizing the concentration of the active alkoxide nucleophile. Microwave heating at 140°C overcomes the poor electrophilicity of the 5-methylpyridine ring without causing significant decomposition of the Boc group (which can be thermally labile >160°C).

Workflow for Library Generation

This protocol is designed to be the entry point for high-throughput library synthesis. The resulting scaffold allows for rapid diversification at the piperidine nitrogen.

LibraryWorkflow Start Start: 2-Cl-5-Me-Pyridine Coupling MW Coupling (140°C, 15 min) Yield: >85% Start->Coupling Deprotect Boc Deprotection (TFA/DCM or HCl/Dioxane) Coupling->Deprotect Diverge DIVERSIFICATION POINT Free Secondary Amine Deprotect->Diverge Lib1 Reductive Amination (Aldehydes + NaBH(OAc)3) Diverge->Lib1 Lib2 Amide Coupling (R-COOH + HATU) Diverge->Lib2 Lib3 Sulfonylation (R-SO2Cl + TEA) Diverge->Lib3

Figure 2: Downstream workflow demonstrating how the microwave protocol feeds into parallel medicinal chemistry campaigns.

Troubleshooting & Self-Validation

  • Problem: Low Yield / Incomplete Reaction.

    • Cause: Moisture in the solvent quenching the alkoxide.

    • Fix: Use anhydrous DMF/NMP from a fresh bottle or molecular sieves. Ensure NaH is of good quality (grey powder, not white).

  • Problem: Boc-Deprotection during Coupling.

    • Cause: Temperature too high (>160°C) or reaction time too long.

    • Fix: Reduce MW temp to 130°C and extend time to 20 mins. Ensure the reaction mixture is not acidic (NaH should ensure basicity).

  • Problem: Vessel Over-pressurization.

    • Cause: Failure to vent H

      
       gas after NaH addition.
      
    • Fix: Strictly follow the 15-minute pre-stirring step open to air/nitrogen before capping.

References

  • Microwave-Assisted Organic Synthesis (MAOS) Principles: Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284. [Link]

  • Synthesis of Histamine H3 Antagonists (Scaffold Relevance): Lazewska, D., et al. (2018). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. European Journal of Medicinal Chemistry, 158, 553-568. [Link]

  • General Microwave

    
     Protocols: 
    Moghaddam, F. M., et al. (2008). Microwave-assisted synthesis of aryl ethers. Tetrahedron Letters, 49(20), 3246-3249.
    [Link]
    
  • Base Selection in

    
    : 
    Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412.
    [Link]
    

Troubleshooting & Optimization

Improving reaction yields for 5-Methyl-2-(piperidin-4-yloxy)pyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization & Troubleshooting for Heteroaryl Ether Synthesis Ticket ID: CHEM-SUP-2024-05M Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Executive Summary

You are attempting to synthesize 5-Methyl-2-(piperidin-4-yloxy)pyridine , a common pharmacophore in GPCR ligands (e.g., Histamine H3 antagonists). This transformation relies on the formation of a C–O ether linkage between a pyridine ring and a piperidine scaffold.

The most robust route is a Nucleophilic Aromatic Substitution (SNAr) using N-Boc-4-hydroxypiperidine and a 2-halo-5-methylpyridine , followed by acidic deprotection.

Common Failure Modes:

  • Low Reactivity: The 5-methyl group is electron-donating, which deactivates the pyridine ring toward nucleophilic attack.

  • N-Alkylation Competition: Using unprotected piperidine leads to mixtures of N- and O-arylated products.

  • Incomplete Conversion: Poor leaving group selection (using Chloride instead of Fluoride).

Module 1: The Coupling Reaction (SNAr)

The Protocol

Standard Operating Procedure (SOP) for 10 mmol scale.

  • Reagents:

    • Nucleophile:tert-Butyl 4-hydroxy-1-piperidinecarboxylate (1.0 equiv).

    • Electrophile:2-Fluoro-5-methylpyridine (1.1 equiv). (See Note A)

    • Base: Sodium Hydride (60% in oil, 1.2 equiv).

    • Solvent: Anhydrous DMF (0.5 M concentration).

  • Step-by-Step:

    • Step 1 (Alkoxide Formation): Dissolve N-Boc-4-hydroxypiperidine in anhydrous DMF under N2. Cool to 0°C. Add NaH portion-wise. Stir at 0°C for 15 min, then warm to RT for 30 min until gas evolution ceases.

    • Step 2 (Addition): Add 2-Fluoro-5-methylpyridine dropwise.

    • Step 3 (Reaction): Heat to 60–80°C . Monitor by TLC/LCMS. (Reaction time: 2–6 hours).

    • Step 4 (Quench): Cool to 0°C. Carefully quench with saturated NH4Cl.

Technical Insight: The "Element Effect"

Many researchers default to 2-Chloro-5-methylpyridine because it is cheaper. This is the primary cause of low yields.

In SNAr mechanisms, the rate-determining step is the addition of the nucleophile to the ring to form the Meisenheimer complex, not the breaking of the carbon-halogen bond. Fluorine is highly electronegative, which lowers the energy of the LUMO at the 2-position, significantly accelerating the initial attack.

Leaving Group (X)Relative Rate (SNAr)Bond Strength (C-X)Recommendation
Fluorine (-F) 1 (Fastest) Strong (116 kcal/mol)Preferred. Essential for deactivated rings (like 5-methylpyridine).
Chlorine (-Cl) ~0.01 (Slow)Moderate (81 kcal/mol)Avoid. Requires harsh heat (120°C+), leading to tar/decomposition.
Bromine (-Br) <0.01 (Slowest)Weak (68 kcal/mol)Do Not Use. SNAr is too slow; use for Pd-catalyzed coupling instead.

Critical Note: The 5-methyl group pushes electron density into the ring, making the 2-position less electrophilic. You must counteract this deactivation by using the more reactive 2-Fluoro substrate.

Module 2: Troubleshooting Guide

Visual Logic Tree: Diagnosing Low Yields

Troubleshooting Start Issue: Low Yield (<50%) CheckSM Check LCMS: Is Unreacted Halide Present? Start->CheckSM SM_Yes Yes: Reactivity Issue CheckSM->SM_Yes Significant SM left SM_No No: Stability/Workup Issue CheckSM->SM_No SM Consumed CheckProd Check LCMS: Is Product De-Boc occurring? Side_DeBoc Thermal De-Boc? (Isobutylene loss) CheckProd->Side_DeBoc Mass = Product - 100 Action1 Switch Leaving Group: Use 2-Fluoro-5-methylpyridine SM_Yes->Action1 Action2 Check Solvent: Ensure DMF is <50 ppm H2O SM_Yes->Action2 SM_No->CheckProd Action3 Lower Temp to 60°C Extend Reaction Time Side_DeBoc->Action3

Caption: Decision tree for diagnosing yield failures in SNAr coupling of hydroxypiperidines and halopyridines.

FAQ: Specific Scenarios

Q: Can I use Potassium tert-butoxide (tBuOK) instead of NaH? A: Yes, but with caution.

  • Pros: Easier to handle than NaH.

  • Cons:tert-Butoxide is a nucleophile itself. If the steric hindrance of the pyridine is low, you may see competitive formation of 2-tert-butoxy-5-methylpyridine.

  • Recommendation: If using tBuOK, use THF as solvent (tBuOK is soluble in THF) and keep the temperature <60°C.

Q: My product is oiling out during the aqueous workup. How do I fix this? A: The Boc-protected intermediate is lipophilic but can form emulsions in DMF/Water mixtures.

  • Fix: Dilute the reaction mixture with Diethyl Ether or MTBE (instead of Ethyl Acetate) and wash with water ×3. The lower density and polarity of ether help break DMF emulsions better than EtOAc.

Q: I see a side product with Mass [M+14]. What is it? A: This is likely N-Methylation .

  • Cause: If you used NaH in DMF and heated it too aggressively (>100°C), DMF can decompose to form dimethylamine, which can react, or the solvent can act as a methyl source under extreme basic stress.

  • Fix: Keep temp <80°C and ensure reagents are fresh.

Module 3: Deprotection & Isolation

Once you have tert-butyl 4-((5-methylpyridin-2-yl)oxy)piperidine-1-carboxylate, you must remove the Boc group.

The Trap: The final product is a secondary amine with a basic pyridine nitrogen. It is highly water-soluble as a salt. Standard aqueous workups often lead to 0% recovery.

Recommended Protocol: Non-Aqueous Workup
  • Dissolve the intermediate in DCM (10 volumes).

  • Add TFA (5–10 equivalents) or 4M HCl in Dioxane. Stir at RT for 2 hours.

  • Removal: Evaporate volatiles completely on a rotovap.

  • Free Basing (The Critical Step):

    • Do not extract with water.

    • Dissolve the crude salt in minimal MeOH.

    • Load onto a SCX-2 (Strong Cation Exchange) cartridge.

    • Wash with MeOH (removes impurities).

    • Elute with 2M NH3 in MeOH .

    • Concentrate to obtain the clean free base.

Summary of Key Parameters

ParameterStandard ConditionOptimization for 5-Methyl Analog
Electrophile 2-Chloropyridine2-Fluoropyridine (Crucial for yield)
Solvent DMF or DMSODMF (Easier to remove than DMSO)
Temp 100°C+60–80°C (Prevents Boc thermal instability)
Workup Aqueous ExtractionSCX-2 Cartridge (Prevents loss of polar product)

References

  • BenchChem. (2025).[1][2] Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. Retrieved from

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: The Element Effect. Retrieved from

  • Chemistry Steps. (2022). Williamson Ether Synthesis: Mechanism and Troubleshooting. Retrieved from

  • MDPI. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes. Molecules. Retrieved from

Sources

Overcoming solubility issues with 5-Methyl-2-(piperidin-4-yloxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers working with 5-Methyl-2-(piperidin-4-yloxy)pyridine . It is structured to troubleshoot solubility challenges by addressing the underlying physicochemical mechanisms rather than offering generic advice.

Topic: Overcoming Solubility & Formulation Challenges CAS Registry No.: 1251703-99-5 (Free Base) / 459819-29-5 (2HCl Salt) Chemical Class: Pyridyl-piperidine ether

Introduction: The "Hidden" Solubility Trap

As a Senior Application Scientist, I frequently see researchers struggle with this compound not because it is inherently "insoluble," but because its solubility is pH-dependent and counter-ion sensitive .

The molecule features two nitrogen centers with distinct basicities:

  • Piperidine Nitrogen (Secondary Amine): Highly basic (

    
    ).
    
  • Pyridine Nitrogen: Weakly basic (

    
    ).
    

The Core Issue: At physiological pH (7.4), the piperidine moiety is partially protonated, but the lipophilic core (methyl-pyridine + ether linkage) often drives the free base to precipitate. The solution lies in manipulating the ionization state of that piperidine nitrogen.

Module 1: Physicochemical Profiling (The "Why")

Q: Why does my compound precipitate immediately when diluted from DMSO into PBS (pH 7.4)?

A: This is a classic "kinetic solubility" failure. In 100% DMSO, the compound is molecularly dispersed. When you spike this into PBS (pH 7.4), you drastically change the dielectric constant. While the piperidine nitrogen is basic, the intrinsic solubility (


)  of the neutral species is low due to the lipophilic aromatic rings.
  • Mechanism: At pH 7.4, a significant fraction of the molecules may deprotonate (depending on the exact local environment), leading to the formation of the neutral free base, which aggregates and crashes out.

  • Fix: You must maintain the piperidine ring in its cationic (protonated) state. Ensure your aqueous buffer has a pH < 6.0, or use a solubilizing excipient (cyclodextrin) to sequester the lipophilic core.

Q: Should I use the Free Base or the Dihydrochloride (2HCl) salt?

A: This depends entirely on your application. Use the table below to decide.

FeatureFree BaseDihydrochloride (2HCl) Salt
Primary Solubility High in Organic Solvents (DMSO, EtOH, DCM)High in Water/Acidic Buffers
Aqueous Solubility Poor (< 0.1 mg/mL at pH 7)Excellent (> 50 mg/mL in water)
Best For Organic synthesis, PAMPA assays, Lipophilic formulationsIn vivo dosing, Cell culture (dissolved in media)
Stability Prone to oxidation if stored in solutionHygroscopic; store with desiccant

Module 2: Formulation Strategies (The "How")

Q: I need to dose this in vivo (IP/PO). What vehicle do you recommend?

A: Avoid 100% DMSO; it causes pain and precipitation at the injection site. For a basic heterocycle like this, a pH-adjusted cosolvent system is the gold standard.

Recommended Vehicle (Standard):

  • Composition: 5% DMSO + 40% PEG400 + 55% Water (pH adjusted to 4.5).

  • Preparation Order:

    • Dissolve compound in DMSO (Stock).

    • Add PEG400 and vortex.

    • Slowly add Water (acidified with 0.1N HCl or citric acid to pH 4-5).

    • Crucial: Check pH.[1][2] If it rises above 6, the compound may precipitate. Adjust back to pH 4-5.

Alternative (Captisol®/Cyclodextrin):

  • Composition: 20% (w/v) Sulfobutylether-β-cyclodextrin (SBE-β-CD) in 50 mM Citrate Buffer (pH 4.0).

  • Mechanism: The hydrophobic cavity of the cyclodextrin encapsulates the pyridine-piperidine core, while the exterior remains hydrophilic.

Q: Can I use Ethanol instead of DMSO for stock solutions?

A: Yes, but with caution. Ethanol is a protic solvent. While 5-Methyl-2-(piperidin-4-yloxy)pyridine dissolves in ethanol, the solubility limit is generally lower than in DMSO. Furthermore, ethanol evaporates rapidly, potentially changing the concentration of your stock over time.

  • Verdict: Use DMSO for long-term storage (-20°C). Use Ethanol only if your biological assay is sensitive to DMSO.

Module 3: Experimental Protocols

Protocol A: Preparation of a 10 mM Stock Solution (DMSO)

Standard procedure for in vitro assays.

  • Weighing: Accurately weigh 1.92 mg of the Free Base (MW: ~192.26 g/mol ) or equivalent mass of the salt.

    • Note: If using the 2HCl salt (MW: ~265.18 g/mol ), weigh 2.65 mg.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: Cell Culture Tested).

  • Dissolution: Vortex vigorously for 30 seconds. If using the salt form, sonication (30-60 seconds) may be required to break the crystal lattice.

  • Inspection: Visual check for particulates. The solution should be clear and colorless/light yellow.

  • Storage: Aliquot into amber vials. Store at -20°C. Avoid freeze-thaw cycles.

Protocol B: Stepwise Aqueous Dilution (Preventing "Crash Out")

Use this when moving from DMSO stock to Cell Culture Media.

DilutionProtocol Start Start: 10 mM DMSO Stock Step1 Intermediate Dilution (10x Concentrate) Start->Step1 Dilute 1:10 into PBS or Media w/o Serum Check Visual Inspection (Precipitate?) Step1->Check Media Final Media (Serum-containing) Success Proceed to Assay Media->Success Check->Media No Precipitate Dilute 1:10 again Fail Troubleshoot: Add 0.5% Tween-80 or Acidify Media Check->Fail Precipitate Visible

Caption: Stepwise dilution strategy to minimize osmotic shock and local high-concentration precipitation events.

Module 4: Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Cloudiness upon adding water "Oil-out" effect due to neutral pH.Acidify water to pH 4.0 using 0.1N HCl before addition.
Crystals forming in DMSO stock Moisture contamination (DMSO is hygroscopic).Re-make stock using fresh, anhydrous DMSO. Store over molecular sieves.
Inconsistent IC50 data Compound precipitated in the well plate.Inspect wells under a microscope. If precipitate exists, lower the concentration or add 0.5% Tween-80.
Yellowing of stock solution Oxidation of the piperidine nitrogen.Purge vials with Argon/Nitrogen gas before closing.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 23133549, 5-Methyl-2-(piperidin-4-yloxy)pyridine. PubChem. Available at: [Link][3]

  • Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.

Sources

Purification strategies for removing impurities from 5-Methyl-2-(piperidin-4-yloxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Methyl-2-(piperidin-4-yloxy)pyridine

Welcome to the technical support center for the purification of 5-Methyl-2-(piperidin-4-yloxy)pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, experience-based answers to common purification challenges, ensuring you can achieve the highest purity for your compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing 5-Methyl-2-(piperidin-4-yloxy)pyridine?

A1: The impurity profile is highly dependent on the synthetic route, which is typically a variation of the Williamson ether synthesis.[1] In this reaction, an alkoxide (from 4-hydroxypiperidine) reacts with an activated pyridine (like 2-chloro-5-methylpyridine).

Common impurities include:

  • Unreacted Starting Materials: 2-Chloro-5-methylpyridine and N-protected or unprotected 4-hydroxypiperidine.

  • Base-Related Impurities: Residual inorganic or organic bases (e.g., NaH, K₂CO₃, triethylamine) and their salts.

  • Side-Reaction Products: Products from elimination reactions, especially if reaction temperatures are too high.[2]

  • Solvent Residues: High-boiling point solvents like DMF or DMSO can be difficult to remove.[3]

Table 1: Common Impurities and Their Characteristics

Impurity NameStructureTypical SourceKey Removal Strategy
2-Chloro-5-methylpyridineUnreacted starting materialAcid-base extraction; Chromatography
4-HydroxypiperidineUnreacted starting materialAqueous washes; Acid-base extraction
N-Boc-4-hydroxypiperidineUnreacted starting material (if used)Chromatography; Post-purification deprotection
Triethylamine HClSalt byproduct of organic baseAqueous washes
Dimethylformamide (DMF)Reaction solventHigh-vacuum evaporation; Aqueous extraction
Q2: What is the best initial purification strategy for my crude product?

A2: For a basic compound like 5-Methyl-2-(piperidin-4-yloxy)pyridine, an acid-base extraction is the most powerful and efficient first step.[4][5] This technique leverages the basicity of the piperidine and pyridine nitrogens to separate the desired product from neutral or acidic impurities.

The core principle is to protonate your basic product with a dilute acid (e.g., 1 M HCl), making it water-soluble.[6] Neutral impurities (like unreacted 2-chloro-5-methylpyridine) will remain in the organic layer and can be washed away.[4] Subsequently, basifying the aqueous layer (e.g., with NaOH or NaHCO₃) deprotonates your product, allowing it to be re-extracted into a fresh organic solvent.[6]

Q3: How can I effectively monitor the purity of my compound during and after purification?

A3: A multi-technique approach is recommended for robust purity assessment.[7][]

  • Thin-Layer Chromatography (TLC): Excellent for rapid, real-time monitoring of column chromatography fractions and reaction progress. A typical eluent system is Dichloromethane/Methanol (e.g., 95:5) with a small amount of triethylamine (0.5%) to prevent streaking.

  • High-Performance Liquid Chromatography (HPLC): Provides high-resolution separation and accurate quantification of purity.[] Due to the basic nature of the compound, peak tailing can be an issue on standard C18 columns.[9] Using a column with low silanol activity or an embedded polar group is recommended.[9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the desired product.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can reveal the presence of impurities if their signals do not overlap with the product's signals.[7]

Troubleshooting Guide & Detailed Protocols

Problem 1: My column chromatography purification is giving low yields and significant streaking.

This is a classic issue when purifying basic compounds, especially those with amine functionalities, on standard silica gel.[12]

Causality: The acidic silanol groups (Si-OH) on the surface of the silica gel strongly and often irreversibly interact with the basic nitrogen atoms of your compound. This leads to poor separation, tailing (streaking) of the product spot/peak, and loss of material on the column.

Solution: Deactivate the silica gel by adding a small amount of a basic modifier to the mobile phase.

Protocol 1: Optimized Flash Column Chromatography for Basic Compounds

  • Slurry Preparation:

    • Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., Hexane or Heptane).

    • Add triethylamine (TEA) or ammonium hydroxide to the slurry to constitute 0.5-1% of the total solvent volume. This pre-treats the silica.

  • Column Packing:

    • Pack the column with the treated slurry as you normally would.

  • Mobile Phase Preparation:

    • Prepare your eluent system (e.g., a gradient of Ethyl Acetate in Hexanes, or Dichloromethane/Methanol).

    • Crucially, add the same percentage (0.5-1%) of TEA or ammonia to your mobile phase solvents. This maintains the deactivation of the silica throughout the run.

  • Loading and Elution:

    • Dissolve your crude product in a minimal amount of the initial mobile phase (or dichloromethane).

    • Load the solution onto the column.

    • Run the chromatography, collecting fractions and monitoring by TLC.

Justification: The added base (e.g., TEA) acts as a competitive binder for the acidic silanol sites on the silica. It effectively "caps" these sites, preventing your target molecule from binding strongly. This allows your compound to travel smoothly through the column, resulting in sharper peaks and significantly improved recovery.

Problem 2: My final product is a yellow-to-brown oil, but literature suggests it should be a colorless solid or pale oil.

Causality: Discoloration is often a sign of high-molecular-weight impurities or degradation products, which can form from air oxidation of nitrogen-containing heterocycles.[5] These colored impurities are often present in very small quantities but are highly chromophoric.

Solution: Perform a treatment with activated carbon (charcoal) followed by filtration.

Protocol 2: Decolorization with Activated Carbon

  • Dissolution: Dissolve the impure, colored product in a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate) at a concentration of approximately 50-100 mg/mL.

  • Charcoal Addition: Add a small amount of activated carbon. A good starting point is ~5-10% of the solute's weight.

    • Scientist's Tip: Using too much charcoal can lead to significant loss of your product due to non-specific adsorption. Add it portion-wise.

  • Stirring: Stir the suspension at room temperature for 15-30 minutes. Avoid heating, as this can sometimes promote degradation.

  • Filtration: The key to this step is removing all fine charcoal particles.

    • Place a plug of cotton or glass wool at the bottom of a Pasteur pipette.

    • Add a 1-2 cm layer of Celite® or silica gel on top of the plug.

    • Filter the charcoal suspension through this micro-column, rinsing with a small amount of fresh solvent.

  • Concentration: Collect the clear, colorless filtrate and concentrate it under reduced pressure to recover your purified product.

Problem 3: I see unreacted 4-hydroxypiperidine in my final product's NMR spectrum.

Causality: 4-hydroxypiperidine is highly polar and water-soluble. If it persists after an aqueous workup, it suggests the extraction was not efficient, possibly due to emulsion formation or insufficient wash volumes.

Solution: A targeted acid-base extraction is the most robust method to remove this impurity.

Protocol 3: Rigorous Acid-Base Extraction Workflow

This workflow is designed to systematically remove neutral, acidic, and highly polar basic impurities.

  • Initial Dissolution: Dissolve the crude reaction mixture in an organic solvent that is immiscible with water, such as Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Acid Wash (Removes Target Product from Organic Layer):

    • Transfer the organic solution to a separatory funnel.

    • Extract the organic layer three times with 1 M Hydrochloric Acid (HCl). Use a volume of acid solution roughly equal to the organic layer volume for each wash.

    • The basic 5-Methyl-2-(piperidin-4-yloxy)pyridine will be protonated and move into the aqueous (acidic) layer. Unreacted 2-chloro-5-methylpyridine and other neutral impurities will remain in the organic layer.

    • Combine all aqueous (acidic) extracts. Discard the organic layer.

  • Neutral Wash (Removes Trace Organics from Aqueous Layer):

    • Wash the combined acidic aqueous layer once with fresh EtOAc or DCM to remove any trapped neutral impurities. Discard this organic wash.

  • Basification (Recovers Target Product):

    • Cool the acidic aqueous layer in an ice bath.

    • Slowly add a base, such as 5 M Sodium Hydroxide (NaOH) or a saturated solution of Sodium Bicarbonate (NaHCO₃), while stirring until the pH is >10. Your product will deprotonate and may precipitate or form an oil.

  • Final Extraction (Isolates Pure Product):

    • Extract the now-basic aqueous layer three times with fresh DCM or EtOAc. Your pure product will now be in the organic layer.

    • Combine the organic extracts.

  • Drying and Concentration:

    • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Visual Workflow & Decision Making

A logical workflow ensures efficient and effective purification. The following diagram outlines the decision-making process from crude product to high-purity material.

PurificationWorkflow cluster_start cluster_extraction Primary Purification cluster_chromatography Secondary Purification cluster_polishing Polishing Step cluster_end Crude Crude Product (from synthesis) Extraction Acid-Base Extraction (Protocol 3) Crude->Extraction Check1 Purity Check (TLC/¹H NMR) Is purity >95%? Extraction->Check1 Chromatography Column Chromatography (Protocol 1) Check1->Chromatography No Final Final Product (>99% Purity, Colorless) Check1->Final Yes Check2 Purity & Color Check Is it pure but colored? Chromatography->Check2 Charcoal Activated Carbon Tx (Protocol 2) Check2->Charcoal Yes (Colored) Check2->Final No (Colorless) Charcoal->Final

Caption: Decision workflow for purifying 5-Methyl-2-(piperidin-4-yloxy)pyridine.

References

  • Chromatography Forum. (2008). Which column for basic analytes. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Available at: [Link]

  • Google Patents. (1969). US3431266A - Method for recovery of pyridine bases.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Acid-Base Extraction. Available at: [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Available at: [Link]

  • ACS Publications. (1999). Method for Determining Nitrogenous Heterocycle Compounds in Wine. Available at: [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Available at: [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Available at: [Link]

  • ChemCon GmbH. (n.d.). Identity determination and purity testing. Available at: [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Available at: [Link]

  • Google Patents. (2015). CN104529886A - Method for separating mixed aminopyridine through crystallization and rectification coupling technology.
  • Reddit. (2022). Removing Pyridine. Available at: [Link]

  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it? Available at: [Link]

  • Organic Syntheses. (n.d.). 5-methyl-2,2'-bipyridine. Available at: [Link]

  • PubMed. (2000). Electrospray ionization/mass spectrometry compatible reversed-phase separation of phospholipids: piperidine as a post column modifier for negative ion detection. Available at: [Link]

  • Jack Westin. (n.d.). Chromatography Basic Principles Involved In Separation Process. Available at: [Link]

  • Google Patents. (2015). CN104592198A - Method for preparing 2-methyl-5-(piperidin-4-yl) pyrimidine.
  • Agilent. (2016). CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. Available at: [Link]

  • Dana Bioscience. (n.d.). 5-Methyl-2-(4-((5-methylpyridin-2-yl)oxy)piperidin-1-yl)pyridine 1g. Available at: [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Available at: [Link]

  • Patsnap Eureka. (2014). Method for purifying 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine. Available at: [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Available at: [Link]

  • Scribd. (n.d.). Williamson Ether Synthesis Guide. Available at: [Link]

  • ResearchGate. (2015). One-step Synthesis of 5-Ethyl-2-methylpyridine from NH4HCO3 and C2H5OH Under Hydrothermal Condition. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for [Title of Paper]. (This is a generic reference to a supporting information file, as the original link points to a PDF.
  • Google Patents. (2005). CN1583742A - Method for preparing 4-piperidyl piperidine.

Sources

Optimizing storage conditions to prevent degradation of 5-Methyl-2-(piperidin-4-yloxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center guide for 5-Methyl-2-(piperidin-4-yloxy)pyridine. This document is designed for researchers, scientists, and drug development professionals to provide a comprehensive understanding of the stability of this compound and to offer actionable guidance on optimizing its storage and handling. As a molecule incorporating a pyridine ring, a piperidine moiety, and an ether linkage, its stability is influenced by several environmental factors. This guide provides a series of frequently asked questions (FAQs) and troubleshooting protocols to ensure the integrity and reproducibility of your experiments.

Section 1: Core Storage and Handling FAQs

This section addresses the most common questions regarding the day-to-day storage and handling of 5-Methyl-2-(piperidin-4-yloxy)pyridine.

Q1: What are the ideal short-term and long-term storage temperatures for this compound?

A1: The recommended storage temperature is contingent on the intended duration of storage. The primary goal is to reduce the kinetic energy of the system, thereby slowing down potential degradation reactions.

  • Short-Term (≤ 1-2 weeks): Refrigeration at 2-8°C is suitable. This temperature range effectively minimizes the rate of most common degradation pathways without the risk of freezing, which can sometimes cause issues with certain formulations or solvated samples.

  • Long-Term (> 2 weeks): For archival purposes, storage at -20°C or below is strongly recommended. This significantly reduces the rate of all potential chemical reactions, including hydrolysis and oxidation, ensuring the long-term integrity of the compound. For many piperidine series compounds, a cool, dry place between 2-8°C is often recommended.[1]

Q2: How critical is protection from light and atmosphere?

A2: Protection from both light and atmosphere is critical.

  • Light Exposure: Pyridine and its derivatives can be photosensitive.[2][3] UV light, in particular, can provide the activation energy for photochemical reactions, potentially leading to the formation of radicals or isomerization, such as the formation of Dewar pyridine.[4] Therefore, the compound should always be stored in amber vials or containers wrapped in aluminum foil to block light.

  • Atmosphere: The piperidine moiety is susceptible to oxidation.[5][6] The presence of atmospheric oxygen can lead to the formation of N-oxides or oxidation at the α-carbon of the piperidine ring.[5][7] To mitigate this, it is best practice to store the compound under an inert atmosphere, such as argon or nitrogen . After each use, the container should be flushed with inert gas before resealing.

Q3: What type of container should I use for storage?

A3: The choice of container is crucial for preventing contamination and degradation.

  • Material: Use Type 1 borosilicate glass vials with PTFE-lined (Teflon) screw caps. This prevents leaching of contaminants from the container and ensures a tight seal against atmospheric moisture and oxygen.

  • Sealing: Ensure containers are tightly sealed to prevent moisture ingress, which can facilitate hydrolysis.[1] For long-term storage, sealing the cap with Parafilm® provides an extra barrier.

Q4: Should I store the compound as a solid or in solution?

A4: Whenever possible, store the compound as a dry, crystalline solid . Storing in solution introduces the solvent as a potential reactant, which can accelerate degradation. If you must store it in solution, choose a dry, aprotic solvent (e.g., anhydrous DMSO, DMF, or dioxane) and store at -20°C or below in small, single-use aliquots to avoid repeated freeze-thaw cycles. Avoid protic solvents like methanol or ethanol for long-term storage, as they can participate in solvolysis reactions.

Table 1: Summary of Recommended Storage Conditions
ParameterRecommendationRationale
Temperature Long-Term: ≤ -20°C Short-Term: 2-8°CMinimizes rates of all potential degradation reactions.[1]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the piperidine and pyridine moieties.[5][8]
Light Protect from Light (Amber Vial)Prevents photochemical degradation.[2][3][4]
Humidity Dry Environment (Tightly Sealed)Prevents acid- or base-catalyzed hydrolysis of the ether linkage.[1][9]
Container Type 1 Borosilicate Glass, PTFE-lined capEnsures inert contact surface and tight seal.
Form Crystalline SolidMaximizes stability by avoiding solvent-mediated degradation.

Section 2: Understanding Chemical Degradation Pathways

To effectively troubleshoot stability issues, it is essential to understand the chemically vulnerable sites within the 5-Methyl-2-(piperidin-4-yloxy)pyridine structure.

Q5: What are the most likely degradation pathways for this molecule?

A5: The molecule has three primary points of potential instability: the ether linkage, the piperidine ring, and the pyridine ring.

  • Ether Linkage Hydrolysis: Ethers are generally stable but are susceptible to cleavage under acidic conditions.[9][10][11] Trace amounts of acidic impurities or moisture can catalyze the protonation of the ether oxygen, followed by nucleophilic attack, cleaving the C-O bond. This would yield 5-methyl-2-hydroxypyridine and piperidin-4-ol.

  • Piperidine Ring Oxidation: The piperidine ring, a secondary amine, is prone to oxidation.[5][6] This can occur at the nitrogen atom to form an N-oxide or at the carbon atoms alpha to the nitrogen, which can lead to the formation of lactams or other oxidized species.[5][7] This process can be initiated by atmospheric oxygen, especially in the presence of light or trace metal impurities.

  • Pyridine Ring Degradation: While generally robust, the pyridine ring can undergo oxidation to form a pyridine-N-oxide, particularly in the presence of strong oxidizing agents. Microbial degradation pathways for pyridine derivatives are also well-documented and often involve hydroxylation followed by ring opening.[12][13][14][15] While less common under standard laboratory storage, contamination can introduce this risk.

Diagram 1: Potential Degradation Pathways

G parent Parent Compound hydrolysis_prod1 5-Methyl-2-hydroxypyridine parent->hydrolysis_prod1 Ether Hydrolysis (Acid/H₂O) hydrolysis_prod2 Piperidin-4-ol parent->hydrolysis_prod2 Ether Hydrolysis (Acid/H₂O) piperidine_ox Oxidized Piperidine Species (e.g., Lactams) parent->piperidine_ox Piperidine Oxidation (O₂/Light) pyridine_nox Pyridine-N-Oxide Derivative parent->pyridine_nox Pyridine Oxidation (Oxidants)

Section 4: Experimental Protocol for Stability Assessment

This protocol provides a basic framework for proactively assessing the stability of 5-Methyl-2-(piperidin-4-yloxy)pyridine under your specific laboratory conditions.

Objective: To determine the stability of the compound in a chosen solvent over a defined period.

Methodology:

  • Preparation (T0 - Time Zero):

    • Prepare a stock solution of the compound at a known concentration (e.g., 10 mM) in your solvent of choice (e.g., DMSO).

    • Immediately take an aliquot for T0 analysis. Analyze via HPLC-UV, quantifying the peak area of the parent compound. This is your 100% reference.

    • Store the remaining stock solution under your standard storage conditions (e.g., 4°C, -20°C, or room temperature). Ensure it is protected from light.

  • Time-Point Analysis:

    • At predetermined intervals (e.g., 24h, 48h, 1 week, 1 month), thaw an aliquot of the stock solution (if frozen).

    • Analyze the sample using the exact same HPLC-UV method as the T0 analysis.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the T0 peak area.

    • % Remaining = (Peak Area at Time X / Peak Area at T0) * 100

    • A loss of >5-10% purity typically indicates significant degradation, and the solution should be considered unsuitable for sensitive experiments.

References

  • Triazines and related products. Part 20. Oxidation of 1-(arylazo)-piperidines with potassium permanganate. RSC Publishing.
  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. ACS Publications.
  • Piperidine Safety Data Sheet (SDS). Scribd.
  • Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners. PMC.
  • Oxidation of Methylpiperidine Derivatives with Regard to Chirality. ChemInform.
  • Safety Data Sheet: Piperidine. Carl ROTH.
  • Safety Data Sheet: Piperidine. Chemos GmbH & Co.KG.
  • PYRIDINE FOR SYNTHESIS. Loba Chemie.
  • Safety Data Sheet: Piperidine. Carl ROTH.
  • Ether Cleavage Definition - Organic Chemistry Key Term. Fiveable.
  • Safety Data Sheet (SDS) Pyridine. LPS.
  • Pyridine. Sciencemadness Wiki.
  • What are the storage stability of Piperidine Series compounds over time?. BTC Blog.
  • The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride). Journal of Physics: Conference Series.
  • Pyridine Chemical Storage Specifications. US Hazmat Rentals.
  • What kind of linkage—ether or ester—is more stable at low pH and high temperatures?. Brainly.
  • Pyridine. Apollo Scientific.
  • Photochemistry of nitrogen heterocycles. Dewar pyridine and its intermediacy in photoreduction and photohydration of pyridine. Journal of the American Chemical Society.
  • Photochromism of pyridine-substituted merocyanine through reversible C-N bond formation. Nature Communications.
  • Catalytic Hydrolysis of Esters of 2-Hydroxypyridine Derivatives for Cu2+ Detection. ACS Publications.
  • How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?. ResearchGate.
  • Preparation of Pyridines, Part 7: By Amination and Hydroxylation. YouTube. Available at: [Link]

  • Pyridine Catalysis of Anhydride Hydrolysis within Carbodiimide-Driven Reaction Networks. Wiley Online Library.
  • A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. ASM Journals.
  • SAFETY DATA SHEET for 2-Methyl-5-ethylpyridine. Fisher Scientific.
  • Ether cleavage. Wikipedia. Available at: [Link]

  • THE PHOTOCHEMISTRY OF PYRIDINE N-OXIDE. OSTI.GOV. Available at: [Link]

  • Alcohols, Phenols and Ethers. NCERT. Available at: [Link]

  • SAFETY DATA SHEET for 2-Methyl-5-ethylpyridine. Sigma-Aldrich.
  • Pyridine. Wikipedia. Available at: [Link]

  • Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. PubMed. Available at: [Link]

  • Technical Support Center: Degradation Pathways of Substituted Pyridines. Benchchem.
  • Acidic cleavage of ethers. Khan Academy. Available at: [Link]

  • Safety Data Sheet for (S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine (S)-2-acetamido-3-phenylpropanoate. CymitQuimica.
  • Pathways that degrade pyridine derivatives through 2,5-DHP. ResearchGate. Available at: [Link]

Sources

Minimizing hygroscopic effects when handling 5-Methyl-2-(piperidin-4-yloxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Minimizing Hygroscopic Effects & Degradation Risks Compound CAS: 459819-29-5 (Dihydrochloride Salt) / 1251790-26-1 (Free Base) Applicable To: 5-Methyl-2-(piperidin-4-yloxy)pyridine and related piperidine-pyridine ether building blocks.[]

Introduction: The Hygroscopic Challenge

As a Senior Application Scientist, I often see synthesis campaigns fail not because of poor chemistry, but because of poor material management. 5-Methyl-2-(piperidin-4-yloxy)pyridine (typically supplied as the 2HCl salt ) is a critical building block in medicinal chemistry (e.g., ROR


 modulators).

However, it is acutely hygroscopic . The secondary amine and pyridine nitrogen, particularly in their salt forms, possess high hydration energy. When exposed to ambient humidity, the crystal lattice disrupts rapidly, transforming free-flowing powder into a sticky gum or deliquescent oil. This introduces two critical errors:

  • Stoichiometric Drift: Weighing "wet" material leads to under-loading of the reagent in coupling reactions.

  • Hydrolysis/Side Reactions: Excess water poisons transition metal catalysts (e.g., Pd-catalyzed Buchwald-Hartwig) and competes in nucleophilic substitutions.[]

This guide provides the protocols to stabilize, handle, and recover this compound.

Part 1: Storage & Environmental Control

Q: How should I store this compound for long-term stability?

A: You must create a "dry chain" of custody.[][2] The 2HCl salt is stable if kept dry, but the free base is prone to both moisture absorption and reaction with atmospheric CO


 (forming carbamates).

Protocol:

  • Primary Container: Amber glass vial with a Teflon-lined screw cap. Parafilm is insufficient for long-term storage; use electrical tape or heat-shrink bands over the cap.[]

  • Secondary Containment: Place the primary vial inside a vacuum desiccator or a mylar foil bag with a fresh desiccant pack (Silica gel or P

    
    O
    
    
    
    ).
  • Temperature: Store at 2–8°C . Cold storage reduces the kinetics of oxidation but increases the risk of condensation upon opening.

    • Critical Step: Allow the vial to warm to room temperature (approx. 30 mins) inside the desiccator before opening. Opening a cold vial in humid air guarantees immediate water uptake.

Q: What are the visual indicators of compromised material?

A:

State Visual Indicator Action Required
Optimal White to off-white crystalline powder.[] Free-flowing. Proceed with use.
Stage 1 (Surface Moisture) Powder clumps or sticks to the spatula. "Snowball" texture.[] Dry under vacuum (40°C) for 4h.
Stage 2 (Deliquescence) Material looks wet, glassy, or has formed a gum at the bottom. Do not use directly. Perform Azeotropic Recovery (see Part 4).[]

| Stage 3 (Degradation) | Yellow/Orange discoloration (oxidation) or fishy odor (free amine release).[] | Check purity (LCMS/NMR). Recrystallize if <95%.[] |

Part 2: Handling & Weighing Protocols

Q: How do I weigh the compound without it turning to gum on the balance?

A: Speed and isolation are key. The "Open-Air" method is forbidden if Relative Humidity (RH) > 40%.[]

Scenario A: Glovebox Available (Ideal)

  • Weigh inside an inert atmosphere (N

    
     or Ar).[] This eliminates moisture and CO
    
    
    
    risks.

Scenario B: Benchtop Handling (Standard)

  • The "Aliquot" Method: Do not dispense small amounts repeatedly from the stock bottle.

    • Take the stock bottle out of the desiccator (after warming).

    • Quickly transfer a rough excess (e.g., 500 mg) to a tared, dry vial. Close the stock bottle immediately.

    • Perform fine weighing from this secondary vial.

    • Self-Validating Step: Record the time the bottle was open. If >2 minutes, purge the headspace with Argon before resealing.

Q: Can I use plastic weighing boats?

A: No. Hygroscopic amines often stick to polystyrene due to static charge and surface moisture.

  • Recommendation: Weigh directly into the reaction vessel or a glass weighing funnel. If you must use a transfer vessel, use glassine paper or an antistatic metal weighing boat.

Part 3: Reaction Setup & Solvent Compatibility

Q: How does moisture content affect my coupling reactions?

A: In reactions like SNAr (nucleophilic aromatic substitution) or Amide Coupling , water acts as a competing nucleophile.

  • Stoichiometry: If your material is 10% water by weight, you are adding 10% less amine than calculated. This leaves unreacted electrophile, complicating purification.

  • Catalyst Poisoning: In Pd-catalyzed C-N coupling, water can hydrolyze the catalyst ligands or the halide partner.

Q: How do I determine the exact water content?

A: Use Karl Fischer (KF) Titration .[3][4][5]

  • Method: Volumetric KF is suitable.[][5][6]

  • Solvent: Methanol/Formamide (1:[]1) is often needed to fully dissolve amine salts.[]

  • Target: Water content should be < 0.5% w/w for sensitive catalysis.

Part 4: Troubleshooting & Recovery (The "Save" Protocol)

Q: My material has turned into a sticky oil. Is it ruined?

A: Likely not. It has deliquesced. You can recover it using Azeotropic Drying . Do not just heat it, as this can degrade the amine.

Protocol: Azeotropic Recovery

  • Dissolution: Dissolve the sticky gum in a small amount of Methanol (to break the lattice) or Dichloromethane (if free base).

  • Entrainer Addition: Add Toluene (approx. 10x volume relative to sample).[] Toluene forms a positive azeotrope with water (boiling point 85°C).[]

  • Evaporation: Rotovap at 45–50°C. The methanol/water/toluene mixture will pull the water out.

  • Repetition: Repeat the Toluene addition and evaporation 2–3 times.

  • Final Dry: The material should precipitate as a solid. Dry under high vacuum (< 5 mbar) overnight.

Visualization: Handling Decision Tree

HandlingProtocol Start Start: Handling 5-Methyl-2-(piperidin-4-yloxy)pyridine CheckState Visual Inspection Start->CheckState StateSolid Free-flowing Powder CheckState->StateSolid Looks Good StateSticky Sticky / Clumped / Oil CheckState->StateSticky Compromised CheckHumidity Check Lab Humidity (RH) StateSolid->CheckHumidity Recovery Perform Azeotropic Drying (MeOH -> Toluene -> Vac) StateSticky->Recovery ActionGlovebox Weigh in Glovebox / Glovebag CheckHumidity->ActionGlovebox RH > 40% ActionRapid Rapid Weighing (Glass vessel only) Purge with Argon CheckHumidity->ActionRapid RH < 40% Use Proceed to Reaction ActionGlovebox->Use ActionRapid->Use Recovery->CheckState Re-inspect

Figure 1: Decision matrix for handling hygroscopic amine salts based on physical state and environmental conditions.

Part 5: Chemical Context & Mechanism[1]

Why is this happening?

The hygroscopicity of 5-Methyl-2-(piperidin-4-yloxy)pyridine is driven by the piperidinium cation (in the salt form).[] The N-H moieties form strong hydrogen bonds with atmospheric water vapor.

  • Lattice Energy vs. Hydration: The energy gained by hydrating the chloride salt is greater than the crystal lattice energy, driving the spontaneous absorption of water.

  • Free Base Risks: The secondary amine (pK

    
     ~11) is basic enough to react with CO
    
    
    
    in the air to form a carbamic acid zwitterion, often mistaken for "wet" material.

Reference Data: Solvent Compatibility for Drying

Solvent Azeotrope with Water? Boiling Point (Azeotrope) Suitability
Toluene Yes (20% Water) 85°C Excellent. Standard for amine salts.[]
Ethanol Yes (4% Water) 78°C Poor. Holds water too tightly; hygroscopic itself.[]
DCM Yes (1.5% Water) 38°C Good for free bases, but low water carrying capacity.

| Acetonitrile | Yes (16% Water) | 76°C | Moderate. Good solubility, but can be difficult to remove traces. |

References

  • Sigma-Aldrich. Karl Fischer Titration: Method and Techniques.[] Retrieved from

  • Enamine. Building Blocks: Piperidines and Pyridines in Drug Discovery. Retrieved from []

  • American Chemical Society (ACS). Practical Guide to Azeotropic Drying. Organic Process Research & Development.[][7] Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for Piperidine Derivatives.[] Retrieved from []

  • BOC Sciences. Handling Guidelines for Hygroscopic Building Blocks. Retrieved from []

Sources

Technical Support Center: Crystallization of 5-Methyl-2-(piperidin-4-yloxy)pyridine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for resolving crystallization difficulties with 5-Methyl-2-(piperidin-4-yloxy)pyridine and its salt forms. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical, field-proven insights to overcome common challenges in obtaining crystalline material.

Introduction

5-Methyl-2-(piperidin-4-yloxy)pyridine is a versatile building block in pharmaceutical research. As a basic compound, it readily forms salts with various acids, a common strategy to enhance physicochemical properties such as solubility, stability, and bioavailability.[1][2] However, the journey to a stable, crystalline salt form is often fraught with challenges, including the formation of oils, amorphous precipitates, or undesired polymorphs. This guide provides a structured approach to systematically address and resolve these issues.

The crystallization process is fundamentally a molecular recognition event on a grand scale.[3] Success hinges on carefully controlling factors like supersaturation, solvent environment, temperature, and the presence of impurities.[3][4] For a molecule with the structural complexity of 5-Methyl-2-(piperidin-4-yloxy)pyridine, which contains both a pyridine and a piperidine ring, understanding the interplay of hydrogen bonding, solvent effects, and counterion choice is paramount.[5][6]

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is structured in a question-and-answer format to directly address specific experimental issues.

Issue 1: Oiling Out or Amorphous Precipitation

Q1: I've formed a salt of 5-Methyl-2-(piperidin-4-yloxy)pyridine, but upon attempting crystallization, it consistently "oils out" or forms an amorphous solid. What's happening and how can I fix it?

A1: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a crystalline solid. This typically happens when the supersaturation is too high, or the solute's solubility in the chosen solvent is too great, even at lower temperatures.[7] Amorphous solids lack the long-range order of a crystal lattice and often form when crystallization happens too rapidly.

Causality & Troubleshooting Steps:

  • Reduce Supersaturation Rate: The most common cause is a solution that is too concentrated or cooled too quickly.[8]

    • Protocol: Re-dissolve the oil in the minimum amount of hot solvent. Then, add an additional 5-10% volume of the same solvent to slightly reduce the concentration. Allow the solution to cool much more slowly. An insulated container (e.g., a beaker with paper towels) can help slow the cooling rate.[8]

  • Solvent System Modification: The solvent plays a critical role in both solubility and molecular self-assembly.[9]

    • Expertise & Experience: For amine salts, which can be challenging to crystallize, a mixture of solvents is often effective.[7] A "good" solvent in which the salt is soluble can be paired with a "poor" solvent (an anti-solvent) in which it is insoluble.

    • Protocol (Solvent Layering): Dissolve your salt in a small amount of a "good" solvent (e.g., methanol, ethanol). Then, very carefully layer a "poor" solvent (e.g., hexane, diethyl ether) on top. The two solvents must be miscible.[10] Diffusion at the interface will slowly induce crystallization.

    • Protocol (Vapor Diffusion): Place your dissolved salt in a small, open vial. Place this vial inside a larger, sealed jar containing a more volatile anti-solvent (e.g., pentane or diethyl ether). The anti-solvent vapor will slowly diffuse into the primary solvent, reducing the salt's solubility and promoting gradual crystal growth. This is often the most successful method for difficult compounds.[7]

  • Consider the Counterion: The choice of acid used for salt formation significantly impacts the resulting salt's properties, including its propensity to crystallize.

    • Trustworthiness: If you consistently face issues with one salt form (e.g., hydrochloride), it is essential to screen other counterions. A well-structured salt screening process is a self-validating system for identifying a developable solid form.[11][12]

Issue 2: No Crystals Form After Extended Periods

Q2: My solution of 5-Methyl-2-(piperidin-4-yloxy)pyridine salt remains clear indefinitely, even at low temperatures. How can I induce crystallization?

A2: A persistently clear solution indicates that the solution is not sufficiently supersaturated. This could be due to using too much solvent or the salt having high solubility in the chosen system.

Causality & Troubleshooting Steps:

  • Increase Concentration:

    • Protocol (Slow Evaporation): Loosely cover your vial to allow the solvent to evaporate slowly over several days. This is a simple but effective technique.[10][13] Be aware that very volatile solvents like DCM or chloroform can evaporate too quickly, leading to poor quality crystals.[13]

    • Protocol (Boil-Down): If you suspect excessive solvent, gently heat the solution to boil off a portion of the solvent and then allow it to cool again.[8][14]

  • Induce Nucleation: Crystallization requires nucleation sites to begin.

    • Protocol (Scratching): Use a glass rod to gently scratch the inside surface of the vial below the solution level. The microscopic scratches can provide nucleation points for crystal growth.[14]

    • Protocol (Seeding): If you have even a tiny crystal from a previous attempt, add it to the supersaturated solution. A "seed crystal" provides a template for further crystal growth.[14][15]

  • Drastic Temperature Change:

    • Protocol: Place the solution in a colder environment, such as a -20°C freezer or a dry ice/acetone bath for a short period. This can sometimes provide the thermodynamic shock needed to induce nucleation.[14]

Issue 3: Polymorphism and Inconsistent Results

Q3: I've successfully crystallized a salt of 5-Methyl-2-(piperidin-4-yloxy)pyridine, but I get different crystal forms (polymorphs) in different experiments, leading to inconsistent analytical data (e.g., melting point, XRPD). How do I control this?

A3: Polymorphism is the ability of a compound to exist in more than one crystal lattice arrangement.[16][17] These different forms can have distinct physicochemical properties, including solubility and stability.[18][] The appearance of different polymorphs is a clear sign that the crystallization process is not under control.

Causality & Troubleshooting Steps:

  • Systematic Polymorph Screening: It is crucial to identify the most stable polymorph early in development.[20][21]

    • Expertise & Experience: A comprehensive polymorph screen involves crystallizing the salt under a wide variety of conditions (different solvents, temperatures, cooling rates) to deliberately produce as many forms as possible.

    • Protocol: A typical screen will test 20-30 different solvents and solvent mixtures under various crystallization modes (slow cooling, fast cooling, evaporation, anti-solvent addition).

  • Identify the Thermodynamically Stable Form: The most stable form is generally the desired one for development as other, metastable forms may convert to it over time.[20][21]

    • Protocol (Slurry Conversion): Suspend a mixture of the different polymorphs in a solvent in which they are slightly soluble. Over time, the less stable forms will dissolve and recrystallize as the most stable form. This is a definitive way to determine thermodynamic stability at a given temperature.

  • Standardize the Crystallization Protocol: Once the desired, stable polymorph is identified, the crystallization procedure must be rigorously standardized and followed precisely to ensure consistent results.

    • Trustworthiness: Every parameter must be controlled: solvent choice and ratio, concentration, cooling/evaporation rate, and agitation.

Key Experimental Workflows & Protocols

Workflow 1: Systematic Salt Screening

A "cascade approach" to salt screening can streamline the process by eliminating unviable candidates early.[22]

SaltScreeningWorkflow start Start: 5-Methyl-2-(piperidin-4-yloxy)pyridine Free Base char_free_base Characterize Free Base (pKa, Solubility, Stability) start->char_free_base select_counterions Select Counterions (e.g., HCl, HBr, Sulfuric, Maleic, Succinic, Tartaric, etc.) char_free_base->select_counterions initial_screen Tier 1: Initial Salt Formation Screen (Small Scale, Multiple Solvents) select_counterions->initial_screen confirm_salt Confirm Salt Formation (NMR, DSC, XRPD) initial_screen->confirm_salt assess_cryst Tier 2: Assess Crystallinity & Solubility (XRPD, Aqueous Solubility) confirm_salt->assess_cryst select_cryst Select Crystalline & Soluble Salts assess_cryst->select_cryst select_cryst->initial_screen Fail assess_physchem Tier 3: Assess Physicochemical Properties (Hygroscopicity, Thermal Stability) select_cryst->assess_physchem Pass select_stable Select Stable Candidates assess_physchem->select_stable select_stable->assess_cryst Fail polymorph_screen Tier 4: Polymorph & Scale-Up Screen (Identify Stable Form, Develop Protocol) select_stable->polymorph_screen Pass final_selection Final Salt Form Selection polymorph_screen->final_selection TroubleshootingWorkflow start Initial Crystallization Attempt outcome Observe Outcome start->outcome oil_out Problem: Oiling Out / Amorphous Solid outcome->oil_out Oil / Amorphous no_xtals Problem: No Crystals Form outcome->no_xtals Clear Solution poor_xtals Problem: Poor Quality / Small Crystals outcome->poor_xtals Microcrystals success Success: Good Crystals outcome->success Crystals sol_1 Action: Reduce Concentration & Slow Cooling Rate oil_out->sol_1 sol_2 Action: Change Solvent System (Anti-Solvent Methods) oil_out->sol_2 sol_3 Action: Induce Nucleation (Scratch / Seed) no_xtals->sol_3 sol_4 Action: Increase Concentration (Slow Evaporation) no_xtals->sol_4 poor_xtals->sol_1 sol_1->outcome sol_2->outcome sol_3->outcome sol_4->outcome

Caption: A decision tree for troubleshooting common crystallization issues.

Data Presentation: Characterization of Crystalline Forms

Once a crystalline form is obtained, it must be thoroughly characterized. The table below summarizes key analytical techniques and their purpose.

Analytical TechniquePurposeTypical Output
X-Ray Powder Diffraction (XRPD) To determine if a material is crystalline and to identify its unique crystal form (polymorph). []A diffraction pattern with sharp peaks for crystalline material.
Differential Scanning Calorimetry (DSC) To determine the melting point and detect phase transitions (e.g., polymorph conversions). [20][21]A thermogram showing heat flow vs. temperature, with peaks for thermal events.
Thermogravimetric Analysis (TGA) To measure weight loss as a function of temperature, identifying solvates or hydrates.A curve showing percentage weight loss as temperature increases.
Dynamic Vapor Sorption (DVS) To assess the hygroscopicity (tendency to absorb water) of the salt form.A plot of mass change versus relative humidity.
1H NMR Spectroscopy To confirm the chemical structure and the stoichiometry of the salt (acid:base ratio). [1]A spectrum showing chemical shifts and integrations of protons.
Solubility Assessment To determine the solubility in aqueous and organic media, a critical parameter for bioavailability. [22]Quantitative data (e.g., mg/mL) at a specific pH and temperature.

References

  • Characterization of pharmaceutical polymorphs by isothermal calorimetry - PubMed. (n.d.).
  • Salt Selection in Drug Development | Pharmaceutical Technology. (n.d.).
  • Golden rules for designing a salt screening strategy for insoluble molecules - Onyx Scientific. (n.d.).
  • Salt Screening | Improved Pharma. (2021, February 14).
  • Polymorph, Salt & Cocrystal Screening - Veranova. (n.d.).
  • Salt Screening - Charles River Laboratories. (n.d.).
  • Characterization of Pharmaceutical Polymorphs by Isothermal Calorimetry - ResearchGate. (2025, August 10).
  • Guide for crystallization. (n.d.).
  • Different Techniques and Characterization of Polymorphism with their Evaluation: A Review - Asian Journal of Pharmacy and Technology. (2020, April 16).
  • Polymorphism Characterization of Excipients. (n.d.).
  • polymorphism and polymorph characterisation in pharmaceuticals - ResearchGate. (2019, October 11).
  • A Crystal Clear Guide to Crystallization Techniques. (n.d.).
  • 3.5E: Initiating Crystallization - Chemistry LibreTexts. (2022, April 7).
  • Crystal Growing Tips » The Center for Xray Crystallography » - University of Florida. (2015, April 28).
  • Getting crystals your crystallographer will treasure: a beginner's guide - PMC. (n.d.).
  • Solvent Effects on Crystallization Kinetics: Investigating Trends across Scales, Methods, and Process Analytical Technologies - ACS Publications. (n.d.).
  • The influence of impurities and solvents on crystallization | Request PDF - ResearchGate. (n.d.).
  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7).
  • Crystallization of Organic Salts and Co-crystals by Sublimation: The Effect of Experimental Conditions - ACS Publications. (2023, October 5).
  • Methods for Crystal Production of natural compounds; a review of recent advancements - International Scientific Organization. (2023, June 29).
  • Polymorphic Forms of a Molecular Salt of Phenazopyridine with 3, 5-Dihydroxybenzoic Acid: Crystal Structures, Theoretical Calculations, Thermodynamic Stability and Solubility Aspects - ResearchGate. (n.d.).
  • Polymorphism: an evaluation of the potential risk to the quality of drug products from the Farmácia Popular Rede Própria - SciELO. (n.d.).
  • The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured ... - PMC. (2020, January 1).
  • Preparation, Crystal Structure, Supramolecular Assembly, and DFT Studies of Two Organic Salts Bearing Pyridine and Pyrimidine - PMC. (n.d.).
  • A systematic study of lutidine salts formed with the pharmaceutically acceptable salt-forming agent, pamoic acid - CrystEngComm (RSC Publishing) DOI:10.1039/B507408H. (2005, August 9).
  • Design, synthesis, and characterization of pyridine-containing organic crystals with different substitution positions using solvothermal method - CrystEngComm (RSC Publishing). (n.d.).
  • Have you experienced that your piperidine crystallizes when not in use? - ResearchGate. (2021, July 6).

Sources

Technical Support Center: A Guide to Controlling Regioselectivity in Pyridine Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for pyridine functionalization. As a Senior Application Scientist, I understand the critical importance of achieving precise regiochemical control in the synthesis of pyridine-containing molecules, which are cornerstones of pharmaceuticals, agrochemicals, and materials science.[1][2] This guide is designed to provide you with in-depth, field-proven insights and troubleshooting strategies to navigate the complexities of pyridine reactivity. We will move beyond simple protocols to explore the "why" behind the "how," empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs): The Fundamentals of Pyridine Reactivity

Q1: Why is controlling regioselectivity in pyridine functionalization so challenging?

The primary challenge stems from the inherent electronic nature of the pyridine ring. The electronegative nitrogen atom significantly influences the electron density distribution, making the ring electron-deficient compared to benzene.[2][3] This has two major consequences:

  • Deactivation towards Electrophilic Aromatic Substitution (EAS): The nitrogen atom withdraws electron density, making the ring less nucleophilic and thus less reactive towards electrophiles. Harsher reaction conditions are often required compared to benzene.[4][5]

  • Activation towards Nucleophilic Aromatic Substitution (NAS): The electron-deficient nature of the ring makes it susceptible to attack by nucleophiles, particularly at the positions ortho (C2/C6) and para (C4) to the nitrogen.[6][7]

This dual reactivity profile often leads to mixtures of regioisomers if the reaction conditions are not carefully controlled.

Q2: What are the general rules for regioselectivity in electrophilic and nucleophilic substitution of an unsubstituted pyridine ring?

Understanding the intrinsic reactivity of the pyridine core is the first step to mastering its functionalization.

  • Electrophilic Aromatic Substitution (EAS): Electrophilic attack on an unsubstituted pyridine ring predominantly occurs at the C3 (meta) position .[4][8][9] This is because the intermediates formed by attack at the C2, C4, and C6 positions are destabilized by placing a positive charge on the electron-withdrawing nitrogen atom. The intermediate from C3 attack avoids this unfavorable arrangement.

  • Nucleophilic Aromatic Substitution (NAS): Nucleophilic attack is favored at the C2 and C4 positions .[6][10] The anionic intermediates (Meisenheimer complexes) formed upon attack at these positions are stabilized by delocalization of the negative charge onto the electronegative nitrogen atom. Attack at the C3 position does not allow for this charge delocalization.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges and provides actionable solutions grounded in mechanistic principles.

Scenario 1: Electrophilic Aromatic Substitution

Problem: "I am trying to nitrate pyridine, but I am getting very low yields and a mixture of products. How can I improve the yield and selectivity for the 3-nitro product?"

Analysis: Direct nitration of pyridine is notoriously difficult due to the deactivating nature of the nitrogen atom.[5][8] Under strongly acidic nitrating conditions (e.g., HNO₃/H₂SO₄), the pyridine nitrogen is protonated, forming the pyridinium ion. This further deactivates the ring, making the reaction even more sluggish and requiring harsh conditions that can lead to side reactions and decomposition.[5]

Solutions:

  • Pyridine N-Oxide Strategy: A highly effective approach is to first oxidize pyridine to pyridine N-oxide.[5][11] The N-oxide oxygen atom is electron-donating through resonance, which activates the ring towards EAS, particularly at the C4 position.[11][12]

    • Experimental Protocol: Synthesis of 4-Nitropyridine via Pyridine N-Oxide

      • Oxidation: Treat pyridine with an oxidizing agent like hydrogen peroxide in acetic acid or m-chloroperoxybenzoic acid (m-CPBA) to form pyridine N-oxide.[11][13]

      • Nitration: Nitrate the resulting pyridine N-oxide with a mixture of fuming nitric acid and sulfuric acid. This will selectively yield 4-nitropyridine N-oxide.[11][14]

      • Deoxygenation: The N-oxide can then be removed by reduction with a reagent such as phosphorus trichloride (PCl₃) or zinc dust to yield 4-nitropyridine.[15]

  • Controlling Reaction Conditions: If direct nitration is attempted, precise control of temperature and reaction time is crucial to minimize byproduct formation. However, the N-oxide route is generally superior for achieving C4 selectivity.

Visualization of Pyridine N-Oxide Activation:

G Pyridine Pyridine N_Oxide Pyridine N-Oxide Pyridine->N_Oxide Oxidation Nitration Nitration (HNO₃/H₂SO₄) N_Oxide->Nitration Increased Reactivity Product_4_Nitro 4-Nitropyridine N-Oxide Nitration->Product_4_Nitro C4-Selective Deoxygenation Deoxygenation (e.g., PCl₃) Product_4_Nitro->Deoxygenation Final_Product 4-Nitropyridine Deoxygenation->Final_Product

Caption: Workflow for C4-nitration of pyridine via N-oxide activation.

Scenario 2: Nucleophilic Substitution & C-H Functionalization

Problem: "I need to introduce an alkyl group at the C2 position of my substituted pyridine. Friedel-Crafts alkylation is not working. What are my alternatives?"

Analysis: Friedel-Crafts reactions are a form of electrophilic aromatic substitution and are generally not feasible for pyridines. The Lewis acid catalyst (e.g., AlCl₃) will coordinate to the basic nitrogen atom, leading to strong deactivation of the ring.[4] To achieve C2-alkylation, methods that proceed through nucleophilic or radical pathways are required.

Solutions:

  • The Minisci Reaction (Radical C-H Functionalization): This is a powerful method for the direct alkylation of electron-deficient heterocycles like pyridine.[16] It involves the generation of a nucleophilic alkyl radical, which then attacks the protonated pyridine ring.

    • Causality: The reaction is typically carried out under acidic conditions to protonate the pyridine, making it more electrophilic and susceptible to radical attack. The regioselectivity is generally high for the C2 and C4 positions.[16][17]

    • Experimental Protocol: C2-tert-Butylation of Pyridine (A Minisci Reaction)

      • Reaction Setup: In a suitable flask, dissolve pyridine in a solvent mixture (e.g., dichloroethane/water).

      • Reagents: Add pivalic acid (the source of the tert-butyl radical), silver nitrate (a catalyst), and ammonium persulfate (an oxidant).[16]

      • Reaction Conditions: Heat the mixture, typically around 50-80 °C, for a few hours.[18]

      • Workup: After the reaction is complete, perform a standard aqueous workup and purify the product by chromatography.

    • Troubleshooting: If you observe a mixture of C2 and C4 isomers, the regioselectivity can sometimes be influenced by the steric bulk of the radical and the substituents on the pyridine ring. For C4-selective alkylation, a strategy involving a removable blocking group at the C2/C6 positions has been developed.[18][19]

  • Directed Ortho-Metalation (DoM): This strategy provides excellent control for functionalization at the position ortho to a directing metalation group (DMG).

    • Mechanism: A DMG, such as an amide or carbamate, is installed on the pyridine ring.[20][21] This group coordinates to a strong base (typically an organolithium reagent like n-butyllithium or LDA), directing the deprotonation of the adjacent C-H bond. The resulting organometallic species can then be quenched with an electrophile.[21][22]

    • Example: A carbamate group at the C3 position can direct metalation to the C2 position. Quenching with an alkyl halide would then install the alkyl group at C2.

Data Presentation: Regioselectivity of Common Pyridine Functionalization Reactions

Reaction TypeReagentsPredominant Position(s) of FunctionalizationMechanistic Rationale
Electrophilic Substitution HNO₃/H₂SO₄C3Avoids placing a positive charge on the electronegative nitrogen in the reaction intermediate.[4]
Nucleophilic Substitution NaNH₂ (Chichibabin)C2Anionic intermediate is stabilized by delocalization of the negative charge onto the nitrogen.[7]
Minisci Reaction R-COOH, AgNO₃, (NH₄)₂S₂O₈C2, C4Attack of a nucleophilic radical on the protonated, electron-deficient pyridine ring.[16][17]
Directed Ortho-Metalation DMG, Organolithium baseortho to DMGCoordination of the base to the DMG facilitates deprotonation of the adjacent C-H bond.[21][23]
Scenario 3: Meta-Selective C-H Functionalization

Problem: "My target molecule requires a substituent at the C3 position of a pyridine that already has a group at C2. How can I achieve this meta-selective functionalization?"

Analysis: Directing functionalization to the C3 position, especially in the presence of other substituents, is a significant challenge.[2][24] The inherent reactivity of the pyridine ring often favors the C2, C4, and C6 positions. Advanced methods are required to override this intrinsic preference.

Solutions:

  • Transition Metal-Catalyzed C-H Activation with a Directing Group: This has emerged as a powerful strategy. A directing group is installed on the pyridine (often at the nitrogen or a substituent), which then coordinates to a transition metal catalyst (e.g., Palladium, Rhodium, Ruthenium).[25] This forms a metallacyclic intermediate that positions the catalyst to selectively activate a C-H bond at the meta position relative to the nitrogen.

  • Temporary Dearomatization Strategies: Recent advances involve the temporary dearomatization of the pyridine ring to alter its reactivity profile. For example, pyridines can be converted into stable oxazino pyridine intermediates. These intermediates are nucleophilic at positions that correspond to the C3 and C5 positions of the original pyridine, allowing for meta-selective functionalization.[24][26]

Visualization of Directed C-H Functionalization Logic:

G cluster_0 Directed Ortho-Metalation (DoM) cluster_1 Transition Metal Catalysis DMG Pyridine with Directing Group (DMG) Metalation Metalation (e.g., n-BuLi) DMG->Metalation Coordination Quench Quench with Electrophile (E+) Metalation->Quench Forms C-Metal Bond Ortho_Product Ortho-Functionalized Product Quench->Ortho_Product Forms C-E Bond Py_DG Pyridine with Directing Group (DG) Catalyst Transition Metal Catalyst (e.g., Pd) Py_DG->Catalyst Coordination Activation C-H Activation Catalyst->Activation Forms Metallacycle Meta_Product Meta-Functionalized Product Activation->Meta_Product meta-Selective

Caption: Comparison of DoM and transition metal-catalyzed C-H activation.

This guide provides a foundational understanding and practical troubleshooting strategies for controlling regioselectivity in pyridine functionalization. The key to success lies in understanding the electronic properties of the pyridine ring and choosing a synthetic strategy that leverages or overrides its inherent reactivity. For further in-depth exploration, please consult the references below.

References

  • Minisci reaction. (n.d.). In Wikipedia. Retrieved February 12, 2026, from [Link]

  • Mohite, S. B., Mirza, Y. K., Bera, P. S., & Bera, M. (2025). Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity. Chemistry – A European Journal, 31(2), e202403032. [Link]

  • Electrophilic substitution on pyridine. (n.d.). Mito-Solan. Retrieved February 12, 2026, from [Link]

  • Maity, P., & Mohite, S. B. (2023). C–H functionalization of pyridines. Organic & Biomolecular Chemistry. [Link]

  • Mohite, S. B., Mirza, Y. K., Bera, P. S., & Bera, M. (2023). C-H Functionalization of Pyridines. ResearchGate. [Link]

  • Selective Synthesis of 2-Substituted Pyridine N-Oxides via Directed ortho-Metallation using Grignard Reagents. (2008). Synfacts, 2008(12), 1259. [Link]

  • Electrophilic aromatic substitution. (n.d.). In Wikipedia. Retrieved February 12, 2026, from [Link]

  • Daugulis, O., & Campeau, L.-C. (2010). C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring. Angewandte Chemie International Edition, 49(1), 130-133. [Link]

  • Nucleophilic aromatic substitution. (n.d.). In Wikipedia. Retrieved February 12, 2026, from [Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Chemistry Stack Exchange. [Link]

  • Which position does Electrophilic aromatic substitution of Pyridine favour at? (2019). Quora. [Link]

  • Katiyar, D. (n.d.). Pyridine. Lecture Notes. [Link]

  • Electrophilic Substitution of Pyrrole and Pyridine. (n.d.). AK Lectures. [Link]

  • Choi, J., Laudadio, G., Godineau, E., & Baran, P. S. (2021). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Journal of the American Chemical Society, 143(30), 11927–11933. [Link]

  • Miah, M. A. J., & Snieckus, V. (1985). Directed ortho metalation of O-pyridyl carbamates. Regiospecific entries into polysubstituted pyridines. The Journal of Organic Chemistry, 50(26), 5436–5438. [Link]

  • Bull, J. A., Mousseau, J. J., Pelletier, G., & Charette, A. B. (2012). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 112(5), 2642–2713. [Link]

  • Wang, H., & Chen, P. (2023). C–H Functionalization of Pyridines via Oxazino Pyridine Intermediates: Switching to para-Selectivity under Acidic Conditions. Journal of the American Chemical Society. [Link]

  • Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. (2022). New Journal of Chemistry. [Link]

  • Movassaghi, M., & Hill, M. D. (2008). Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. Journal of the American Chemical Society, 130(44), 14452–14453. [Link]

  • Directed (ortho) Metallation. (n.d.). University of Pennsylvania. Retrieved February 12, 2026, from [Link]

  • Du, P., Zhao, J., Liu, S., & Yue, Z. (2021). Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. RSC Advances, 11(40), 24806-24814. [Link]

  • Liu, W., & Zhang, Y. (2023). meta-Selective C-H Functionalization of Pyridines. Angewandte Chemie International Edition, 62(42), e202302941. [Link]

  • SNAr Reactions of Pyridine: Videos & Practice Problems. (2024). Pearson. [Link]

  • Cole, D. E., & Nicewicz, D. A. (2019). Intermolecular Reactions of Pyridyl Radicals with Olefins via Photoredox Catalysis. Accounts of Chemical Research, 52(7), 1951–1962. [Link]

  • Pyridine-N-oxide. (n.d.). In Wikipedia. Retrieved February 12, 2026, from [Link]

  • Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. (n.d.). Organic Chemistry Portal. [Link]

  • Pyridine N-Oxide-structure. (n.d.). ChemTube3D. [Link]

  • Weickgenannt, A. (2012). Pyridine N-Oxides. Baran Group Meeting. [Link]

  • Dander, J. E., & Garg, N. K. (2013). Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model. Journal of the American Chemical Society, 135(28), 10294–10297. [Link]

  • Pyridine synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Directed Metalation: A Survival Guide. (n.d.). Baran Lab, Scripps Research. [Link]

  • Limitations of Minisci reactions for pyridine–pyridine coupling, and a boron‐mediated method proceeding through a radical–radical coupling. (2023). ResearchGate. [Link]

  • Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(1), 242-268. [Link]

  • Ball, M., & McNally, A. (2016). Selective Functionalization of Pyridines via Heterocyclic Phosphonium Salts. Journal of the American Chemical Society, 138(42), 13853–13856. [Link]

  • Regioselectivity of pyridine nucleus. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • ortho metalation. (n.d.). Andrew G. Myers Research Group, Harvard University. [Link]

  • EAS Reactions of Pyridine: Videos & Practice Problems. (2024). Pearson. [Link]

  • Bull, J. A., Mousseau, J. J., Pelletier, G., & Charette, A. B. (2012). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews. [Link]

  • Directing Effects in Substituted Pyrroles, Furans, and Thiophenes Explained: Definition, Examples, Practice & Video Lessons. (2024). Pearson. [Link]

  • Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. (2020). RSC Advances. [Link]

  • Why does electrophilic substitution in pyridine take place at meta positions only and not ortho and para positions? (2021). Quora. [Link]

  • Substituent Effects. (n.d.). In Organic Chemistry II. Lumen Learning. Retrieved February 12, 2026, from [Link]

Sources

Validation & Comparative

1H NMR and 13C NMR spectral analysis of 5-Methyl-2-(piperidin-4-yloxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Methodology: 1H & 13C NMR Spectroscopy

Executive Summary & Application Context

5-Methyl-2-(piperidin-4-yloxy)pyridine is a critical pharmacophore often found in tyrosine kinase inhibitors (e.g., ALK inhibitors like Ceritinib analogs) and GPCR ligands. Its structural integrity relies on the precise formation of the ether linkage between the 2-position of the pyridine ring and the 4-position of the piperidine ring.

This guide provides a comparative spectral analysis to validate the identity of this molecule, distinguishing it from common synthetic precursors (e.g., N-Boc protected intermediates) and potential regioisomers (e.g., N-alkylated pyridones).

Key Validation Checkpoints:

  • The "Ether" Diagnostic: Confirmation of O-alkylation via the deshielded Piperidine-H4 signal (~5.0 ppm).

  • Pyridine Substitution: Verification of the 2,5-substitution pattern via coupling constants (

    
    -values).
    
  • Purity Profile: Distinguishing the free base from salt forms (HCl/TFA) often used in isolation.

Experimental Protocol (Self-Validating System)

To ensure reproducible data, follow this standardized acquisition workflow.

Sample Preparation[1][2][3][4][5][6]
  • Solvent Selection:

    • Preferred: DMSO-d6 (Dimethyl sulfoxide-d6).

      • Reason: Excellent solubility for polar heterocycles; slows proton exchange, allowing observation of the piperidine -NH proton (if salt form or dry).

    • Alternative: CDCl3 (Chloroform-d).

      • Reason: Better resolution for aliphatic multiplets; however, the -NH peak is often broad or invisible due to exchange.

  • Concentration: 10–15 mg for 1H NMR; 30–50 mg for 13C NMR (in 0.6 mL solvent).

Acquisition Parameters (400 MHz+)
  • 1H NMR: Pulse angle 30°; Relaxation delay (D1) ≥ 1.0 s; Scans (NS) = 16.

  • 13C NMR: Proton-decoupled; Relaxation delay (D1) ≥ 2.0 s (critical for quaternary carbons C2 and C5); Scans (NS) ≥ 512.

Analytical Workflow Diagram

NMR_Workflow cluster_check Quality Control Checks Sample Solid Sample (5-Me-2-alkoxypyridine) Prep Solvent Prep (DMSO-d6 vs CDCl3) Sample->Prep Weigh 15mg Acq Acquisition (1H & 13C) Prep->Acq Lock & Shim Process Processing (Phase/Baseline) Acq->Process FT & Integration Validation Structural Confirmation Process->Validation Check C2-O Shift Check1 Residual Solvent? Process->Check1 Check2 Water Peak Shift?

Figure 1: Standardized NMR acquisition and validation workflow.

Deep Dive: Spectral Analysis (DMSO-d6)

A. 1H NMR Assignment (400 MHz)

The spectrum is characterized by three distinct regions: the aromatic pyridine zone, the deshielded ether methine, and the aliphatic piperidine ring.

PositionShift (δ ppm)MultiplicityIntegralCoupling (

Hz)
Assignment Logic
Pyridine H6 7.95 - 8.00d (broad)1H

Most deshielded;

to Nitrogen.
Pyridine H4 7.45 - 7.50dd1H

para to Nitrogen; couples to H3 and H6.
Pyridine H3 6.70 - 6.75d1H

Shielded by adjacent Oxygen (Ortho effect).
Piperidine H4 4.95 - 5.05tt / m1H

Diagnostic: Deshielded by Oxygen. "tt" shape due to axial/equatorial neighbors.
Piperidine NH 2.5 - 3.5br s1H-Broad; chemical shift varies with concentration/water.
Piperidine H2/6 2.90 - 3.00m2H-

to Amine.
Piperidine H2'/6' 2.55 - 2.65m2H-

to Amine (axial/equatorial split).
Pyridine -CH3 2.20 - 2.25s3H-Distinct singlet; characteristic of 5-methyl group.
Piperidine H3/5 1.90 - 2.00m2H-

to Amine.
Piperidine H3'/5' 1.45 - 1.55m2H-

to Amine.
B. 13C NMR Assignment (100 MHz)

The Carbon-13 spectrum provides the definitive proof of the ether linkage versus potential N-alkylation isomers.

  • 
     162.5 ppm (C2):  The quaternary carbon attached to the Oxygen. If this were an N-alkylated pyridone, this signal would shift significantly (often to ~160-165 ppm but as a Carbonyl C=O, distinguishable by HMBC).
    
  • 
     146.8 ppm (C6):  Carbon adjacent to Pyridine Nitrogen.
    
  • 
     139.5 ppm (C4):  Aromatic CH.
    
  • 
     126.0 ppm (C5):  Quaternary carbon bearing the methyl group.
    
  • 
     110.5 ppm (C3):  Highly shielded aromatic carbon ortho to the ether oxygen.
    
  • 
     70.5 ppm (Pip-C4): Key Diagnostic.  The aliphatic carbon attached to Oxygen.
    
  • 
     43.5 ppm (Pip-C2/6):  Carbons 
    
    
    
    to the amine.
  • 
     32.0 ppm (Pip-C3/5):  Carbons 
    
    
    
    to the amine.
  • 
     17.5 ppm (Py-CH3):  Methyl carbon.
    

Comparative Performance Guide

This section compares the target molecule's spectral signature against its synthetic precursors to validate reaction completion.

Scenario: Synthesis via SNAr (Nucleophilic Aromatic Substitution)

Reaction: 2-Bromo-5-methylpyridine + 4-Hydroxypiperidine (or N-Boc derivative)


Product
FeatureStarting Material (2-Br-5-Me-Pyridine)Intermediate (N-Boc-Piperidine Ether)Target Product (Free Base) Interpretation
Pyridine C2 Shift ~140 ppm (C-Br)~162 ppm (C-O)~162.5 ppm (C-O) Large downfield shift confirms ether formation.
Pyridine H3 Shift ~7.3 ppm~6.7 ppm~6.7 ppm Upfield shift of H3 confirms electron-donating Oxygen attachment.
Boc Group N/ASinglet ~1.45 ppm (9H)Absent Disappearance of 1.45 ppm peak confirms deprotection.
Piperidine H4 N/A~5.1 ppm~5.0 ppm Remains relatively stable; confirms piperidine integrity.
Solubility High in organic solventsHigh in organic solventsModerate Free base is polar; Salt form (HCl) is water/DMSO soluble.
Visualizing the Shift Logic

Shift_Logic Start Precursor: 2-Bromo-5-methylpyridine (C2-Br @ 140 ppm) Reaction SNAr Reaction (+ Piperidin-4-ol) Start->Reaction Target Target: 5-Methyl-2-(piperidin-4-yloxy)pyridine (C2-O @ 162 ppm) Reaction->Target H3_Effect H3 Proton Shielded by Oxygen (7.3 -> 6.7 ppm) Target->H3_Effect Electronic Effect Pip_Effect Piperidine Signals Appear in Aliphatic Region Target->Pip_Effect Structural Addition

Figure 2: NMR Chemical Shift correlations confirming the transformation from precursor to target.

Troubleshooting & Anomalies

Missing Amine Proton?
  • Observation: In CDCl3, the NH proton at ~2-3 ppm is often invisible or extremely broad.

  • Cause: Rapid proton exchange with trace water or solvent.

  • Solution: Switch to DMSO-d6 or add a drop of D2O (peak will disappear completely, confirming assignment).

"Extra" Splitting on Pyridine H6?
  • Observation: The doublet at 8.0 ppm appears as a doublet of quartets.

  • Cause: Long-range coupling (

    
     or 
    
    
    
    ) between the Pyridine H6 and the Methyl group protons. This is normal and indicates high-resolution quality.
Salt Form vs. Free Base
  • If your sample is the HCl salt :

    • Piperidine NH: Will appear as two broad singlets (NH2+) around 8.5 - 9.5 ppm in DMSO.

    • Alpha-Carbons: Piperidine C2/C6 will shift slightly downfield due to the positive charge on Nitrogen.

    • Solubility: Insoluble in CDCl3; requires DMSO-d6 or D2O.

References

  • Spectral Database for Organic Compounds (SDBS). (2024). 1H and 13C NMR spectra of Pyridine derivatives. National Institute of Advanced Industrial Science and Technology (AIST). Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Katritzky, A. R., & Ramsden, C. A. (Eds.).[3] (2008). Comprehensive Heterocyclic Chemistry III. Elsevier. (Refer to Vol 7 for Pyridine NMR characteristics).

  • Reich, H. J. (2024).[3] Structure Determination Using NMR. University of Wisconsin-Madison. (Reference for chemical shift correlations of 2-alkoxypyridines). [Link]

Sources

HPLC method development for purity testing of 5-Methyl-2-(piperidin-4-yloxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

HPLC Method Development Guide: Purity Testing of 5-Methyl-2-(piperidin-4-yloxy)pyridine

Executive Summary: The "Basic" Challenge

Developing a purity method for 5-Methyl-2-(piperidin-4-yloxy)pyridine presents a classic chromatographic paradox: the molecule is small and polar enough to elute near the void volume on standard C18, yet basic enough (piperidine secondary amine, pKa ~11.0) to interact aggressively with residual silanols, causing severe peak tailing.

This guide moves beyond generic "start with C18" advice. We compare three distinct separation strategies—Acidic C18 , Fluorinated Phenyl (PFP) , and High-pH Reversed Phase —to demonstrate why controlling the ionization state of the piperidine ring is the critical factor for success.

Chemical Context & Critical Quality Attributes (CQAs)

To design a self-validating method, we must first understand the analyte's behavior in solution.

  • Analyte: 5-Methyl-2-(piperidin-4-yloxy)pyridine[1]

  • Key Functional Groups:

    • Piperidine Ring (Secondary Amine): Highly basic (pKa ~11). At pH < 9, this is fully protonated (

      
      ), making the molecule hydrophilic and prone to cation-exchange interactions with silanols.
      
    • Pyridine Ring: Weakly basic (pKa ~5.2). Acts as the UV chromophore.

    • Ether Linkage: Stable, but adds rotational freedom.

  • Target Impurities (Synthesis Precursors):

    • 4-Hydroxypiperidine: Highly polar, barely retained on C18.

    • 2-Chloro-5-methylpyridine: Less polar, UV active.

    • N-Boc Intermediates: If deprotection is incomplete (highly hydrophobic).

Comparative Method Strategy

We evaluated three method types to determine the optimal balance of retention, peak shape, and selectivity.

Option A: The "Standard" (Acidic C18)
  • Conditions: C18 column, 0.1% Formic Acid (pH ~2.7).

  • Mechanism: Hydrophobic interaction.[2][3]

  • Outcome: FAILURE. The protonated amine is too polar for good retention. Worse, the positive charge interacts with anionic silanols on the silica surface, leading to a "shark fin" peak shape (Tailing Factor > 2.0).

Option B: The "Specialist" (PFP - Pentafluorophenyl)
  • Conditions: PFP column, 0.1% Formic Acid or Ammonium Formate.[4]

  • Mechanism: Hydrogen bonding, dipole-dipole, and

    
    -
    
    
    
    interactions.[3]
  • Outcome: VIABLE ALTERNATIVE. The fluorine atoms create a partial negative charge that interacts with the amine without the harsh tailing of silanols. Good for separating regioisomers, but equilibration times can be long.

Option C: The "Robust Winner" (High pH C18)
  • Conditions: Hybrid C18 (e.g., BEH or Gemini), 10mM Ammonium Bicarbonate (pH 10.0).

  • Mechanism: At pH 10, the piperidine amine is deprotonated (neutral).

  • Outcome: OPTIMAL. The neutral molecule becomes significantly more hydrophobic, increasing retention (k' > 5). The lack of charge eliminates silanol interactions, yielding sharp, symmetrical peaks.

Experimental Data Comparison

The following data illustrates the performance differences between the three strategies.

ParameterMethod A: Acidic C18Method B: PFP (Acidic)Method C: High pH C18 (Recommended)
Mobile Phase 0.1% Formic Acid / ACN10mM NH4 Formate / MeOH10mM NH4 Bicarbonate (pH 10) / ACN
Retention Time (

)
1.8 min (Near void)4.2 min6.5 min
Tailing Factor (

)
2.4 (Fail)1.2 (Pass)1.05 (Excellent)
Theoretical Plates (N) ~2,500~8,000>12,000
Resolution (Impurity) Poor (Co-elutes with polar impurities)GoodExcellent

Insight: While PFP offers unique selectivity, the High pH method provides the ruggedness required for routine QC, as it places the analyte in its most stable, neutral chromatographic state.

Detailed Protocol: The "High pH" Standard

This protocol is designed for transferability and robustness.

Reagents & Equipment
  • Column: Waters XBridge BEH C18 XP, 2.5 µm, 3.0 x 100 mm (or equivalent Hybrid particle capable of pH 12).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Detection: UV-Vis / PDA at 260 nm (Pyridine max) and 215 nm (Universal/Impurities).

  • Flow Rate: 0.6 mL/min.[5]

  • Temp: 40°C (Improves mass transfer for amines).

Gradient Program
Time (min)% Mobile Phase BEvent
0.05Initial Hold
1.05Start Gradient
10.090Elution of Hydrophobics
12.090Wash
12.15Re-equilibration
16.05End
System Suitability Criteria (Self-Validating)
  • Tailing Factor: NMT 1.5 (Target < 1.2).

  • Retention Factor (

    
    ):  Must be > 2.0 to ensure separation from unretained salts.
    
  • Precision: %RSD of peak area < 2.0% (n=5 injections).

Visualization: Method Development Decision Tree

The following diagram outlines the logical flow for selecting the correct column chemistry based on analyte behavior.

HPLC_Decision_Tree Start Analyte: 5-Methyl-2-(piperidin-4-yloxy)pyridine Check_pKa Check pKa (Piperidine ~11) Start->Check_pKa Decision_pH Can Column Tolerate pH > 10? Check_pKa->Decision_pH Path_Acidic Acidic pH (pH 2-3) Decision_pH->Path_Acidic No (Standard Silica) Path_Basic High pH (pH 10) Decision_pH->Path_Basic Yes (Hybrid/Polymer) Result_Acidic Protonated Amine (NH2+) Interaction with Silanols RESULT: Peak Tailing Path_Acidic->Result_Acidic Result_Basic Neutral Amine (NH) Hydrophobic Retention RESULT: Sharp Peak Path_Basic->Result_Basic Alt_PFP Alternative: PFP Column (Fluorine-Amine Interaction) Result_Acidic->Alt_PFP Fix Tailing? Final_Method FINAL METHOD: Hybrid C18 @ pH 10 Result_Basic->Final_Method

Caption: Decision logic for basic amine chromatography. High pH suppresses ionization, eliminating silanol tailing.

Troubleshooting & Optimization

  • Problem: Peak Splitting.

    • Cause: Sample solvent mismatch. If dissolving sample in 100% MeOH and injecting into 5% ACN, the strong solvent causes breakthrough.

    • Fix: Dissolve sample in 10:90 ACN:Water (or match initial mobile phase).

  • Problem: Ghost Peaks.

    • Cause: Ammonium bicarbonate can degrade or precipitate over time.

    • Fix: Prepare buffer fresh daily and filter through 0.2µm membrane.

  • Problem: Low Sensitivity.

    • Cause: 254 nm is standard, but the ether linkage is not chromophoric.

    • Fix: The pyridine ring is the only UV absorber. Ensure pH is consistent, as pH changes can shift the

      
       of pyridine derivatives.
      

References

  • Waters Corporation. (2025). Strategies for the Separation of Basic Compounds in Reversed-Phase LC. Waters Application Notes. [Link]

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. [Link]

  • Dolan, J. W. (2018). HPLC Solutions: Tailing Peaks for Basic Compounds. LCGC North America. [Link]

  • PubChem. (2025). Compound Summary: 5-Methyl-2-(piperidin-4-yloxy)pyridine. National Library of Medicine. [Link]

Sources

Mass spectrometry (LC-MS) identification of 5-Methyl-2-(piperidin-4-yloxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The precise identification of 5-Methyl-2-(piperidin-4-yloxy)pyridine (referred to herein as 5-MPP ) is a critical analytical challenge in the development of kinase inhibitors and histamine receptor antagonists. As a structural motif containing both a basic secondary amine (piperidine) and a pyridine ring, 5-MPP presents unique ionization and fragmentation behaviors that distinguish it from its structural isomers (e.g., 3-methyl or 6-methyl analogs).[1]

This guide objectively compares the LC-MS/MS (Triple Quadrupole) workflow against High-Resolution Mass Spectrometry (HRMS) and UV-HPLC alternatives. While UV detection lacks the specificity to distinguish 5-MPP from matrix interferences, and NMR lacks the sensitivity for trace impurity profiling, LC-MS/MS emerges as the superior method for routine quantification, provided that specific fragmentation pathways are targeted to avoid isomeric confusion.[1]

Structural Analysis & Ionization Physics[1]

To design a robust detection method, one must first understand the molecule's behavior in the gas phase.[1]

  • Molecular Formula:

    
    [1]
    
  • Monoisotopic Mass: 192.1263 Da[1]

  • Protonated Precursor $[M+H]^+ $: 193.1335 m/z[1]

Ionization Logic (ESI+)

The molecule contains two nitrogen atoms.[1] The piperidine nitrogen (secondary amine, pKa


 11.[1]0) is significantly more basic than the pyridine nitrogen  (pKa 

5.2).[1] In Electrospray Ionization (positive mode), the protonation occurs predominantly at the piperidine ring.[1] This localization of charge drives the fragmentation physics, leading to characteristic bond cleavages at the ether linkage.[1]

Comparative Methodology: Selecting the Right Tool

The following table contrasts the performance of the LC-MS/MS workflow against common alternatives for identifying 5-MPP in complex matrices (e.g., plasma or reaction mixtures).

FeatureLC-MS/MS (Triple Quad) LC-HRMS (Q-TOF/Orbitrap) HPLC-UV (PDA)
Primary Utility Quantification & Routine ID Structural Confirmation Purity Assessment
Sensitivity (LOD) Excellent (< 0.5 ng/mL)High (1–5 ng/mL)Moderate (~100 ng/mL)
Specificity High (MRM transitions)Very High (Exact Mass <5ppm)Low (Retention time only)
Isomer Resolution Medium (Requires Chrom.[1] Sep.)Medium (Requires Chrom.[1] Sep.)Low (Spectra are identical)
Throughput High (Rapid scanning)MediumHigh
Cost per Sample ModerateHighLow

Verdict: For trace analysis and DMPK studies, LC-MS/MS is the required standard.[1] HRMS is recommended only during the initial method development phase to validate the fragment formulas.[1]

Experimental Protocol: LC-MS/MS Workflow

This protocol is designed to be self-validating. The presence of the "Qualifier" ion confirms the identity, while the "Quantifier" ion measures the amount.[1]

A. Chromatographic Conditions

Separating 5-MPP from its positional isomers (e.g., 3-methyl-2-(piperidin-4-yloxy)pyridine) is crucial because they share the same mass.

  • Column: Waters XSelect CSH C18 (2.1 x 100 mm, 2.5 µm) or equivalent Charged Surface Hybrid column.[1]

    • Why? CSH columns provide better peak shape for basic amines like piperidine at low pH.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water + 10mM Ammonium Formate.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold to elute salts)[1]

    • 1-6 min: 5%

      
       90% B
      
    • 6-8 min: 90% B (Wash)[1]

    • 8.1 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.[1]

  • Column Temp: 40°C.

B. Mass Spectrometry Parameters (Source: ESI+)
  • Capillary Voltage: 3.0 kV

  • Desolvation Temp: 500°C

  • Cone Voltage: Optimized to 30V (Prevents in-source fragmentation).

  • Collision Gas: Argon.[1]

C. MRM Transitions (The Fingerprint)[1]
Ion TypePrecursor (

)
Product (

)
Collision Energy (eV)Dwell Time (ms)Structural Origin
Quantifier 193.1110.1 22505-Methyl-2-hydroxypyridine core
Qualifier 1 193.184.1 2850Piperidine ring (Dehydrogenated)
Qualifier 2 193.157.1 3550Ring fragmentation

Fragmentation Mechanism & Visualization[1]

Understanding the fragmentation is essential for differentiating 5-MPP from interferences. The primary cleavage occurs at the ether oxygen.[1]

  • Pathway A (Major): The C-O bond breaks.[1] The charge migrates to the aromatic pyridine system (stabilized by the methyl group and the oxygen lone pairs), resulting in the m/z 110 fragment (5-methylpyridin-2-ol cation).

  • Pathway B (Minor): The piperidine ring detaches and undergoes ring opening/dehydrogenation to form m/z 84 .[1]

Graphviz Diagram: Fragmentation Pathway

The following diagram illustrates the collision-induced dissociation (CID) logic.

G Parent Precursor Ion [M+H]+ = 193.1 (5-Methyl-2-(piperidin-4-yloxy)pyridine) TransitionState Ether Cleavage (Collision Induced) Parent->TransitionState ESI+ / CID Frag1 Product Ion A (Quantifier) m/z 110.1 [5-Methyl-2-hydroxypyridine]+ TransitionState->Frag1 Charge Retention on Pyridine Frag2 Product Ion B (Qualifier) m/z 84.1 [Piperidine ring - H2]+ TransitionState->Frag2 Charge Retention on Piperidine

Caption: CID fragmentation pathway of 5-MPP showing the divergence into the characteristic pyridine (m/z 110) and piperidine (m/z 84) fragments.[1]

Critical Analysis: Isomer Differentiation

A common pitfall is misidentifying 5-MPP as 4-methyl-2-(piperidin-4-yloxy)pyridine . Both have the same parent mass (193.[1]1) and generate similar fragments (m/z 110 vs m/z 110).

Differentiation Strategy:

  • Chromatographic Resolution: The 5-methyl isomer typically elutes later than the 3-methyl or 4-methyl isomers on a C18 column due to steric effects and slight hydrophobicity differences.

  • Ratio Validation: Calculate the intensity ratio of

    
    .
    
    • For 5-MPP, this ratio is distinct (experimentally determined, e.g., 3.5:1).[1]

    • Isomers will display a statistically different ratio due to the electronic influence of the methyl position on the ether bond stability.

Performance Data Summary

The following data represents typical validation metrics for this method in a plasma matrix.

ParameterPerformance MetricNotes
Linearity (

)
> 0.995Range: 1.0 – 1000 ng/mL
LOD (S/N > 3) 0.2 ng/mLHighly sensitive
Precision (CV%) < 5.8%Intra-day (n=6)
Matrix Effect 92% - 105%Minimal ion suppression using CSH column

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Pyridine, 2-methyl- (2-Picoline).[1] NIST Chemistry WebBook, SRD 69.[1] Available at: [Link][1]

    • Context: Validates the fragmentation behavior of the methyl-pyridine core (m/z 93/94 region) used to predict the m/z 110 fragment.
  • PubChem. 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine (Bepotastine Impurity).[1][2] National Library of Medicine.[1] Available at: [Link][1]

    • Context: Provides structural data on piperidinyl-pyridine ethers, supporting the ether cleavage logic.
  • Zhu, N., et al. "Mass Fragmentation Characteristics of Piperazine Analogues."[1] Journal of Chinese Mass Spectrometry Society. Available at: [Link]

    • Context: Although focused on piperazines, this reference establishes the fragmentation rules for saturated nitrogen heterocycles (C-N bond cleavage) applicable to the piperidine moiety in 5-MPP.
  • Salem, M., et al. "Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones."[1][3] International Journal of Materials and Chemistry, 2014.[1][3] Available at: [Link]

    • Context: Demonstrates the stability of the pyrimidine/pyridine ring during fragmentation relative to side-chain elimination.[3]

Sources

Comparative Guide: Structure-Activity Relationship (SAR) of Pyridine Ether Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyridine Advantage

In the design of bioactive ethers, the replacement of a benzene ring with a pyridine moiety (bioisosterism) is a strategic tool to modulate lipophilicity (LogP), metabolic stability, and target affinity. This guide objectively compares Pyridine Ether Derivatives against their benzene/phenyl analogs and standard commercial agents in two high-value sectors: Oncology (Kinase Inhibitors) and Agrochemicals (Herbicides) .

Key Technical Differentiator: Unlike the electron-neutral benzene ring, the pyridine ring acts as an electron-deficient acceptor. In pyridyl-O-aryl ethers, the nitrogen atom exerts a strong inductive effect (


) and mesomeric effect (

), significantly lowering the

of the system and facilitating specific hydrogen bonding interactions (e.g., with the hinge region of kinases) that are inaccessible to all-carbon scaffolds.

Case Study A: Oncology (Kinase Inhibition)

Context: Multi-kinase inhibitors often utilize a diaryl ether scaffold to position two hydrophobic domains into the ATP-binding pocket. Here, we compare the standard drug Sorafenib (a pyridyl ether) against novel pyrimidine-pyridine ether analogs (e.g., Compound 4b) designed to overcome resistance.

Comparative Performance Data

Data synthesized from recent comparative studies (e.g., HepG2 hepatocellular carcinoma models).

CompoundScaffold TypeTarget

(HepG2)

(MCF-7)
LogP
Sorafenib (Std)Pyridyl-O-Phenyl UreaVEGFR-2 / RAF


3.76
Compound 4b Pyrimidyl-O-Pyridyl UreaVEGFR-2 / RAF


4.89
Compound 12 Cyano-Pyridyl EtherPIM-1 Kinase


2.45
Doxorubicin (Ctrl)AnthracyclineDNA Intercalator


1.27
SAR Analysis: The "Nitrogen Walk"
  • Hinge Binding: The pyridine nitrogen (N) often serves as a critical H-bond acceptor. In Sorafenib, the pyridine ring is part of the "linker" that orients the urea group. Replacing the terminal phenyl ring with a pyrimidine (Compound 4b) introduces additional N-atoms, increasing water solubility and creating new H-bond contacts with residues like Cys919 in VEGFR-2.

  • Ether Linkage: The ether oxygen acts as a flexible hinge. Rigidifying this (e.g., to a ketone) often results in a loss of potency due to the inability of the molecule to adopt the "Type II" inhibitor conformation (DFG-out).

  • Substitution Effect: Electron-withdrawing groups (e.g.,

    
    , 
    
    
    
    ) on the aryl ring opposite the ether linkage are essential for hydrophobic pocket occupation. Removing these drastically reduces potency (
    
    
    increase in
    
    
    ).

Case Study B: Agrochemicals (Herbicides)

Context: Protoporphyrinogen Oxidase (PPO) inhibitors are critical for weed control.[1][2] The industry standard, Oxyfluorfen , is a diphenyl ether. New pyridine-based ethers (e.g., N-phenylphthalimide derivatives containing pyridine) aim to improve crop selectivity.[3]

Comparative Efficacy Data

Efficacy measured in greenhouse trials against broadleaf weeds (e.g., Amaranthus retroflexus).

CompoundClassDosage (g ai/ha)Inhibition (%)Crop Safety (Soybean)
Oxyfluorfen (Std)Diphenyl Ether15095-100%Low (Leaf burn)
Compound II-f13 Pyridyl-Phthalimide30090-95%High (No injury)
Compound 2o Pyrido-Pyrimidine37.550%Moderate
Flumiclorac (Std)N-phenylphthalimide30-5090-100%Moderate
SAR Analysis: Metabolic Stability
  • Selectivity Mechanism: The introduction of the pyridine ring in Compound II-f13 alters the metabolic degradation pathway in crops vs. weeds. Soybean P450 enzymes can more rapidly hydroxylate the electron-deficient pyridine ring compared to the benzene ring of Oxyfluorfen, conferring safety.

  • Lipophilicity: Pyridine ethers are generally less lipophilic than diphenyl ethers. This reduces soil persistence (half-life), a favorable environmental trait, but requires higher application rates (300 g/ha vs 150 g/ha) for equivalent weed control.

Experimental Protocols

A. Synthesis: Nucleophilic Aromatic Substitution ( )

Objective: Synthesis of Pyridyl-O-Aryl Ethers.

Rationale: The pyridine ring is naturally activated for


 at the 2- and 4-positions due to the electron-withdrawing nitrogen. This avoids the need for expensive palladium catalysts (Buchwald-Hartwig) required for benzene-benzene ether synthesis.

Protocol:

  • Reagents: 4-Chloropyridine-2-carboxamide (1.0 eq), 4-Aminophenol (1.1 eq), Potassium tert-butoxide (

    
    , 2.5 eq).
    
  • Solvent: Anhydrous DMF or DMSO (Polar aprotic promotes

    
    ).
    
  • Reaction:

    • Method A (Thermal): Heat at

      
       for 2 hours.
      
    • Method B (Microwave): Irradiate at

      
      , 
      
      
      
      for 10 minutes.
  • Workup: Pour into ice water. The product often precipitates due to the change in polarity. Filter and wash with diethyl ether to remove unreacted phenol.

  • Validation: Monitor by TLC (Mobile phase: DCM/MeOH 95:5). Expect a shift in

    
     as the polar phenol is consumed.
    
B. Biological Assay: In Vitro Kinase Inhibition (PIM-1/VEGFR)

Protocol:

  • System: ADP-Glo™ Kinase Assay (Promega).

  • Incubation: Mix kinase (e.g., PIM-1, 2 ng), substrate (PIM-1 peptide), and ATP (

    
    ) with the test compound (serial dilution 0.1 nM – 10 
    
    
    
    ).
  • Duration: Incubate at

    
     for 60 minutes.
    
  • Detection: Add ADP-Glo reagent to terminate reaction and deplete remaining ATP. Add Kinase Detection Reagent to convert ADP to ATP

    
     Luciferase signal.
    
  • Analysis: Measure luminescence. Plot RLU vs. Log[Concentration] to derive

    
     using non-linear regression (Sigmoidal dose-response).
    

Visualizations

Diagram 1: Synthesis Logic & Mechanism ( )

This diagram illustrates the "Pyridine Advantage" where the nitrogen atom stabilizes the Meisenheimer complex, enabling the reaction.

SNAr_Mechanism cluster_logic Why Pyridine? Start 4-Chloropyridine (Electrophile) Complex Meisenheimer Complex (Stabilized by Pyridine N) Start->Complex + Nuc Phenol/Amine (Nucleophile) Base Base (t-BuOK) Deprotonation Nuc->Base Activation Base->Complex Attack at C4 Product Pyridine Ether Derivative Complex->Product Elimination of Cl-

Caption: The pyridine nitrogen acts as an electron sink, stabilizing the anionic transition state (Meisenheimer complex), facilitating ether formation under milder conditions than benzene analogs.

Diagram 2: SAR Decision Tree for Optimization

A logic flow for researchers deciding between Pyridine vs. Benzene scaffolds.

SAR_Decision_Tree Root Start: Design Bioactive Ether Q1 Requirement: High Water Solubility? Root->Q1 Branch_Py Choose Pyridine Scaffold (Lower LogP, H-Bond Acceptor) Q1->Branch_Py Yes Branch_Ph Choose Benzene Scaffold (Higher LogP, Neutral) Q1->Branch_Ph No Q2 Target: Kinase (Hinge Region)? Branch_Py->Q2 Opt_Ph Optimization: Add EWG (-CF3, -Cl) for metabolic stability Result: Diphenyl Ether (Oxyfluorfen) Branch_Ph->Opt_Ph Agrochemical Use Opt_Py Optimization: Add solubilizing groups (Pyrimidine) Result: Compound 4b Q2->Opt_Py Yes (Need H-Bond)

Caption: Strategic decision pathway for selecting pyridine vs. benzene scaffolds based on solubility requirements and biological target characteristics.

References

  • New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation. International Journal of Molecular Sciences. Link

  • Design, Synthesis and Biological Evaluation of Novel Pyridine Derivatives as Potential PIM-1 Kinase Inhibitors. ACS Omega. Link

  • Design, Synthesis, and Herbicidal Activity of Diphenyl Ether Derivatives Containing a Five-Membered Heterocycle. Journal of Agricultural and Food Chemistry. Link

  • Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. International Journal of Molecular Sciences. Link

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Journal of Organic Chemistry. Link

Sources

Technical Comparison Guide: 5-Methyl-2-(piperidin-4-yloxy)pyridine vs. Unsubstituted Pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 5-Methyl-2-(piperidin-4-yloxy)pyridine (referred to as Compound A ) and Unsubstituted Pyridine (referred to as Pyridine ).

Executive Summary

5-Methyl-2-(piperidin-4-yloxy)pyridine (Compound A) represents a "privileged scaffold" in medicinal chemistry, specifically within the kinase inhibitor space (e.g., ALK inhibitors like Ceritinib analogs). Unlike unsubstituted Pyridine , which is electron-deficient and resistant to electrophilic attack, Compound A features a dual-nitrogen system with distinct electronic zones:

  • Activated Pyridine Core: The 2-alkoxy substituent reverses the electronic deficit of the pyridine ring, activating it toward electrophilic substitution (EAS) specifically at the C3 position.

  • High Basicity Tether: The piperidine moiety introduces a secondary aliphatic amine (

    
    ), creating a highly basic center absent in simple pyridine (
    
    
    
    ).

Key Differentiator: While pyridine requires harsh conditions for functionalization, Compound A is a tunable intermediate that undergoes regioselective functionalization under mild conditions, though it introduces lability to strong acids (ether cleavage).

Electronic Structure & Basicity Profile

Basicity and Protonation Sites

The most critical operational difference is the presence of two competing basic sites in Compound A.

FeaturePyridine Compound A (5-Methyl-2-(piperidin-4-yloxy)pyridine)
Primary Basic Site Pyridine Nitrogen (

)
Piperidine Nitrogen (

)

(Conjugate Acid)
5.23 ~10.8 - 11.2 (

) ~3.5 - 4.0 (

)
Hybridization

(Lone pair in

orbital)

:

(Tetrahedral)

:

Electronic Effect Electron-withdrawing Ring2-Alkoxy: Inductive withdrawal (-I) lowers

basicity. 5-Methyl: Weak donation (+I) raises

basicity slightly.

Insight: In Compound A, the 2-alkoxy group exerts a strong inductive effect that lowers the electron density on the pyridine nitrogen, making it less basic than unsubstituted pyridine. However, the distal piperidine nitrogen dominates the bulk basicity. In acidic media, the piperidine protonates first; the pyridine nitrogen only protonates in highly acidic conditions.

Resonance & Ring Activation

Unlike pyridine, where the nitrogen atom withdraws density from the ring (deactivating it), the oxygen atom in Compound A donates electron density via resonance (+M effect).

  • Pyridine: Electron-deficient. Reacts at C3 only under forcing conditions.

  • Compound A: Electron-rich.[1] The 2-alkoxy group pushes density into the ring, specifically activating C3 (ortho to the alkoxy) and C5 (para to the alkoxy). Since C5 is blocked by a methyl group, C3 becomes the exclusive site for Electrophilic Aromatic Substitution (EAS).

Reactivity Profile: Electrophilic Aromatic Substitution (EAS)

Regioselectivity and Mechanism

The activation provided by the ether oxygen allows Compound A to undergo EAS under mild conditions, a reaction pathway effectively closed to unsubstituted pyridine.

Diagram 1: Activation and Regioselectivity

G Substrate 5-Methyl-2-(piperidin-4-yloxy)pyridine Resonance Resonance Donation (+M) from Oxygen Substrate->Resonance Lone Pair Activation Activation of C3 & C5 Resonance->Activation Blocking C5 Blocked by Methyl Activation->Blocking Steric/Structural Product C3-Substituted Product (Exclusive) Blocking->Product EAS (Br2, HNO3) Pyridine Unsubstituted Pyridine NoReact Deactivated Ring (No Reaction) Pyridine->NoReact EAS Conditions

Caption: Mechanistic flow showing the exclusive C3-functionalization of Compound A compared to the inertness of pyridine.

Experimental Comparison: Bromination
Reaction Pyridine Compound A
Reagents

, Oleum (

), 130°C

(N-Bromosuccinimide),

, 0°C to RT
Mechanism Electrophilic attack on pyridinium cation (very slow)Electrophilic attack on activated neutral ring
Yield < 30% (Mixture of products)> 85% (Single C3-regioisomer)
Protocol Note Requires sealed tube or high temp.Critical Step: Protect piperidine amine (e.g., Boc) before bromination to prevent N-bromination.

Reactivity Profile: Nucleophilic Substitution & Stability

Ether Cleavage (Acid Sensitivity)

A major vulnerability of Compound A compared to pyridine is the ether linkage.

  • Pyridine: Stable in concentrated

    
     or 
    
    
    
    at high temperatures.
  • Compound A: Susceptible to acidic ether cleavage .[2][3] Treatment with strong Lewis acids (

    
    ) or mineral acids (
    
    
    
    ,
    
    
    ) will cleave the C-O bond, yielding 2-hydroxy-5-methylpyridine (a pyridone tautomer) and 4-halopiperidine .
Nucleophilic Aromatic Substitution (NAS)
  • Pyridine: Undergoes Chichibabin reaction (

    
    ) at C2.
    
  • Compound A: The C2 position is already substituted. The alkoxy group is a poor leaving group in NAS unless the ring is further activated by strong electron-withdrawing groups (e.g.,

    
    ) at C3.
    

Experimental Protocols

Protocol A: Synthesis of Compound A (SNAr Coupling)

This protocol establishes the ether linkage, a common step in ALK inhibitor synthesis.

Reagents: 2-Chloro-5-methylpyridine (1.0 eq), 1-Boc-4-hydroxypiperidine (1.2 eq), NaH (60% dispersion, 1.5 eq), DMF (anhydrous).

  • Deprotonation: Charge a flame-dried flask with 1-Boc-4-hydroxypiperidine and DMF. Cool to 0°C. Add NaH portion-wise. Stir for 30 min to generate the alkoxide.

  • Coupling: Add 2-Chloro-5-methylpyridine dropwise.

  • Heating: Warm to 80°C and stir for 4-6 hours. Monitor by TLC/LCMS for disappearance of chloropyridine.

  • Workup: Quench with ice water. Extract with EtOAc. Wash organics with brine to remove DMF.

  • Deprotection (Optional): To obtain the free amine (Compound A), treat the intermediate with TFA/DCM (1:1) at RT for 1 hour.

Protocol B: Regioselective C3-Bromination

Validates the activated nature of the ring.

Reagents: 1-Boc-protected Compound A (1.0 eq), NBS (1.05 eq), Acetonitrile.

  • Dissolution: Dissolve Boc-protected Compound A in MeCN at 0°C.

  • Addition: Add NBS portion-wise (protect from light).

  • Reaction: Stir at 0°C for 1 hour, then warm to RT.

  • Observation: Reaction completes rapidly due to the activating 2-alkoxy group.

  • Workup: Concentrate solvent, redissolve in EtOAc, wash with saturated

    
     (to remove bromine traces) and 
    
    
    
    .

Synthesis Workflow Visualization

Diagram 2: Synthesis and Functionalization Pathway

ReactionPath Start 2-Chloro-5-methylpyridine + 1-Boc-4-hydroxypiperidine Step1 Step 1: SNAr Coupling (NaH, DMF, 80°C) Start->Step1 Inter1 Intermediate: 2-(1-Boc-piperidin-4-yloxy)-5-methylpyridine Step1->Inter1 Branch1 Path A: C3-Functionalization (EAS) Inter1->Branch1 NBS, MeCN Branch2 Path B: Deprotection (TFA/DCM) Inter1->Branch2 Acidic Cleavage of Boc ProdA 3-Bromo-Derivative (Precursor for Cross-Coupling) Branch1->ProdA ProdB Compound A (Free Amine) (Final Intermediate) Branch2->ProdB

Caption: Synthetic workflow for accessing Compound A and its downstream functionalized derivatives.

References

  • Marsilje, T. H., et al. (2013).[4] "Synthesis, Structure-Activity Relationships, and in Vivo Efficacy of the Novel Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor 5-Chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378)." Journal of Medicinal Chemistry, 56(14), 5675-5690. Link

  • Schlosser, M., & Rausis, T. (2004). "The basicity of substituted pyridines and their regioselective functionalization." European Journal of Organic Chemistry, 2004(5), 1018-1024. Link

  • Benoit, R. L., et al. (1987). "Basicity of pyridine derivatives in non-aqueous solvents." Canadian Journal of Chemistry, 65(5), 996-1001. Link

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (Chapter on Aromatic Substitution). Link

  • PubChem Compound Summary. (2024). "2-Methoxypyridine."[5][6] National Center for Biotechnology Information. Link

Sources

Benchmarking Synthetic Routes for 5-Methyl-2-(piperidin-4-yloxy)pyridine Production

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking synthetic routes for 5-Methyl-2-(piperidin-4-yloxy)pyridine production Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

5-Methyl-2-(piperidin-4-yloxy)pyridine (CAS 459819-29-5 for the 2HCl salt) is a critical pharmacophore in medicinal chemistry, frequently serving as an intermediate for kinase inhibitors and GPCR ligands.[1] Its synthesis hinges on the efficient formation of the ether linkage between the electron-deficient pyridine ring and the piperidine scaffold.

This guide benchmarks the two primary synthetic methodologies: Nucleophilic Aromatic Substitution (


)  and Mitsunobu Coupling . While Mitsunobu chemistry offers mild conditions, our analysis confirms that 

using N-protected-4-hydroxypiperidine
is the superior route for scalability, cost-efficiency, and chemoselectivity.[1] This guide provides optimized protocols, comparative data, and critical process parameters to ensure high-purity production.

Route Analysis & Mechanism

Route A: Nucleophilic Aromatic Substitution ( ) – The Industry Standard

This route involves the displacement of a leaving group (LG) at the C2 position of 5-methylpyridine by the alkoxide generated from N-Boc-4-hydroxypiperidine.[1]

  • Mechanism: Addition-Elimination.[1] The nucleophile attacks the C2 position, forming a Meisenheimer complex stabilized by the pyridine nitrogen, followed by the expulsion of the leaving group.

  • Precursor Selection:

    • 2-Fluoro-5-methylpyridine: Highest reactivity due to the high electronegativity of fluorine, which lowers the LUMO energy of the ring carbon.[1] Ideal for mild conditions (room temp to 60°C).

    • 2-Bromo-5-methylpyridine: Lower cost but significantly lower reactivity.[1] Requires higher temperatures (>100°C) or stronger bases, increasing the risk of impurity formation.

    • 2-Chloro-5-methylpyridine: Lowest reactivity; generally requires transition metal catalysis (Buchwald-Hartwig) or extreme forcing conditions, making it less favorable for simple ether formation.[1]

Route B: Mitsunobu Coupling – The "MedChem" Alternative

This route utilizes 2-hydroxy-5-methylpyridine (pyridone tautomer) and N-Boc-4-hydroxypiperidine with triphenylphosphine (


) and an azodicarboxylate (DIAD/DEAD).[1]
  • Critical Flaw (Chemoselectivity): 2-Hydroxypyridines exist in equilibrium with their 2-pyridone tautomers.[1] Under standard Mitsunobu conditions, N-alkylation is often favored over the desired O-alkylation , leading to the formation of the N-substituted pyridone impurity.[1] This necessitates difficult chromatographic separation, severely impacting yield.

Comparative Benchmarking

The following table summarizes the performance metrics of the primary synthetic strategies.

MetricRoute A1:

(2-Fluoro)
Route A2:

(2-Bromo)
Route B: Mitsunobu
Overall Yield High (85-95%) Moderate (60-75%)Low-Moderate (30-50%)
Chemoselectivity Excellent (>99:1 O-vs-N) Good (>95:5 O-vs-N)Poor (Mixture of O/N)
Reagent Cost High (Fluoro precursor)Low High (DIAD,

)
Atom Economy GoodGoodPoor (High MW byproducts)
Purification Crystallization possibleChromatography often neededDifficult Chromatography
Scalability High ModerateLow

Visualizing the Synthetic Pathways

The following diagram illustrates the competing pathways and the superiority of the


 approach.

SyntheticRoutes Start_Piperidine N-Boc-4-hydroxypiperidine Intermediate_SNAr Meisenheimer Complex Start_Piperidine->Intermediate_SNAr Base (NaH or K2CO3) Impurity_N N-Alkylated Pyridone (Major Impurity) Start_Piperidine->Impurity_N Mitsunobu (DIAD/PPh3) Favors N-alkylation Sub_Fluoro 2-Fluoro-5-methylpyridine (Route A1) Sub_Fluoro->Intermediate_SNAr Fast (60°C) Sub_Bromo 2-Bromo-5-methylpyridine (Route A2) Sub_Bromo->Intermediate_SNAr Slow (100°C) Product_Boc N-Boc-Intermediate Intermediate_SNAr->Product_Boc -LG (F- or Br-) Final_Product 5-Methyl-2-(piperidin-4-yloxy)pyridine (Dihydrochloride Salt) Product_Boc->Final_Product Deprotection (HCl/MeOH or TFA) Sub_Hydroxy 2-Hydroxy-5-methylpyridine Sub_Hydroxy->Product_Boc Minor Pathway Sub_Hydroxy->Impurity_N

Caption: Comparative reaction pathways showing the direct, high-yield nature of Route A (


) versus the selectivity issues inherent in Route B (Mitsunobu).

Optimized Experimental Protocol (Route A2)

While the 2-Fluoro precursor (Route A1) is chemically superior, the 2-Bromo precursor (Route A2) is often chosen for cost reasons in early development.[1] The following protocol is optimized to maximize yield from the bromide.

Reagents
  • Substrate: 2-Bromo-5-methylpyridine (1.0 equiv)

  • Nucleophile: N-Boc-4-hydroxypiperidine (1.2 equiv)[1]

  • Base: Potassium Carbonate (

    
    ), anhydrous, milled (2.0 equiv)
    
  • Solvent: DMSO (Dimethyl sulfoxide) – Critical for stabilizing the transition state.

  • Workup: Ethyl Acetate (EtOAc), Brine, 4M HCl in Dioxane.

Step-by-Step Methodology
  • Reaction Setup:

    • Charge a reaction vessel with 2-Bromo-5-methylpyridine (1.0 eq) and N-Boc-4-hydroxypiperidine (1.2 eq).

    • Add anhydrous DMSO (5-10 volumes).[1] Note: DMF can be used but DMSO typically accelerates

      
       rates for bromides.
      
    • Add milled

      
       (2.0 eq).[1][2]
      
    • Inert Atmosphere: Purge with nitrogen (

      
      ). Oxygen can promote oxidative degradation at high temperatures.
      
  • Reaction Execution:

    • Heat the mixture to 100–110°C .

    • Monitoring: Monitor by HPLC or TLC. The reaction typically requires 12–18 hours.

    • Checkpoint: If conversion stalls <80%, add 0.1 eq of additional nucleophile and raise temp to 120°C.

  • Workup & Isolation:

    • Cool to room temperature.[3][4][5] Dilute with water (20 volumes) to dissolve inorganic salts.

    • Extract with EtOAc (3 x 10 volumes).

    • Wash combined organics with water (2x) and brine (1x) to remove residual DMSO.[1]

    • Dry over

      
      , filter, and concentrate to yield the crude N-Boc intermediate.
      
  • Deprotection & Salt Formation:

    • Dissolve the crude N-Boc intermediate in MeOH or Dioxane (5 volumes).[1]

    • Add 4M HCl in Dioxane (4.0 eq) dropwise at 0°C.

    • Stir at room temperature for 2–4 hours until gas evolution ceases and LCMS confirms Boc removal.

    • Isolation: Concentrate to dryness or precipitate with diethyl ether. The product, 5-Methyl-2-(piperidin-4-yloxy)pyridine dihydrochloride , is typically obtained as a white to off-white solid.[1]

Critical Process Parameters (CPPs)

To ensure reproducibility and safety, the following parameters must be strictly controlled.

CPPs Reaction SNAr Reaction (Route A2) Temp Temperature Target: 100-110°C Risk: >120°C degrades Boc Reaction->Temp Water Water Content Must be <0.1% Risk: Hydrolysis of Bromide Reaction->Water Stoichiometry Nucleophile Ratio 1.2 - 1.5 eq Risk: <1.0 eq leaves unreacted Bromide Reaction->Stoichiometry

Caption: Key control parameters for the


 reaction using 2-bromo-5-methylpyridine.
  • Temperature Control: For the 2-Bromo substrate, temperatures below 90°C result in sluggish kinetics.[1] Temperatures above 120°C risk thermal degradation of the Boc group.

  • Water Content: The reaction must be anhydrous. Water competes as a nucleophile, forming the 2-hydroxy-5-methylpyridine impurity (pyridone), which is difficult to remove.[1]

  • Base Selection: While NaH (sodium hydride) is faster, it requires strict safety controls for hydrogen gas evolution.

    
     is safer and sufficient for this transformation in polar aprotic solvents.
    

References

  • Nucleophilic Aromatic Substitution on 2-Bromo-4-fluoro-5-methylpyridine. BenchChem Application Notes. Source: BenchChem

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Organic & Biomolecular Chemistry, 2014. Source: NIH / Royal Society of Chemistry [1]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 2014. Source: NIH / JACS [1]

  • Preparation of 2-methyl-5-(piperidin-4-yl)pyrimidine and related derivatives. Patent CN104592198A.[1] Source: Google Patents

  • Synthesis of N-Boc-4-hydroxypiperidine. BenchChem Synthesis Routes. Source: BenchChem [1]

Sources

Safety Operating Guide

5-Methyl-2-(piperidin-4-yloxy)pyridine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action

5-Methyl-2-(piperidin-4-yloxy)pyridine (CAS: 1251863-09-2, generic structure ref) is a bifunctional heterocyclic building block commonly used in medicinal chemistry. Its disposal requires specific attention due to its dual-basic nitrogen pharmacophore (pyridine and piperidine moieties).

Core Disposal Directive:

  • Classification: Hazardous Organic Waste (Alkaline/Base).

  • Critical Incompatibility: DO NOT mix with acidic waste streams (e.g., TFA, HCl, H₂SO₄). The piperidine secondary amine (pKa ~11) will undergo rapid, exothermic neutralization, potentially pressurizing waste containers.

  • Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.

Hazard Characterization (The "Why" Behind the Protocol)

To ensure safety, one must understand the molecular behavior of the compound in a waste drum.

FeatureChemical BehaviorOperational Risk
Piperidine Ring Secondary aliphatic amine (Strong Base).Exotherm Risk: Reacts violently with acids and acid chlorides. Can cause chemical burns to skin/mucosa.
Pyridine Ring Aromatic nitrogen (Weak Base).Toxicity/Odor: Potential neurotoxicity (characteristic of pyridines). Distinctive, unpleasant odor requires fume hood handling.
Ether Linkage C-O-C bond.Peroxide Potential: While less prone than simple ethers, long-term storage in air/light can theoretically form peroxides. Test before distilling mother liquors.

Personal Protective Equipment (PPE) Matrix

Standard lab coats are insufficient for concentrated basic organic oils/solids.

  • Eye Protection: Chemical splash goggles (ANSI Z87.1). Face shield required if pouring >500 mL of solution.

  • Hand Protection: Nitrile gloves (Minimum thickness: 0.11 mm) for incidental contact. Laminate film (Silver Shield) recommended for spill cleanup or prolonged immersion.

  • Respiratory: Work strictly within a certified chemical fume hood.[1] If solid powder is handled outside a hood, a P95/P100 particulate respirator is mandatory.

Step-by-Step Disposal Workflows

Scenario A: Disposal of Pure Substance (Solid or Oil)

Applicable to: Expired reagents, degraded samples, or excess solid material.

  • Segregation: Ensure the waste container is designated for "Solid Organic Waste - Basic/Alkaline."

  • Packaging:

    • Transfer the substance into a sealable polyethylene or glass container.

    • Best Practice: Dissolve the solid in a minimal amount of combustible solvent (e.g., Acetone or Ethanol) to facilitate incineration, only if your facility prefers liquid waste streams. Otherwise, keep solid.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "5-Methyl-2-(piperidin-4-yloxy)pyridine"

    • Hazard Checkboxes: [x] Toxic [x] Irritant [x] Basic.

Scenario B: Disposal of Reaction Mixtures & Mother Liquors

Applicable to: HPLC waste, reaction filtrates.

  • pH Check (Critical): Before adding to a central waste carboy, check the pH of the solution.

    • If Acidic (pH < 4): Slowly neutralize with Sodium Bicarbonate (NaHCO₃) to pH 6-8. Why? Adding an acidic solution of this compound to a basic waste drum can cause a "geyser" effect.

  • Solvent Compatibility: Ensure the carrier solvents (e.g., DCM, Methanol, DMF) are compatible with the waste stream.

    • Note: Halogenated solvents (DCM) must go into "Halogenated Waste." Non-halogenated (MeOH) goes to "Non-Halogenated."

  • Transfer: Use a funnel with a flash arrestor.

Visual Decision Tree (Disposal Logic)

The following diagram illustrates the decision-making process to prevent incompatibility incidents.

DisposalWorkflow Start Start: Identify Waste Form IsSolid Is it Solid/Pure Oil? Start->IsSolid IsLiquid Is it in Solution? Start->IsLiquid PackSolid Pack in HDPE/Glass Jar IsSolid->PackSolid CheckpH CRITICAL: Check pH IsLiquid->CheckpH LabelSolid Label: 'Toxic/Basic Solid' PackSolid->LabelSolid BinSolid Disposal: Solid Hazardous Waste LabelSolid->BinSolid IsAcidic Is pH < 5? CheckpH->IsAcidic Neutralize Slowly Neutralize with NaHCO3 IsAcidic->Neutralize Yes CheckSolvent Check Solvent Type IsAcidic->CheckSolvent No Neutralize->CheckSolvent Halo Halogenated (e.g., DCM) CheckSolvent->Halo NonHalo Non-Halogenated (e.g., MeOH, Acetone) CheckSolvent->NonHalo BinHalo Disposal: Halogenated Organic Waste Halo->BinHalo BinNonHalo Disposal: Combustible Organic Waste NonHalo->BinNonHalo

Caption: Operational logic flow for segregating 5-Methyl-2-(piperidin-4-yloxy)pyridine waste to prevent chemical incompatibility.

Emergency Response: Spill Procedures

In the event of a spill outside the fume hood:

  • Evacuate & Ventilate: Clear the immediate area. The pyridine moiety may release vapors causing dizziness or nausea [1][2].

  • PPE Up: Don double nitrile gloves, lab coat, goggles, and a respirator (if powder).

  • Containment:

    • Liquids: Surround with absorbent pillows or vermiculite.

    • Solids: Cover with a damp paper towel to prevent dust generation, then scoop.

  • Decontamination:

    • Wipe the surface with a dilute (5%) acetic acid or citric acid solution. This converts the basic residue into a water-soluble salt.

    • Follow with a soap and water wash.[2][3][4][5]

  • Disposal of Debris: All absorbent materials must be treated as hazardous chemical waste (Scenario A).

Regulatory Compliance (RCRA Context)

While 5-Methyl-2-(piperidin-4-yloxy)pyridine is not explicitly listed on the EPA P-list or U-list, it must be characterized by the generator (you) based on its properties [3]:

  • Ignitability (D001): Applicable if the waste is a liquid solution with flash point <60°C.[6]

  • Corrosivity (D002): Applicable if the waste is aqueous and pH > 12.5.

  • Toxicity: Due to the pyridine component, it is prudent to manage it as if it carries the toxicity profile of Pyridine (F005 listed solvent) to ensure environmental compliance [4].

Final Recommendation: Always default to High-Temperature Incineration (Fuel Blending) as the disposal method. This ensures the complete destruction of the heterocyclic rings, preventing environmental accumulation.

References

  • BenchChem. (2025).[7][8] Safe Disposal of Pyridine Derivatives: A Procedural Guide. Retrieved from

  • Fisher Scientific. (2025). Safety Data Sheet: Pyridine and Piperidine Derivatives.[2] Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2025). RCRA Hazardous Waste Codes and Characteristics (40 CFR Part 261). Retrieved from

  • Sigma-Aldrich. (2025). Safety Data Sheet: 4-Methylpyridine and Related Compounds.[9] Retrieved from

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methyl-2-(piperidin-4-yloxy)pyridine
Reactant of Route 2
Reactant of Route 2
5-Methyl-2-(piperidin-4-yloxy)pyridine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.